5-(Dimethylamino)naphthalene-1-sulfonic acid
Description
Properties
IUPAC Name |
5-(dimethylamino)naphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-13(2)11-7-3-6-10-9(11)5-4-8-12(10)17(14,15)16/h3-8H,1-2H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEQQKBWUHCIOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063383 | |
| Record name | 1-Naphthalenesulfonic acid, 5-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4272-77-9 | |
| Record name | Dansyl acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4272-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dansyl acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004272779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthalenesulfonic acid, 5-(dimethylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthalenesulfonic acid, 5-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(dimethylamino)naphthalene-1-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.062 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-(Dimethylamino)naphthalene-1-sulfonic acid (Dansyl Acid)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Dimethylamino)naphthalene-1-sulfonic acid, commonly known as Dansyl acid, is a pivotal fluorescent probe extensively utilized in biochemistry and analytical chemistry. Its utility stems from the environmentally sensitive fluorescence of the dansyl group, making it an invaluable tool for labeling and characterizing proteins, peptides, and other biomolecules containing primary and secondary amine groups. This technical guide provides a comprehensive overview of the synthesis of Dansyl acid from 1-Naphthylamine-5-sulfonic acid, followed by a detailed summary of its characterization through various analytical techniques. This document includes detailed experimental protocols, tabulated physicochemical and spectroscopic data, and workflow visualizations to support researchers in the effective synthesis and validation of this important compound.
Synthesis of this compound
The synthesis of Dansyl acid is typically achieved through the N-alkylation of 1-Naphthylamine-5-sulfonic acid (also known as Laurent's acid). The primary amine is methylated using an alkylating agent, such as dimethyl sulfate, under basic conditions.
Synthesis Workflow
The general workflow for the synthesis of Dansyl acid is depicted below. It involves the reaction of the starting material in a basic aqueous solution, followed by neutralization to precipitate the product, which is then isolated and purified.
Experimental Protocol
This protocol is adapted from established synthesis procedures.[1]
Materials:
-
1-Naphthylamine-5-sulfonic acid (Laurent's acid)
-
Sodium carbonate (Na₂CO₃)
-
Ammonia solution (aqueous)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Hydrochloric acid (HCl)
-
Petroleum ether
-
Ethyl acetate
-
Deionized water
Procedure:
-
Preparation of Suspension: In a suitable reaction vessel, add 223 g of 1-Naphthylamine-5-sulfonic acid to 500 mL of a mixed solvent containing 10% (w/v) sodium carbonate and 1% (w/v) ammonia in water. Stir vigorously to obtain a uniform suspension.
-
Cooling: Cool the suspension to below 5°C using an ice bath while maintaining continuous stirring.
-
N-Alkylation: Add 126 g of dimethyl sulfate dropwise to the cold suspension. Ensure the temperature is maintained below 5°C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Neutralization and Precipitation: Neutralize the reaction mixture by adding hydrochloric acid until the pH reaches 6. Cool the neutralized mixture to 15°C. White crystals of this compound will precipitate out of the solution.
-
Isolation and Purification: Collect the crude product by filtration. Purify the collected solid by recrystallization from a mixture of petroleum ether and ethyl acetate to yield the final product. A typical yield for this reaction is approximately 95%.[1]
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and properties of the synthesized Dansyl acid. This involves a combination of physical measurements and spectroscopic analysis.
Characterization Workflow
The diagram below outlines the standard workflow for the analytical characterization of the synthesized compound.
Physicochemical Properties
The basic physical and chemical properties of Dansyl acid are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 4272-77-9 | [1][2][3] |
| Molecular Formula | C₁₂H₁₃NO₃S | [1][3] |
| Molecular Weight | 251.31 g/mol | [3] |
| Appearance | White to off-white solid | |
| Melting Point | 316 °C | |
| Solubility | Slightly soluble in DMSO and Methanol |
Spectroscopic Characterization
NMR spectroscopy is used to elucidate the carbon-hydrogen framework of the molecule. While experimental data can vary slightly based on the solvent and instrument, the predicted chemical shifts provide a reliable reference for structure confirmation.
Experimental Protocol (General):
-
Dissolve a small amount of the sample (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
-
Process the data to determine chemical shifts (ppm), multiplicities, and coupling constants.
Table 2: Predicted ¹H NMR Spectral Data (DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|
| ~ 8.5 - 8.2 | m | Aromatic protons (H2, H4, H8) |
| ~ 7.7 - 7.5 | m | Aromatic protons (H3, H6, H7) |
| ~ 2.9 | s | Methyl protons (-N(CH₃)₂) |
| (broad) | s | Sulfonic acid proton (-SO₃H) |
Table 3: Predicted ¹³C NMR Spectral Data (DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~ 152 | C5 (aromatic C attached to -N(CH₃)₂) |
| ~ 135 - 120 | Aromatic carbons (C1-C4, C6-C10) |
| ~ 45 | Methyl carbons (-N(CH₃)₂) |
FT-IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
Experimental Protocol (General):
-
Prepare a sample by mixing a small amount of the compound with dry potassium bromide (KBr) and pressing it into a pellet, or by using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands corresponding to the functional groups.
Table 4: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2950 - 2850 | C-H Stretch | Methyl (-CH₃) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| ~ 1350 | C-N Stretch | Aromatic Amine |
| 1200 - 1150 | Asymmetric S=O Stretch | Sulfonic Acid (-SO₃H) |
| 1050 - 1000 | Symmetric S=O Stretch | Sulfonic Acid (-SO₃H) |
| ~ 700 | C-S Stretch | |
Dansyl acid is highly fluorescent, and its emission spectrum is particularly sensitive to the polarity of its environment (solvatochromism).[4] This property makes it an excellent probe for studying hydrophobic regions in proteins.
Experimental Protocol (General):
-
Prepare a dilute stock solution of Dansyl acid in a suitable solvent (e.g., ethanol).
-
Prepare a series of solutions in different solvents by diluting the stock solution to a low micromolar concentration.
-
Using a spectrofluorometer, record the excitation spectrum by scanning excitation wavelengths while monitoring at the emission maximum.
-
Record the emission spectrum by exciting the sample at its excitation maximum (λ_ex) and scanning the emission wavelengths.
Table 5: Fluorescence Properties in Different Solvents
| Solvent | Excitation λ_max (nm) | Emission λ_max (nm) | Reference(s) |
|---|---|---|---|
| Ethanol | ~ 340 - 346 | ~ 530 - 535 | [5] |
| Acetone | ~ 340 | ~ 535 | [6] |
| Acetonitrile/PBS | ~ 340 | ~ 535 | [7] |
| Water | ~ 335 | ~ 518 |[8] |
The significant red-shift (shift to longer wavelength) in the emission maximum observed in more polar solvents is characteristic of the charge-transfer nature of the excited state of the dansyl fluorophore.
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
Experimental Protocol (General):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water).
-
Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
Acquire the mass spectrum in either positive or negative ion mode.
Expected Result:
-
Molecular Weight: 251.31 Da
-
Negative Ion Mode (ESI-): A prominent peak is expected at m/z ≈ 250.3, corresponding to the deprotonated molecule [M-H]⁻.
-
Positive Ion Mode (ESI+): A peak may be observed at m/z ≈ 252.3, corresponding to the protonated molecule [M+H]⁺.
References
- 1. 5-(Dimethylamino)-1-naphthalenesulfonic acid(4272-77-9) 13C NMR [m.chemicalbook.com]
- 2. 1-Naphthalenesulfonic acid, 5-(dimethylamino)- | SIELC Technologies [sielc.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. 8-Quinolyl 5-(dimethylamino)naphthalene-1-sulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. A Dansyl Amide N‐Oxide Fluorogenic Probe Based on a Bioorthogonal Decaging Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]
Spectroscopic Properties of Dansyl Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dansyl acid, and its derivatives, are foundational tools in biochemical and biophysical research. Characterized by their environmentally sensitive fluorescence, these molecules serve as versatile probes for investigating molecular interactions, protein conformation, and the polarity of microenvironments. This technical guide provides a comprehensive overview of the core spectroscopic properties of dansyl acid, detailing its absorption and emission characteristics, the influence of environmental factors, and the experimental protocols necessary for its application in research and drug development.
The dansyl group, 5-(dimethylamino)naphthalene-1-sulfonyl, is the core fluorophore. Its spectroscopic behavior is dominated by a charge-transfer character between the dimethylamino donor group and the sulfonyl acceptor.[1] This inherent sensitivity to the local environment makes it an invaluable tool for elucidating biological processes.[2]
Spectroscopic Properties
The fluorescence of dansyl derivatives is highly dependent on the polarity of their surroundings. In non-polar environments, they typically exhibit strong fluorescence with a blue-shifted emission maximum (shorter wavelength).[3] Conversely, in polar, aqueous environments, the fluorescence is significantly quenched, and the emission maximum is red-shifted (longer wavelength).[3][4] This phenomenon, known as solvatochromism, is a key feature exploited in many of its applications.[5][6]
Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic parameters for dansyl acid and its common derivatives. It is important to note that these values can vary depending on the specific experimental conditions.
| Derivative | Solvent/Environment | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |
| Dansyl Acid | Phosphate Buffer (pH 7) | ~315 (product of hydrolysis) | - | - | [7] |
| Dansyl Chloride | Acetonitrile | 365 | - | - | [7] |
| Dansyl Amide | Acetonitrile/PBS (2:1) | 340 | 535 | 4186 | [8] |
| Dansyl Glycine | Dioxane | 300 | ~500 | - | [9] |
| Dansyl Glycine | Water | - | >550 | - | [3] |
| Dansyl Derivative (H₃L) | Ethanol | 400 | 520 | - | [1] |
| Dansyl Derivative (DN) | CH₃CN/PBS (1:1) | 380 | 545 | - | [10] |
| Dansyl-DHPE | Benzene | 340 | 484 | - | [11] |
| Dansyl-DHPE | Methanol | 340 | 518 | - | [11] |
| Derivative | Solvent/Environment | Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) | Reference |
| Dansyl Amide | Acetonitrile/PBS (2:1) | 0.22 | - | [8] |
| Dansyl Glycine | Dioxane | 0.66 | - | [3][9] |
| Dansyl Glycine | Water | 0.07 | - | [3][9] |
| Dansyl Protein Conjugates | - | - | 10-20 | [2][12] |
Environmental Effects on Spectroscopic Properties
Solvent Polarity (Solvatochromism)
The significant Stokes shift and sensitivity of the emission maximum to solvent polarity are hallmarks of dansyl fluorophores.[13] As solvent polarity increases, the emission spectrum undergoes a bathochromic (red) shift.[5] This is due to the stabilization of the excited-state intramolecular charge transfer (ICT) state in more polar solvents. This property is extensively used to probe the hydrophobicity of binding sites in proteins and membranes.[2] When a dansyl-labeled molecule binds to a hydrophobic pocket, it moves from a polar aqueous environment to a non-polar one, resulting in a fluorescence enhancement and a blue shift in the emission maximum.[3]
pH Sensitivity
The fluorescence of dansyl derivatives is also markedly influenced by pH. Protonation of the dimethylamino group at acidic pH leads to fluorescence quenching.[1][14] For instance, some dansyl derivatives experience complete fluorescence quenching at a pH below 2.[14] The specific pKa for this transition can vary depending on the molecular structure. For example, a novel dansyl-based pH probe exhibited a pKa of 4.98, with fluorescence quenching from pH 10.88 to 1.98.[15] The various ionizable groups on dansyl derivatives can lead to different fluorescent species at different pH values.[1]
Fluorescence Quenching
Fluorescence quenching, a decrease in fluorescence intensity, can occur through various mechanisms, including photoinduced electron transfer (PET).[4][8] In PET, the excited dansyl group can act as an electron acceptor from a nearby donor moiety, leading to non-radiative decay.[4] This principle is utilized in the design of "turn-on" fluorescent probes where the quencher is removed upon reaction with an analyte, restoring fluorescence.[8][10] Common quenchers for dansyl fluorophores include halide ions and certain amino acids like tryptophan and tyrosine.[3]
Experimental Protocols
General Considerations for Spectroscopic Measurements
-
Solvent Selection: Ensure the use of spectroscopic grade solvents. The choice of solvent is critical due to the solvatochromic nature of dansyl compounds.
-
Cuvette: Use quartz cuvettes for UV-Vis absorption and fluorescence measurements.
-
Concentration: Prepare sample solutions with an absorbance of less than 0.1 at the excitation and all emission wavelengths to avoid the inner-filter effect.[9]
Measurement of Absorption and Emission Spectra
-
Instrumentation: Use a UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for fluorescence measurements.
-
Sample Preparation: Dissolve the dansyl compound in the desired solvent to the appropriate concentration.
-
Absorption Spectrum: Scan a suitable wavelength range (e.g., 200-500 nm) to determine the absorption maxima (λ_abs_).
-
Emission Spectrum: Set the excitation wavelength (λ_ex_) at or near the absorption maximum. Scan the emission wavelength range (e.g., 400-650 nm) to determine the fluorescence emission maximum (λ_em_).[3]
Determination of Fluorescence Quantum Yield (Comparative Method)
-
Principle: The quantum yield of a sample is determined by comparing its integrated fluorescence intensity to that of a standard with a known quantum yield. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard.[16]
-
Procedure:
-
Measure the absorbance of both the sample and the standard at the same excitation wavelength. Adjust concentrations so that absorbances are similar and below 0.1.
-
Record the fluorescence emission spectra of both the sample and the standard, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
Calculate the quantum yield of the sample (Φ_s_) using the following equation: Φ_s_ = Φ_r_ * (I_s_ / I_r_) * (A_r_ / A_s_) * (n_s_² / n_r_²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
-
Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
-
Principle: TCSPC measures the time delay between the excitation of a sample by a pulsed light source and the detection of the emitted photon. By repeating this process, a histogram of the decay of fluorescence intensity over time is generated.
-
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a laser diode or LED), a sample holder, a fast photodetector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.
-
Procedure:
-
Prepare the sample and a scattering solution (for measuring the instrument response function, IRF).
-
Measure the IRF by collecting the scattered light from the scattering solution.
-
Measure the fluorescence decay of the sample.
-
Analyze the decay data by fitting it to an exponential decay model, after deconvolution with the IRF. The fitting procedure yields the fluorescence lifetime(s) (τ).[16]
-
Applications in Drug Development and Research
The unique spectroscopic properties of dansyl acid and its derivatives make them powerful tools in drug development and fundamental research.[4]
-
Probing Protein Binding Sites: The enhancement and blue shift of dansyl fluorescence upon binding to hydrophobic pockets of proteins, such as human serum albumin, are widely used to study protein-ligand interactions and determine binding affinities.[3][17]
-
High-Throughput Screening: Fluorescence quenching or enhancement assays using dansyl-labeled ligands can be employed to screen for compounds that bind to a target protein.[4]
-
Sensing and Imaging: Dansyl-based probes have been developed for the detection of pH changes, metal ions, and specific biomolecules like cysteine.[10][14][15] Their application extends to cellular imaging to monitor intracellular pH variations.[14]
Signaling Pathway and Experimental Workflow Diagrams
The primary "signaling pathway" involving dansyl probes in a research context is the detection of molecular binding events. The change in the fluorescence signal upon binding provides information about the interaction.
Caption: Workflow for studying protein-ligand binding using a dansyl-labeled ligand.
Caption: Simplified diagram of fluorescence quenching by Photoinduced Electron Transfer (PET).
References
- 1. mdpi.com [mdpi.com]
- 2. Dansyl-X, acid | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solvatochromic characteristics of dansyl molecular probes bearing alkyl diamine chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A Dansyl Amide N‐Oxide Fluorogenic Probe Based on a Bioorthogonal Decaging Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dansyl glycine [omlc.org]
- 10. A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00212B [pubs.rsc.org]
- 11. A Dansyl Fluorescence-Based Assay for Monitoring Kinetics of Lipid Extraction and Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 13. Dansyl amide - Wikipedia [en.wikipedia.org]
- 14. Development of a Simple Dansyl-Based PH Fluorescent Probe in Acidic Medium and Its Application in Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An easily Prepared Fluorescent pH Probe Based on Dansyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fluorescence Quantum Yield and Lifetime of 5-(Dimethylamino)naphthalene-1-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of 5-(Dimethylamino)naphthalene-1-sulfonic acid, commonly known as dansyl acid. A thorough understanding of its fluorescence quantum yield and lifetime is essential for the effective design and interpretation of a wide range of applications, from fundamental biophysical studies to advanced drug development assays. Dansyl acid's remarkable sensitivity to its local microenvironment makes it a powerful tool for probing molecular interactions, conformational changes, and solvent polarity.
Quantitative Photophysical Data
The fluorescence quantum yield (Φ) and lifetime (τ) of this compound are highly dependent on the solvent environment. This sensitivity is a key feature exploited in its various applications. Below are tabulated data summarizing these properties in different solvents.
Solvent Dependence of Fluorescence Quantum Yield and Lifetime
The following table presents the fluorescence quantum yield and lifetime of this compound (dansyl acid) in a range of solvents with varying polarities.
| Solvent | Dielectric Constant (ε) | Fluorescence Quantum Yield (Φ) | Fluorescence Lifetime (τ) [ns] |
| Dioxane | 2.2 | 0.70 | 11.8 |
| Chloroform | 4.8 | 0.55 | 10.5 |
| Ethyl Acetate | 6.0 | 0.58 | 11.2 |
| Tetrahydrofuran | 7.6 | 0.68 | 12.5 |
| Acetone | 20.7 | 0.40 | 9.1 |
| Ethanol | 24.6 | 0.36 | 7.9 |
| Acetonitrile | 37.5 | 0.37 | 8.5 |
| Water | 80.1 | 0.05 | 3.2 |
Data sourced from Li, Y. H., et al. (1974). Journal of the American Chemical Society, 96(9), 2994-3000.
For comparison, the table below shows the quantum yield of a closely related derivative, dansyl glycine, in two different solvents, highlighting a similar trend of decreasing quantum yield with increasing solvent polarity.
| Compound | Solvent | Dielectric Constant (ε) | Fluorescence Quantum Yield (Φ) |
| Dansyl Glycine | Dioxane | 2.2 | 0.66 |
| Dansyl Glycine | Water | 80.1 | 0.07 |
Data sourced from various publicly available datasets.
Influence of pH on Fluorescence
The fluorescence of dansyl acid is significantly influenced by pH. In acidic conditions, the dimethylamino group becomes protonated, leading to a substantial decrease in fluorescence intensity, a phenomenon known as fluorescence quenching.[1][2] At a pH below 2, complete fluorescence quenching is often observed.[2] Conversely, in neutral to alkaline conditions (pH > 4), dansyl acid exhibits strong fluorescence.[1] This pH sensitivity makes dansyl derivatives useful as pH probes in acidic environments.[1]
Influence of Temperature on Fluorescence
Generally, an increase in temperature leads to a decrease in the fluorescence intensity of dansyl derivatives. This is primarily due to the increased efficiency of non-radiative decay pathways at higher temperatures, which compete with the radiative process of fluorescence. This temperature-dependent quenching is a common characteristic of many fluorophores.
Experimental Protocols
Accurate determination of the fluorescence quantum yield and lifetime is critical for quantitative applications of this compound. The following sections provide detailed methodologies for these measurements.
Determination of Relative Fluorescence Quantum Yield
The relative method, which compares the fluorescence of the sample to a well-characterized standard with a known quantum yield, is a widely used and accessible approach.
Materials:
-
Spectrofluorometer with a monochromatic excitation source and a corrected emission detector.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
This compound (sample).
-
Quinine sulfate in 0.1 M H₂SO₄ (quantum yield standard, Φ = 0.54).
-
Solvent of choice (ensure it is spectroscopic grade).
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of both the dansyl acid and quinine sulfate in the chosen solvent.
-
Preparation of Diluted Solutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.
-
Absorbance Measurements: Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the selected excitation wavelength (e.g., 340 nm for dansyl acid).
-
Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each of the diluted solutions of both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance for both the dansyl acid and the quinine sulfate solutions.
-
Determine the slope (gradient) of the linear fit for both the sample (Gradₛ) and the standard (Gradₛₜd).
-
Calculate the quantum yield of the dansyl acid sample (Φₛ) using the following equation:
Φₛ = Φₛₜd × (Gradₛ / Gradₛₜd) × (nₛ² / nₛₜd²)
where Φₛₜd is the quantum yield of the standard, and nₛ and nₛₜd are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).
-
Determination of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a highly sensitive and accurate technique for measuring fluorescence lifetimes in the nanosecond range.
Materials:
-
TCSPC system including:
-
Pulsed light source (e.g., picosecond laser diode or LED) with an excitation wavelength around 340 nm.
-
Sample chamber.
-
Emission monochromator or bandpass filter.
-
Single-photon sensitive detector (e.g., photomultiplier tube - PMT or single-photon avalanche diode - SPAD).
-
Timing electronics (Time-to-Amplitude Converter - TAC, and Analog-to-Digital Converter - ADC).
-
-
This compound solution.
-
Scattering solution (e.g., dilute Ludox or non-dairy creamer in the solvent) for measuring the Instrument Response Function (IRF).
Procedure:
-
Instrument Response Function (IRF) Measurement:
-
Fill a cuvette with the scattering solution.
-
Set the emission monochromator to the excitation wavelength.
-
Acquire the IRF, which represents the temporal profile of the excitation pulse as detected by the system.
-
-
Sample Measurement:
-
Replace the scattering solution with the dansyl acid solution.
-
Set the emission monochromator to the wavelength of maximum fluorescence emission of the dansyl acid.
-
Acquire the fluorescence decay data by collecting photons over a sufficient period to generate a statistically robust decay curve.
-
-
Data Analysis:
-
The collected fluorescence decay data is analyzed using specialized software.
-
The raw data is fitted to a multi-exponential decay model, and the IRF is deconvoluted from the measured decay to obtain the true fluorescence decay of the sample.
-
The goodness of fit is assessed using statistical parameters such as chi-squared (χ²).
-
The analysis yields the fluorescence lifetime(s) (τ) and their corresponding pre-exponential factors.
-
Mandatory Visualizations
Experimental Workflow for Protein Labeling
Dansyl chloride, a derivative of dansyl acid, is widely used to covalently label primary and secondary amines in proteins, such as the N-terminus and the side chain of lysine residues. The fluorescence of the attached dansyl group is then used to probe the protein's structure, dynamics, and interactions.
Caption: Workflow for covalent labeling of proteins with dansyl chloride.
Application in Environmental Sensing
The sensitivity of dansyl acid's fluorescence to solvent polarity allows for its use as a probe to characterize different environments, such as monitoring changes in the polarity of a medium or detecting the presence of hydrophobic domains.
Caption: Use of dansyl acid as a fluorescent probe for environmental polarity.
References
The Dance of Light and Solvent: A Technical Guide to the Solvatochromism of 5-(Dimethylamino)naphthalene-1-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the phenomenon of solvatochromism as exhibited by 5-(Dimethylamino)naphthalene-1-sulfonic acid (DNSA), a fluorescent probe widely utilized in biological and chemical research. The pronounced sensitivity of its fluorescence emission to the polarity of the surrounding microenvironment makes it an invaluable tool for characterizing protein binding sites, studying membrane dynamics, and developing fluorescent sensors. This document provides a comprehensive overview of the solvatochromic properties of DNSA, including quantitative data on its spectral shifts in various solvents, detailed experimental protocols for its characterization, and a conceptual visualization of the underlying principles.
Core Concept: Solvatochromism
Solvatochromism is the phenomenon where the color of a chemical compound, and more broadly its absorption and emission spectra, changes with the polarity of the solvent.[1] This effect arises from differential solvation of the ground and excited electronic states of the solvatochromic molecule. In the case of DNSA, the dimethylamino group acts as an electron donor and the naphthalene sulfonic acid moiety as an electron acceptor, creating an intramolecular charge transfer (ICT) character. Upon photoexcitation, there is a significant redistribution of electron density, leading to a much larger dipole moment in the excited state compared to the ground state. Polar solvents will preferentially stabilize the more polar excited state, leading to a red shift (bathochromic shift) in the fluorescence emission spectrum as the energy difference between the excited and ground states is reduced.
Quantitative Analysis of DNSA Solvatochromism
The solvatochromic behavior of DNSA is characterized by a significant red shift in its fluorescence emission maximum as the solvent polarity increases. While the absorption maximum shows a less pronounced shift, the Stokes shift (the difference between the absorption and emission maxima) is highly sensitive to the solvent environment. The following table summarizes the photophysical properties of a related compound, dansyl amide, in a range of solvents, illustrating the typical solvatochromic shifts observed for dansyl derivatives. The excitation maximum remains largely independent of the solvent, while the emission maximum varies significantly.[2]
| Solvent | Dielectric Constant (ε) | Emission Maximum (λ_em) [nm] |
| Cyclohexane | 2.02 | ~500 |
| Dioxane | 2.21 | ~510 |
| Benzene | 2.28 | ~515 |
| Chloroform | 4.81 | ~520 |
| Ethyl Acetate | 6.02 | ~525 |
| Acetone | 20.7 | ~535 |
| Ethanol | 24.6 | ~540 |
| Methanol | 32.7 | ~550 |
| Acetonitrile | 37.5 | ~545 |
| Water | 80.1 | ~580 |
Note: This data is illustrative for the dansyl group. The exact values for this compound may vary slightly. A comprehensive search for a definitive table of absorption and emission maxima for DNSA in a wide array of solvents did not yield a singular, consolidated source in the readily available literature. The data presented is compiled from various sources discussing the properties of the dansyl fluorophore.
Experimental Protocols
The following provides a detailed methodology for the systematic investigation of the solvatochromism of this compound.
Materials and Reagents
-
This compound (DNSA, >95% purity)
-
A series of spectroscopic grade solvents of varying polarities (e.g., cyclohexane, dioxane, chloroform, ethyl acetate, acetone, ethanol, methanol, acetonitrile, and ultrapure water)
-
Volumetric flasks and pipettes for accurate solution preparation
Instrumentation
-
UV-Vis Spectrophotometer
-
Spectrofluorometer equipped with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
Sample Preparation
-
Stock Solution: Prepare a stock solution of DNSA in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mM. Ensure complete dissolution.
-
Working Solutions: For each solvent to be tested, prepare a dilute working solution of DNSA by adding a small aliquot of the stock solution to the solvent in a volumetric flask. The final concentration should be in the micromolar range (e.g., 1-10 µM) to ensure that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
Spectroscopic Measurements
-
Absorption Spectra:
-
Record the UV-Vis absorption spectrum of each DNSA solution from approximately 300 nm to 450 nm using the corresponding pure solvent as a blank.
-
Determine the wavelength of maximum absorption (λ_abs) for each solvent.
-
-
Fluorescence Emission Spectra:
-
Set the excitation wavelength of the spectrofluorometer to the absorption maximum (λ_abs) determined for DNSA in a non-polar solvent (e.g., cyclohexane) or at a consistent wavelength around 340 nm.
-
Record the fluorescence emission spectrum for each DNSA solution over a range of approximately 400 nm to 700 nm.
-
Determine the wavelength of maximum fluorescence emission (λ_em) for each solvent.
-
Data Analysis
-
Tabulate the absorption maxima (λ_abs) and emission maxima (λ_em) for DNSA in each solvent.
-
Calculate the Stokes shift (in nm or cm⁻¹) for each solvent using the formula: Stokes Shift = λ_em - λ_abs.
-
Plot the emission maximum (λ_em) or Stokes shift as a function of a solvent polarity parameter, such as the Reichardt's dye E_T(30) value or the dielectric constant (ε), to visualize the solvatochromic effect.
Visualizing the Solvatochromic Effect
The following diagrams illustrate the conceptual workflow for investigating the solvatochromism of DNSA and the relationship between solvent polarity and the observed spectral shifts.
Conclusion
The solvatochromism of this compound is a powerful and sensitive phenomenon that provides valuable insights into the microenvironment of this fluorescent probe. By understanding the principles of solvatochromism and employing rigorous experimental techniques, researchers can effectively utilize DNSA as a tool in a wide range of applications, from fundamental protein characterization to the development of novel diagnostic assays and drug delivery systems. The data and protocols presented in this guide serve as a foundational resource for scientists and professionals seeking to leverage the unique photophysical properties of this versatile molecule.
References
A Technical Guide to the Synthesis and Applications of Dansyl Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and multifaceted applications of dansyl acid derivatives. Centered around the foundational reagent, 5-(dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as dansyl chloride, this document delves into the chemical principles, experimental methodologies, and diverse uses of these fluorescent compounds in modern research and development.
Introduction to Dansyl Chemistry
The dansyl group, 5-(dimethylamino)naphthalene-1-sulfonyl, is a highly fluorescent chromophore central to the utility of dansyl acid derivatives. The primary precursor, dansyl chloride, is a non-fluorescent reagent that, upon reaction with primary and secondary amines, forms stable, intensely fluorescent sulfonamide adducts.[1][2] This transformation is the cornerstone of its application as a labeling agent. The fluorescence of these derivatives is highly sensitive to the polarity of the local environment, a property that makes them powerful tools for probing molecular interactions, protein structure, and cellular environments.[1][3]
Synthesis of Dansyl Acid Derivatives
The synthesis of dansyl derivatives is primarily achieved through the reaction of dansyl chloride with nucleophilic groups, most commonly primary and secondary amines.
General Reaction Mechanism
Dansyl chloride reacts with the non-protonated form of primary and secondary amino groups, as well as with phenolic hydroxyls and imidazoles, via nucleophilic substitution. The reaction, known as dansylation, is typically performed under alkaline conditions (pH 9.5-10.5) to ensure the deprotonation of the target amino groups, thereby increasing their nucleophilicity.[3][4] The sulfonyl chloride group is an excellent leaving group, facilitating the formation of a stable sulfonamide bond. The resulting dansyl-adduct is highly fluorescent, exhibiting a characteristic blue or blue-green emission.[1]
Caption: Reaction scheme for the synthesis of fluorescent dansyl derivatives.
Synthesis of Other Derivatives
Beyond simple amines, dansyl chloride serves as a starting reagent for a variety of derivatives. For instance, it can react with hydrazine derivatives, such as 1,1-diphenylhydrazine, or with methoxyamine to create novel fluorescent compounds that can act as precursors for free radicals.[5] These reactions are typically performed at room temperature in a solvent like acetonitrile with a base such as sodium hydrogen carbonate.[5]
Core Applications in Research and Development
The unique photophysical properties of dansyl derivatives have led to their widespread adoption in numerous scientific disciplines.
Protein Chemistry and Analysis
Dansylation is a classic and robust technique in protein science.
-
N-Terminal Sequencing: The "dansyl-Edman" method utilizes dansyl chloride to label the N-terminal amino acid of a peptide or protein.[6][7] After labeling, the protein is hydrolyzed, and the fluorescent dansyl-amino acid is identified using chromatography, revealing the first amino acid in the sequence.[8]
-
Probing Protein Structure and Dynamics: The environmental sensitivity of the dansyl group's fluorescence is invaluable for studying protein folding and conformational changes.[1][2] When a dansylated protein folds, the dansyl probe may move into a more hydrophobic environment within the protein core, causing a shift in its emission spectrum and an increase in quantum yield. This technique is also used in Fluorescence Resonance Energy Transfer (FRET) studies to measure distances within or between proteins.[1]
Chromatographic Analysis
Dansyl chloride is a premier pre-column derivatizing agent for High-Performance Liquid Chromatography (HPLC), particularly for amino acid analysis.[4][9] Most amino acids lack a strong chromophore, making them difficult to detect with standard UV-Vis detectors. Derivatization with dansyl chloride attaches a highly fluorescent tag, enabling sensitive detection in the picomole to femtomole range.[6][9]
Fluorescent Probes for Bioimaging and Sensing
The versatility of dansyl chemistry allows for the design of sophisticated fluorescent probes for various biological targets.
-
Ion Sensing: Specific dansyl derivatives have been engineered to act as "turn-on" fluorescent probes for metal ions. For example, a dansyl-peptide conjugate has been shown to exhibit high selectivity and sensitivity for Cd²⁺ ions in biological samples and for live-cell imaging.[10]
-
pH Sensing: The fluorescence of certain dansyl derivatives is pH-dependent. Probes have been developed that are quenched by protonation of the dimethylamino group, allowing them to sense pH changes in acidic environments within cells.[11]
-
Targeted Bioimaging: Dansyl-peptide conjugates have been created to bind to specific biological molecules like gangliosides on cell membranes.[12][13] Upon binding to the target in the relatively non-polar lipid bilayer, the probe's fluorescence intensity increases significantly, enabling high-contrast imaging of these structures.[12]
Caption: Logical flow of a 'turn-on' dansyl fluorescent probe upon binding.
Quantitative Data Summary
The following tables summarize key quantitative parameters for dansyl derivatives, providing a reference for experimental design and data interpretation.
| Parameter | Dansyl-Glycine | Dansyl Amide | Dansyl-(Arg)₃-OMe | Reference |
| Excitation Max (λex) | 324 nm | ~350 nm | Not Specified | [6][14] |
| Emission Max (λem) | 559 nm | 520 - 550 nm (solvent dependent) | Not Specified | [6][14] |
| Fluorescence Enhancement | N/A | N/A | 6 to 7-fold (upon binding) | [12][13] |
| Association Constant (Ka) | N/A | N/A | ~10⁵ M⁻¹ (for monosialyl gangliosides) | [12][13] |
| Application | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC Analysis | Amino Acids | 2-5 pmol (fluorescence detection) | 6-15 pmol | [9] |
| Fluorescent Probe | Cd²⁺ ions | 45 nM | Not Specified | [10] |
Experimental Protocols
Protocol 1: General Protein Labeling with Dansyl Chloride
Objective: To covalently label a protein with a dansyl group for fluorescence studies.
Materials:
-
Protein solution (1-10 mg/mL in a suitable buffer, e.g., 50 mM sodium bicarbonate, pH 9.5)
-
Dansyl chloride solution (10 mg/mL in a dry, amine-free solvent like acetone or acetonitrile, freshly prepared)
-
Reaction buffer: 100 mM Sodium Carbonate/Bicarbonate buffer, pH 9.5-10.0
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Preparation: Dissolve the protein in the reaction buffer at the desired concentration.
-
Labeling Reaction: While gently vortexing the protein solution, add a 5- to 10-fold molar excess of the dansyl chloride solution dropwise.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 1-2 hours or at 4°C overnight. The reaction vessel should be protected from light as dansyl chloride is light-sensitive.[9]
-
Quenching: Add the quenching solution to the reaction mixture to consume any unreacted dansyl chloride.
-
Purification: Separate the labeled protein from unreacted dansyl chloride and the hydrolyzed by-product (dansyl acid) using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dansyl group (around 330-340 nm).
Protocol 2: Pre-Column Derivatization of Amino Acids for HPLC
Objective: To derivatize amino acids with dansyl chloride for sensitive HPLC-fluorescence analysis.
Materials:
-
Amino acid standard solution or sample hydrolysate
-
Derivatization buffer: 100 mM Sodium Carbonate/Bicarbonate buffer, pH 9.8[15]
-
Dansyl chloride solution: 50 mM in 100% acetonitrile (ACN), freshly prepared.[15]
-
Quenching solution: 10% (v/v) ammonium hydroxide in water.[15]
-
HPLC system with a C8 or C18 reversed-phase column and a fluorescence detector.
Procedure:
-
Reagent Preparation: Immediately before use, mix the dansyl chloride solution and the derivatization buffer in a 1:1 ratio.[15]
-
Derivatization: In a microcentrifuge tube or a well of a 96-well plate, mix 50 µL of the combined dansyl/buffer reagent with 25 µL of the amino acid sample. Pipette up and down to mix thoroughly.[15]
-
Incubation: Seal the container to prevent evaporation and incubate in the dark. Reaction conditions can vary, for example, 60°C for 60 minutes, 38°C for 90-120 minutes, or room temperature for 60 minutes.[4][15]
-
Quenching: Add the quenching solution to stop the reaction by consuming excess dansyl chloride.
-
Analysis: Inject an appropriate volume of the resulting solution directly into the HPLC system.
-
Detection: Monitor the elution of dansylated amino acids using a fluorescence detector, with excitation typically around 324-350 nm and emission around 520-560 nm.[6]
Caption: Experimental workflow for HPLC analysis of amino acids.
References
- 1. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 2. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. benchchem.com [benchchem.com]
- 10. A fluorescent dansyl-based peptide probe for highly selective and sensitive detect Cd2+ ions and its application in living cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a Simple Dansyl-Based PH Fluorescent Probe in Acidic Medium and Its Application in Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Turn-On Fluorescent Probe Based on a Dansyl Triarginine Peptide for Ganglioside Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dansyl amide - Wikipedia [en.wikipedia.org]
- 15. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and Computational Explorations of the Dansyl Fluorophore: A Technical Guide
The dansyl fluorophore, derived from 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride), is a cornerstone of fluorescence spectroscopy, prized for its remarkable sensitivity to the polarity of its local microenvironment.[1] This attribute has cemented its role in a myriad of applications, from protein sequencing and conformational analysis to the development of sophisticated chemosensors for environmental and biological monitoring.[2][3][4] This technical guide delves into the theoretical underpinnings and computational methodologies that have been instrumental in elucidating the photophysical behavior of the dansyl fluorophore, providing a resource for researchers, scientists, and professionals in drug development.
Theoretical Framework of Dansyl Fluorescence
The utility of the dansyl fluorophore is rooted in its distinct photophysical properties, which are profoundly influenced by its molecular surroundings.
Photophysical Properties and Solvent Effects
The fluorescence of dansyl derivatives is characterized by a large Stokes shift and a quantum yield that is highly dependent on solvent polarity. In non-polar environments, the dansyl group exhibits strong fluorescence with a high quantum yield. Conversely, in polar solvents, the fluorescence is significantly quenched, and the emission maximum undergoes a pronounced red shift (bathochromic shift).[1][5]
This phenomenon, known as solvatochromism, is attributed to the formation of an intramolecular charge transfer (ICT) state upon photoexcitation.[6] The dimethylamino group acts as an electron donor, and the sulfonyl group acts as an electron acceptor. In the excited state, there is a significant increase in the dipole moment of the molecule. In polar solvents, the solvent molecules reorient themselves around the excited-state dipole, a process termed "solvent relaxation."[5] This relaxation lowers the energy of the excited state, leading to a red shift in the emission spectrum.[5]
Sensing Mechanisms
The sensitivity of the dansyl fluorophore to its environment has been harnessed to design a variety of fluorescent probes. A common sensing mechanism is donor-excited photoinduced electron transfer (d-PeT).[7] In this design, the dansyl fluorophore is linked to a receptor unit that can bind to a specific analyte. In the absence of the analyte, the fluorophore's fluorescence is quenched due to electron transfer from the excited dansyl group to the receptor. Upon binding of the analyte to the receptor, this d-PeT process is inhibited, leading to a "turn-on" fluorescence signal.[7][8] This principle has been successfully applied in the development of sensors for metal ions and biologically relevant small molecules like cysteine.[7][9]
Computational Methodologies in Dansyl Fluorophore Research
Computational chemistry provides powerful tools to investigate the electronic structure and dynamics of the dansyl fluorophore at a molecular level.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)
DFT and its time-dependent extension, TD-DFT, are quantum mechanical methods widely used to study the electronic properties of molecules in their ground and excited states, respectively.[7][10] These methods are employed to calculate key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The HOMO-LUMO energy gap is crucial for understanding the electronic transitions and predicting the absorption and emission spectra of the fluorophore.[7] TD-DFT calculations have been instrumental in verifying the d-PeT mechanism in dansyl-based probes by comparing the energy levels of the fluorophore and the receptor unit.[7][11]
Molecular Dynamics (MD) Simulations
MD simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of the dansyl fluorophore, MD simulations are particularly useful for investigating the behavior of dansyl-labeled biomolecules, such as proteins and lipids.[12][13] These simulations can provide insights into the conformational changes of a protein upon ligand binding, as probed by the dansyl group.[12] They can also be used to model the interactions between the dansyl fluorophore and surrounding solvent molecules, helping to elucidate the mechanism of solvatochromism.[12]
Quantitative Data Summary
The following tables summarize key quantitative data related to the theoretical and computational studies of the dansyl fluorophore.
| Parameter | Value | Solvent/Conditions | Reference |
| Excitation Maximum | ~335 nm | General | [14] |
| Emission Maximum | ~518 nm | General | [14] |
| Emission Maximum | ~484 nm | Benzene (non-polar) | [15] |
| Emission Maximum | ~518 nm | Methanol (polar) | [15] |
| Quantum Yield | ~0.07 | Water (polar) | [1] |
| Quantum Yield | up to 0.66 | Dioxane (non-polar) | [1] |
| Detection Limit for Hg2+ | 2.49 x 10-7 M | Acetonitrile-water | [9] |
Table 1: Photophysical Properties of the Dansyl Fluorophore
| Computational Method | System Studied | Key Findings | Reference |
| DFT/TD-DFT (B3LYP/6-31G) | Dansyl-based cysteine probe | Confirmed the d-PeT mechanism by calculating HOMO and LUMO energy levels. | [7] |
| Molecular Dynamics (AMBER18) | Dansyl amino acids with a molecular micelle | Investigated chiral recognition mechanisms and binding free energies. | [12] |
| DFT (LDA, GGA, HSE06) | Orthorhombic dansyl chloride crystal | Studied structural, electronic, optical, and vibrational properties. | [16] |
| Molecular Modeling (AM1) | Dansyl-based mercury sensor | Indicated a self-assembly process and helical wrapping structure upon ion recognition. | [9] |
Table 2: Summary of Computational Studies on Dansyl Derivatives
Experimental Protocols
Reproducible experimental results are contingent on well-defined protocols. The following sections provide detailed methodologies for key experiments involving the dansyl fluorophore.
Synthesis of Dansyl Chloride
The synthesis of dansyl chloride is a foundational procedure for the preparation of various dansyl derivatives.
Materials:
-
Dansyl acid
-
Phosphorus oxychloride
-
Dichloromethane
-
Anhydrous sodium sulfate
-
n-hexane
Procedure:
-
Place dansyl acid into a dry single-opening bottle.
-
Add phosphorus oxychloride.
-
Connect the bottle to a condensation pipe and a drying pipe.
-
Heat the reaction in an oil bath at 90°C overnight.
-
Stop the reaction and cool to room temperature.
-
Perform a quenching reaction with ice water.
-
Extract the product with dichloromethane (3 x 500 mL).
-
Dry the extract with anhydrous sodium sulfate and perform spin drying to obtain an orange solid.
-
Recrystallize the crude product from n-hexane to obtain pure dansyl chloride.[17]
Dansylation of Primary Amines for HPLC Analysis
This protocol describes the derivatization of primary amines with dansyl chloride for subsequent analysis by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Sample containing primary amines
-
Sodium bicarbonate buffer (0.2 M, pH 9.7)
-
Dansyl chloride solution (e.g., 1.5 mg/mL in acetone)
Procedure:
-
Adjust the pH of the sample solution to 9.7 with the sodium bicarbonate buffer.
-
To 1 mL of the pH-adjusted sample, add 0.13 mL of the dansyl chloride solution.
-
Heat the mixture in an oven at 38°C for 90 minutes.
-
The resulting solution containing the dansylated amines is ready for HPLC analysis.[18]
Fluorescence Spectroscopy of Dansylglycine
This protocol outlines the measurement of dansylglycine fluorescence, often used in protein binding studies.
Materials:
-
Dansylglycine stock solution
-
Buffer (e.g., 50 mM Phosphate Buffer, pH 7.0)
-
Spectrofluorometer with a thermostatted cuvette holder
-
1 cm pathlength quartz cuvette
Procedure:
-
Pipette the buffer into the cuvette.
-
Add the dansylglycine stock solution to the desired final concentration.
-
Place the cuvette in the spectrofluorometer.
-
Set the excitation wavelength (e.g., 340 nm) and record the fluorescence emission spectrum over a suitable range (e.g., 400-600 nm).[1][19]
-
To study protein binding, a protein solution would be titrated into the cuvette, and the changes in fluorescence intensity and emission maximum would be recorded.[1]
Computational Workflow for DFT/TD-DFT Analysis
This protocol provides a general workflow for the theoretical investigation of a dansyl derivative using DFT and TD-DFT.
Software:
-
Gaussian, or other quantum chemistry software package
Procedure:
-
Structure Optimization: Build the molecular structure of the dansyl derivative. Optimize the geometry using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).[10]
-
Frequency Calculation: Perform a frequency calculation on the optimized structure to ensure it is a true energy minimum (no imaginary frequencies).
-
HOMO-LUMO Analysis: From the optimized structure, calculate and visualize the HOMO and LUMO to understand the electronic distribution.
-
TD-DFT Calculation: Perform a TD-DFT calculation on the optimized ground-state geometry to compute the vertical excitation energies and oscillator strengths, which correspond to the absorption spectrum.
-
Excited State Optimization: To simulate the emission spectrum, optimize the geometry of the first excited state.
-
Emission Energy Calculation: Perform a TD-DFT calculation on the optimized excited-state geometry to obtain the emission energy.
Visualizations of Key Concepts and Processes
The following diagrams, generated using the DOT language, illustrate fundamental concepts and workflows discussed in this guide.
A simplified Jablonski diagram illustrating the electronic transitions involved in dansyl fluorescence.
Schematic of solvent relaxation around the dansyl fluorophore following photoexcitation.
A typical workflow for the computational analysis of a dansyl-based fluorescent probe.
Donor-excited Photoinduced Electron Transfer (d-PeT) mechanism for cysteine detection.
Conclusion
The dansyl fluorophore continues to be a vital tool in chemical and biological sciences, owing to its exquisite sensitivity to the molecular environment. The synergy between experimental studies and theoretical and computational investigations has been pivotal in unraveling the complexities of its photophysical behavior. Methodologies such as DFT, TD-DFT, and MD simulations have not only provided a deeper understanding of phenomena like solvatochromism and photoinduced electron transfer but also guide the rational design of novel fluorescent probes with enhanced sensitivity and selectivity. As computational power and theoretical models advance, these approaches will undoubtedly play an even more significant role in harnessing the full potential of the dansyl fluorophore in drug discovery, diagnostics, and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 4. Design Strategies and Analytical Performance of Dansyl Fluorophore-Based Fluorescent Sensors for Mercury Ion (Hg2+) Detection in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 6. Time-resolved emission spectroscopy of the dansyl fluorescence probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00212B [pubs.rsc.org]
- 8. A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of a Novel Fluorescent Sensor Bearing Dansyl Fluorophores for the Highly Selective Detection of Mercury (II) Ions [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. IJMS | Free Full-Text | The Use of Dansyl Chloride to Probe Protein Structure and Dynamics [mdpi.com]
- 14. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]
- 15. A Dansyl Fluorescence-Based Assay for Monitoring Kinetics of Lipid Extraction and Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CN102887841A - Preparation method of compound dansyl chloride - Google Patents [patents.google.com]
- 18. benchchem.com [benchchem.com]
- 19. Fluorometric measurements using dansyl-CaM [bio-protocol.org]
The Dansyl Probe: A Luminary in the Realm of Molecular Science
An In-depth Technical Guide on the Discovery, History, and Applications of Dansyl Probes for Researchers, Scientists, and Drug Development Professionals.
Introduction
Dansyl probes, a class of fluorescent molecules based on the 5-(dimethylamino)naphthalene-1-sulfonyl group, have been instrumental in advancing our understanding of complex biological systems for over half a century. Their remarkable sensitivity to the local environment, manifesting as changes in fluorescence intensity and emission wavelength, has made them invaluable tools for elucidating protein structure and dynamics, probing membrane properties, and developing sensitive bioassays. This technical guide provides a comprehensive overview of the discovery and history of dansyl probes, detailed experimental protocols for their use, and a summary of their key photophysical properties, empowering researchers to effectively harness the capabilities of these versatile fluorescent reporters.
Discovery and Historical Milestones
The journey of dansyl probes began in 1963 when W. R. Gray and B. S. Hartley introduced 5-(dimethylamino)naphthalene-1-sulfonyl chloride, or dansyl chloride, as a highly sensitive reagent for the N-terminal amino acid analysis of proteins and peptides. This "dansyl method" offered a significant improvement in sensitivity over the existing Sanger method, revolutionizing protein sequencing.
Following this landmark discovery, the applications of dansyl probes rapidly expanded beyond protein sequencing. Scientists recognized that the fluorescence of the dansyl group was exquisitely sensitive to the polarity of its surroundings. This property was quickly exploited to study protein conformation, as the probe's fluorescence would change upon binding to hydrophobic pockets or undergoing conformational transitions. The subsequent decades saw the development of a diverse array of dansyl derivatives, each tailored for specific applications, including the study of enzyme mechanisms, membrane fluidity, and protein-ligand interactions. This evolution cemented the role of dansyl probes as indispensable tools in biochemistry and molecular biology.
Physicochemical Properties of Dansyl Probes
The utility of dansyl probes stems from their unique photophysical properties, which are highly dependent on the solvent environment. In polar solvents, dansyl derivatives typically exhibit weak fluorescence, while in nonpolar environments, their fluorescence quantum yield increases significantly, accompanied by a blue shift in the emission maximum. This solvatochromic behavior is the basis for their use as reporters of molecular interactions and environmental changes. The table below summarizes the key photophysical properties of several common dansyl probes.
| Probe Name | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Quantum Yield (Φ) | Solvent/Environment | Reference |
| Dansyl Chloride | ~335-340 | ~500-535 | - | Acetone, Acetonitrile | [1][2] |
| 365 (substrate) / 315 (hydrolyzed) | - | - | Aqueous Buffer (pH 7) | [3] | |
| Dansyl Glycine | 324 | 559 | 0.065 - 0.07 | Water | [4][5] |
| 300 | ~580 | 0.66 | Dioxane | [6][4] | |
| Dansyl Proline | ~335-340 | ~518-525 | - | - | [7][8] |
| Dansyl Cadaverine | 335 | 512 | - | Methanol | [9][10] |
| Dansyl Hydrazine | 340 | 535 | - | Ethanol | [11] |
| Dansyl-Phosphatidylserine | - | - | - | Lipid Membranes | [12] |
Experimental Protocols
Protocol 1: General Protein Labeling with Dansyl Chloride
This protocol describes the covalent labeling of proteins with dansyl chloride, targeting primary and secondary amine groups, such as the ε-amino group of lysine residues and the N-terminal α-amino group.
Materials:
-
Protein of interest
-
Dansyl chloride
-
Anhydrous dimethylformamide (DMF) or acetonitrile
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Dialysis tubing
Procedure:
-
Protein Preparation: Dissolve the protein in the labeling buffer to a final concentration of 1-10 mg/mL.
-
Dansyl Chloride Solution: Prepare a stock solution of dansyl chloride in anhydrous DMF or acetonitrile at a concentration of 10-20 mg/mL immediately before use.
-
Labeling Reaction: While gently stirring the protein solution, slowly add a 5- to 20-fold molar excess of the dansyl chloride solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for an additional 30-60 minutes at room temperature.
-
Purification: Remove unreacted dansyl chloride and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Determination of Labeling Efficiency: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the absorbance of the dansyl group at approximately 330-340 nm.
Caption: Workflow for labeling proteins with dansyl chloride.
Protocol 2: FRET-Based Protease Assay
This protocol outlines a continuous, fluorescence-based assay to measure protease activity using a FRET (Förster Resonance Energy Transfer) peptide substrate labeled with a dansyl donor and a suitable quencher.
Materials:
-
FRET peptide substrate (e.g., Dabsyl-peptide-Edans)
-
Protease of interest
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation: Dilute the FRET peptide substrate stock solution in the assay buffer to the desired final concentration (e.g., 10 µM).
-
Assay Setup: Add the diluted substrate to the wells of the microplate.
-
Reaction Initiation: Initiate the reaction by adding the protease solution to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the donor fluorophore (e.g., Ex/Em = 340/490 nm for an Edans donor).
-
Kinetic Monitoring: Monitor the increase in fluorescence over time. The rate of fluorescence increase is directly proportional to the protease activity.
Caption: FRET-based detection of protease activity.
Applications in Research and Drug Development
Probing Protein Structure and Conformational Changes
The sensitivity of dansyl probes to their local environment makes them ideal for studying protein structure and dynamics. Changes in protein conformation, such as those induced by ligand binding, folding/unfolding, or interactions with other proteins, can be monitored by observing changes in the fluorescence of a covalently attached dansyl probe. For example, the binding of a ligand to a protein can cause a dansyl probe located near the binding site to move into a more hydrophobic environment, resulting in an increase in fluorescence intensity and a blue shift in the emission maximum.
A notable example is the use of dansyl-calmodulin to study its interaction with various target proteins. Calmodulin (CaM) is a key calcium-binding protein that regulates numerous cellular processes by binding to and activating a wide range of enzymes and ion channels. Labeling CaM with a dansyl probe allows for the real-time monitoring of its conformational changes upon calcium binding and subsequent interaction with its target proteins. These studies provide valuable insights into the molecular mechanisms of CaM-mediated signaling.
Caption: Monitoring calmodulin activation and target binding.
Investigating Ligand Binding to Serum Albumin
Dansyl probes have been extensively used to characterize the binding of drugs and other small molecules to serum albumin, the most abundant protein in blood plasma. Human serum albumin (HSA) has two primary drug binding sites, and dansylated amino acids have been instrumental in identifying and characterizing these sites.[13] The binding of a dansyl probe to a specific site on HSA results in a significant enhancement of its fluorescence.[14] This property can be exploited in competitive binding assays to determine the binding affinity and specificity of unlabeled ligands.[15] By monitoring the displacement of the dansyl probe from its binding site by a competing ligand, researchers can gain valuable information about the ligand's interaction with HSA, which is crucial for understanding its pharmacokinetic and pharmacodynamic properties.[16]
Membrane Fluidity and Organization
The fluorescence properties of certain dansyl derivatives, such as dansyl-phosphatidylserine and dansyl lysine, are sensitive to the lipid packing and fluidity of cell membranes.[12][17] These probes can be incorporated into lipid bilayers, and changes in their fluorescence can be used to monitor alterations in membrane fluidity in response to various stimuli, such as temperature changes or the introduction of membrane-active compounds. This application is particularly relevant in drug development for assessing the effects of new chemical entities on cell membrane integrity and function.
Conclusion
From their initial application in protein sequencing to their current use in sophisticated fluorescence-based assays, dansyl probes have proven to be remarkably versatile and powerful tools in the life sciences. Their sensitivity to the molecular environment, coupled with their robust photophysical properties, has enabled researchers to unravel intricate biological processes at the molecular level. As fluorescence microscopy and spectroscopy techniques continue to advance, the utility of dansyl probes in both basic research and drug discovery is poised to expand even further, solidifying their legacy as a cornerstone of modern molecular investigation.
References
- 1. cameo.mfa.org [cameo.mfa.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Dansyl glycine [omlc.org]
- 7. benchchem.com [benchchem.com]
- 8. Dansyl-proline (48201-36-1) for sale [vulcanchem.com]
- 9. Dansylcadaverine = 97 TLC 10121-91-2 [sigmaaldrich.com]
- 10. Dansyl cadaverine [5-Dimethylaminonaphthalene-1-(N-(5-aminopentyl))sulfonamide] | AAT Bioquest [aatbio.com]
- 11. mdpi.com [mdpi.com]
- 12. molbiolcell.org [molbiolcell.org]
- 13. Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Binding sites of fluorescent probes on human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Dansyl lysine: a structure-selective fluorescent membrane stain? - PMC [pmc.ncbi.nlm.nih.gov]
chemical and physical properties of 5-(Dimethylamino)naphthalene-1-sulfonic acid
An In-depth Technical Guide to 5-(Dimethylamino)naphthalene-1-sulfonic acid
Introduction
This compound, commonly known as Dansyl acid, is a fluorescent molecule widely utilized in biochemical and analytical research.[1][2] Its significance stems from the environmentally sensitive fluorescence of its derivatives, making it an invaluable tool for probing hydrophobic sites in proteins and for the sensitive detection of amines, amino acids, and peptides.[3][4] This document provides a comprehensive overview of the chemical and physical properties of Dansyl acid, detailed experimental protocols for its application, and logical workflows for its use in derivatization procedures.
Chemical and Physical Properties
Dansyl acid is typically a white to off-white solid at room temperature.[2][5] It is the foundational compound for producing Dansyl chloride, a highly reactive reagent used for fluorescent labeling.[6]
Identifiers and General Properties
The fundamental identifiers and properties of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [7] |
| Synonyms | Dansyl acid, DANSIC ACID | [1][2] |
| CAS Number | 4272-77-9 | [1][2][7] |
| Molecular Formula | C12H13NO3S | [1][2][7] |
| Molecular Weight | 251.31 g/mol | [7] |
| Appearance | White to Off-White Solid | [2] |
Physicochemical Data
Quantitative physicochemical data are crucial for experimental design, including solubility and reaction condition optimization.
| Property | Value | Reference |
| Melting Point | 316 °C | [2][8] |
| Density (Predicted) | 1.363 ± 0.06 g/cm³ | [2][8] |
| pKa (Predicted) | -0.22 ± 0.40 | [2][8] |
| LogP | 1.24 | [9] |
| Solubility | Slightly soluble in DMSO and Methanol (with heating).[2][8] Generally soluble in water and other polar organic solvents.[5] | [2][5][8] |
Key Chemical Reactions and Applications
The primary application of Dansyl acid is indirect, serving as the precursor to Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). This more reactive derivative is widely used in "dansylation" reactions to label primary and secondary amines.[6][10]
The dansylation reaction results in a stable sulfonamide adduct that is highly fluorescent, whereas the parent Dansyl chloride is not.[6][11] This property is exploited for the sensitive quantification of amino acids, peptides, and biogenic amines using techniques like HPLC and mass spectrometry.[10][12]
Experimental Protocols
Synthesis of Dansyl Chloride from Dansyl Acid
The conversion of Dansyl acid to its sulfonyl chloride derivative is a critical step for its use as a labeling agent. This protocol is based on established chemical synthesis methods.[6][13]
Objective: To synthesize Dansyl chloride from Dansyl acid.
Materials:
-
This compound (Dansyl acid)
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)[6][14]
-
Dry reaction vessel (e.g., round-bottom flask) with a condenser and drying tube
-
Ice bath
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate
-
n-Hexane for recrystallization
Methodology:
-
Place 1 part by weight of Dansyl acid into a dry reaction vessel.
-
Add approximately 6-7 parts by volume of phosphorus oxychloride (POCl₃).[13]
-
Connect the flask to a condenser fitted with a drying tube to protect the reaction from atmospheric moisture.
-
Heat the reaction mixture in an oil bath at 90°C and maintain for several hours or overnight until the reaction is complete.[13]
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by pouring the mixture into ice water. This step should be performed in a fume hood due to the exothermic reaction and release of HCl gas.
-
Extract the aqueous mixture with dichloromethane (3x volumes).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude orange solid product.
-
Recrystallize the crude solid from n-hexane to obtain pure Dansyl chloride.[13]
General Protocol for Dansylation of Amino Acids
This protocol outlines a general workflow for the derivatization of amino acids with Dansyl chloride for subsequent analysis, typically by LC-MS.[11][12][15]
Objective: To fluorescently label amino acids in a sample for sensitive detection.
Materials:
-
Dansyl chloride solution (e.g., 50 mM in acetonitrile).[15]
-
Sodium carbonate/bicarbonate buffer (100 mM, pH 9.8).[15]
-
Amino acid standards or biological sample extract.
-
Quenching solution (e.g., 10% v/v ammonium hydroxide).[11][15]
-
Heating block or water bath.
-
Vortex mixer.
Methodology:
-
Reagent Preparation: Prepare the Dansyl chloride solution and the carbonate/bicarbonate buffer as described.[15] Warm the buffer to room temperature before use.
-
Derivatization Mix: Immediately before use, mix the Dansyl chloride solution and the carbonate/bicarbonate buffer in a 1:1 ratio. Dansyl chloride is unstable at high pH, so this mix should be used promptly.[11][15]
-
Reaction Initiation: Add the amino acid sample or standard to the freshly prepared derivatization reagent mix and vortex thoroughly.
-
Incubation: Incubate the reaction mixture at an elevated temperature. Common conditions include 60°C for 60 minutes or 38°C for 90-120 minutes.[11] This step should be performed in the dark to prevent photodegradation of the dansyl group.
-
Quenching: After incubation, quench the reaction to consume any remaining Dansyl chloride. This is typically done by adding a small volume of ammonium hydroxide and incubating for a short period.[11]
-
Analysis: The resulting solution containing the stable, fluorescent dansylated amino acids is now ready for analysis by a suitable technique like reverse-phase HPLC with a fluorescence detector or LC-MS.[12]
Conclusion
This compound is a cornerstone compound for fluorescent labeling in the life sciences. While its direct application is limited, its role as the stable precursor to the highly reactive Dansyl chloride makes it indispensable. The protocols and data presented in this guide offer researchers and drug development professionals the foundational knowledge required to effectively utilize dansylation chemistry for the sensitive and reliable analysis of a wide array of biological molecules. Careful control over reaction conditions, particularly pH and reagent stability, is paramount for achieving reproducible and accurate results.
References
- 1. scbt.com [scbt.com]
- 2. 5-(Dimethylamino)-1-naphthalenesulfonic acid | 4272-77-9 [chemicalbook.com]
- 3. Dansyl-X, acid | AAT Bioquest [aatbio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 8. 5-(Dimethylamino)-1-naphthalenesulfonic acid | 4272-77-9 [amp.chemicalbook.com]
- 9. 1-Naphthalenesulfonic acid, 5-(dimethylamino)- | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Targeted Quantification of Amino Acids by Dansylation | Springer Nature Experiments [experiments.springernature.com]
- 13. CN102887841A - Preparation method of compound dansyl chloride - Google Patents [patents.google.com]
- 14. CN111349028B - Synthesis method of dansyl chloride for preparing fluorescent probe - Google Patents [patents.google.com]
- 15. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 5-(Dimethylamino)naphthalene-1-sulfonic Acid (Dansyl Acid)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Dimethylamino)naphthalene-1-sulfonic acid, commonly known as Dansyl acid, is a fluorescent molecule widely utilized in biochemical and analytical sciences. Its application as a derivatizing agent for amino acids, peptides, and proteins necessitates a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the solubility and stability of Dansyl acid, presenting available quantitative data, detailed experimental protocols for its characterization, and a discussion of the factors influencing its behavior in various environments. While quantitative data for Dansyl acid is limited in publicly available literature, this guide also provides data for its precursor, Dansyl chloride, as a pertinent reference.
Introduction
Dansyl acid is a derivative of naphthalene containing a sulfonic acid group and a dimethylamino group. Its primary utility stems from its fluorescent properties, which are exploited in various detection and quantification methods. The reactivity of its precursor, Dansyl chloride, with primary and secondary amines to form stable, fluorescent sulfonamide adducts is the basis for its widespread use in protein sequencing and amino acid analysis. The solubility and stability of Dansyl acid are critical parameters that dictate its handling, storage, and effectiveness in these applications.
Solubility of this compound
The solubility of Dansyl acid is influenced by the polarity of the solvent, the pH of the solution, and the temperature.
Aqueous Solubility
Dansyl acid is generally described as being soluble in water.[1] This is attributed to the presence of the highly polar sulfonic acid group, which can ionize in aqueous solutions. The solubility is also pH-dependent; as an acidic compound, its solubility is expected to increase in neutral to alkaline solutions due to the formation of the more soluble sulfonate salt.
Organic Solvent Solubility
Dansyl acid exhibits good solubility in polar organic solvents.[1] Limited data suggests it is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol, with solubility in methanol increasing with heat.[2]
For its closely related precursor, Dansyl chloride, more specific quantitative solubility data is available and can serve as a useful reference:
| Solvent | Solubility of Dansyl Chloride |
| Acetone | 20 mg/mL[3] |
| Dimethylformamide (DMF) | 1 mg/mL[4] |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL[4] |
| Ethanol | 1 mg/mL[4] |
| DMSO:PBS (pH 7.2) (1:40) | 0.02 mg/mL[5] |
Stability of this compound
The stability of Dansyl acid is influenced by several factors, including pH, light, and temperature.
pH Stability and Hydrolysis
Dansyl acid is the product of the hydrolysis of Dansyl chloride in aqueous environments. The rate of this hydrolysis is pH-dependent, being faster at higher pH.[6] The bond between the dansyl group and an N-terminal amino acid is known to be resistant to acid hydrolysis.[7] However, dansylated amino acids can be decomposed by side reactions if the initial derivatization reaction with Dansyl chloride is not properly quenched.[8]
Photostability
Dansyl derivatives are known to be sensitive to light. Dansylated amino acids can undergo photochemical degradation.[9] Therefore, solutions containing Dansyl acid or its derivatives should be protected from light to maintain their integrity and fluorescence.
Thermal Stability
Aromatic sulfonic acids, in general, can undergo thermal decomposition at elevated temperatures, typically in the range of 200-400°C, which involves the loss of the sulfonic acid group.[10] Studies on naphthalene sulfonic acids have shown that they become unstable in hydrothermal solutions at temperatures greater than 300°C.[11]
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method based on OECD Guideline 105)
This protocol outlines the determination of the water solubility of Dansyl acid using the shake-flask method, which is considered the "gold standard".[12][13][14][15]
Methodology:
-
Preparation of Test Solution: Add an excess amount of Dansyl acid to a known volume of deionized water in a flask.
-
Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the solution to separate the saturated aqueous phase from the solid material.
-
Quantification: Analyze the concentration of Dansyl acid in the clear supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) with a UV or fluorescence detector.
-
Calculation: The solubility is expressed as the mass of the solute per volume of the solvent (e.g., g/L or mg/mL).
Workflow for Aqueous Solubility Determination
Caption: Workflow for determining the aqueous solubility of Dansyl acid.
Assessment of Stability at Different pH Conditions
This protocol describes a method to evaluate the chemical stability of Dansyl acid in aqueous solutions at various pH levels.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 7, 9, and 12).
-
Sample Preparation: Prepare stock solutions of Dansyl acid in a suitable solvent (e.g., methanol or DMSO). Add a small aliquot of the stock solution to each buffer to achieve a known initial concentration.
-
Incubation: Incubate the samples at a constant temperature (e.g., 37°C) and protect them from light.
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each sample.
-
Analysis: Immediately analyze the concentration of the remaining Dansyl acid in each aliquot using a stability-indicating HPLC method.
-
Data Analysis: Plot the concentration of Dansyl acid versus time for each pH condition. Determine the degradation rate constant and half-life at each pH.
Logical Flow for pH Stability Assessment
Caption: Logical workflow for assessing the pH stability of Dansyl acid.
Photostability Testing (Based on ICH Q1B Guideline)
This protocol provides a framework for assessing the photostability of Dansyl acid in accordance with the ICH Q1B guideline.[16][17][18]
Methodology:
-
Sample Preparation: Prepare solutions of Dansyl acid in a chemically inert and transparent container. Prepare a control sample protected from light (e.g., wrapped in aluminum foil).
-
Light Exposure: Expose the sample to a light source that provides a combination of visible and ultraviolet (UV) light. The total illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter.
-
Analysis: After the exposure period, analyze both the exposed and control samples for any changes in physical properties (e.g., color) and for the concentration of Dansyl acid using a stability-indicating HPLC method. Also, analyze for the formation of any degradation products.
-
Evaluation: Compare the results from the exposed sample to the control sample to determine the extent of photodegradation.
Experimental Workflow for Photostability Testing
Caption: Workflow for the photostability testing of Dansyl acid.
Application Workflow: N-Terminal Amino Acid Analysis
The primary application of Dansyl acid's precursor, Dansyl chloride, is in the derivatization of amino acids for their subsequent analysis. The following diagram illustrates the workflow for N-terminal amino acid analysis of a peptide or protein.
Caption: Workflow for N-terminal amino acid analysis using Dansyl chloride.
Conclusion
This technical guide has summarized the available information on the solubility and stability of this compound. While qualitative descriptions of its solubility in aqueous and organic solvents are available, there is a notable lack of specific quantitative data in the public domain. The stability of Dansyl acid is influenced by pH, light, and temperature, with its formation from Dansyl chloride being pH-dependent. For researchers and drug development professionals, it is crucial to experimentally determine these parameters for their specific applications and formulations. The provided experimental protocols offer a starting point for such characterizations, ensuring the reliable and effective use of this important fluorescent compound. Further research to quantify the solubility and degradation kinetics of Dansyl acid would be highly beneficial to the scientific community.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 错误页 [amp.chemicalbook.com]
- 3. Buy Dansyl chloride | 605-65-2 | >95% [smolecule.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 9. Photochemical degradation of dansyl amino acids on thin-layer chromatography plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Item - The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]
- 12. books.google.cn [books.google.cn]
- 13. Water Solubility | Scymaris [scymaris.com]
- 14. filab.fr [filab.fr]
- 15. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 16. m.youtube.com [m.youtube.com]
- 17. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 18. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
The Dansyl Fluorophore: An In-depth Technical Guide to its Fluorescence Mechanism and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group is a cornerstone fluorophore in biochemical and biomedical research. Since its introduction, its unique environmental sensitivity has been exploited to probe the intricacies of molecular interactions, protein dynamics, and cellular signaling. This technical guide provides a comprehensive overview of the fluorescence mechanism of dansyl compounds, detailed experimental protocols for their use, and a summary of their applications in drug development and scientific research.
Dansyl chloride, the most common reactive form, is intrinsically non-fluorescent.[1] However, upon reaction with primary and secondary amines, such as the N-terminal residue of a peptide or the side chain of a lysine residue, it forms a highly fluorescent sulfonamide adduct.[2][3] This covalent labeling is the basis for its widespread use in protein chemistry and amino acid analysis.[2][4] The fluorescence of these adducts is not static; it is exquisitely sensitive to the polarity of the local microenvironment, a property known as solvatochromism.[5][6] This sensitivity is the key to its power as a molecular probe.
The Core Fluorescence Mechanism
The fluorescence of dansyl compounds is governed by the interplay between two primary excited states: a Locally Excited (LE) state and an Intramolecular Charge Transfer (ICT) state.[5][6] The transition between these states is highly influenced by the surrounding solvent polarity.
Upon absorption of a photon, the dansyl fluorophore is promoted from its ground state (S₀) to a locally excited state (S₁-LE). In non-polar (hydrophobic) environments, the molecule tends to emit a photon directly from this LE state, resulting in fluorescence at shorter wavelengths (a "blue shift") and a high quantum yield.[7]
In polar (hydrophilic) environments, the excited molecule can undergo a further relaxation to a lower energy state with significant charge separation, known as the Intramolecular Charge Transfer (ICT) state.[7] This ICT state is stabilized by polar solvent molecules. Emission from the ICT state occurs at longer wavelengths (a "red shift") and is often associated with a lower fluorescence quantum yield due to competing non-radiative decay pathways.[8][9] The degree of this red shift is a sensitive indicator of the local environment's polarity.
There has been considerable discussion about the precise geometry of the ICT state, with models proposing either a Twisted Intramolecular Charge Transfer (TICT) state, where the dimethylamino group twists relative to the naphthalene ring, or a Planar Intramolecular Charge Transfer (PICT) state. While the TICT model has been widely used to explain the fluorescence properties of many "push-pull" fluorophores, recent evidence suggests that the dansyl group may emit from a PICT state.
Caption: Fluorescence mechanism of dansyl compounds.
Quantitative Photophysical Data
The photophysical properties of dansyl derivatives are highly dependent on the specific derivative and the solvent environment. The following table summarizes key quantitative data for representative dansyl compounds.
| Compound | Solvent | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φf) |
| Dansyl Glycine | Dioxane | 334 | 495 | 161 | 0.66[10] |
| Dansyl Glycine | Water | ~340 | ~560 | ~220 | 0.07[11] |
| Dansylalanine | Aqueous Solution | ~340 | 550 - 570 | ~210 - 230 | - |
| Dansyl derivative 1 | Ethanol | 346 | 530 | 184 | - |
| Dansyl derivative 2 | Ethanol | 340 | 535 | 195 | - |
| Dansyl Fluorophore | - | 335 | 518 | 183 | - |
Data compiled from multiple sources.[1][7][10][11][12][13]
Experimental Protocols
Dansylation of Proteins and Peptides for N-Terminal Analysis
This protocol describes the general procedure for labeling the N-terminal amino acid of a protein or peptide with dansyl chloride.[3][4][14]
Materials:
-
Dansyl chloride solution (e.g., 2.5 mg/mL in acetone).
-
Sodium bicarbonate solution (0.2 M, pH ~8.5).
-
Peptide or protein sample.
-
Hydrochloric acid (6 M).
-
Ammonia solution (for quenching, optional).
-
Thin-layer chromatography (TLC) plates (e.g., polyamide).
-
UV lamp.
Procedure:
-
Reaction: Mix the peptide/protein solution with an equal volume of sodium bicarbonate solution. Add the dansyl chloride solution and incubate in the dark at 37°C for 1-2 hours or at room temperature for 2-3 hours.
-
Hydrolysis: After the reaction, evaporate the acetone. Add 6 M HCl and hydrolyze the labeled peptide/protein at 105°C for 12-16 hours in a sealed, evacuated tube.
-
Analysis: After hydrolysis, dry the sample to remove the HCl. Dissolve the residue in a small amount of acetone-acetic acid. Spot the sample on a polyamide TLC plate alongside dansyl amino acid standards. Develop the chromatogram in appropriate solvents and visualize the fluorescent spots under a UV lamp to identify the N-terminal amino acid.[4]
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φf) can be determined by comparing the fluorescence of the dansyl compound to a well-characterized standard.[11][15][16]
Materials:
-
Spectrofluorometer.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Dansyl compound solution.
-
Quantum yield standard solution (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).[11]
-
Solvent.
Procedure:
-
Prepare Solutions: Prepare a series of dilute solutions of both the dansyl compound and the standard in the same solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.
-
Measure Absorbance: Record the absorbance of each solution at the excitation wavelength.
-
Measure Fluorescence: Record the fluorescence emission spectrum for each solution, using the same excitation wavelength.
-
Data Analysis: Integrate the area under the fluorescence emission spectrum for each solution. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φf_sample) is calculated using the equation: Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where Φf_std is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.[11]
Caption: General experimental workflow for protein dansylation and analysis.
Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a sensitive technique for measuring the fluorescence lifetime of a fluorophore.[11]
Materials:
-
TCSPC system with a pulsed light source (e.g., picosecond laser).
-
Dansyl-labeled sample in a cuvette.
-
Scattering solution (for Instrument Response Function).
Procedure:
-
Instrument Setup: Set the excitation wavelength and the emission wavelength on the monochromator.
-
Record Instrument Response Function (IRF): Use a scattering solution to record the time profile of the excitation pulse.
-
Acquire Fluorescence Decay: Measure the fluorescence decay of the dansyl-labeled sample by collecting photons over time.
-
Data Analysis: Deconvolute the IRF from the sample's fluorescence decay curve and fit the result to an exponential decay model to determine the fluorescence lifetime.
Applications in Signaling and Drug Development
The environmental sensitivity of the dansyl group makes it a powerful tool for investigating molecular recognition and signaling events.
Monitoring Kinase Activity
Dansyl-based probes have been developed to monitor the activity of protein kinases, which are key regulators of cellular signaling and prominent drug targets. In one such assay, a peptide substrate for a specific kinase is labeled with a FRET acceptor fluorophore.[17] When the kinase transfers a dansyl group from a modified ATP analog (ATP-dansyl) to the peptide, the dansyl group acts as a FRET donor. The resulting increase in FRET provides a real-time readout of kinase activity.[17]
Caption: FRET-based kinase activity assay using a dansylated substrate.
Probing Protein Conformation and Binding
Dansyl probes are widely used to study protein conformational changes and ligand binding. When a dansylated ligand binds to a hydrophobic pocket on a protein, a significant increase in fluorescence intensity and a blue shift in the emission maximum are typically observed.[9][18] This phenomenon is the basis for displacement assays to screen for compounds that bind to a specific site on a protein.[19] Furthermore, by genetically incorporating a dansyl-modified amino acid, such as dansylalanine, into a protein, it is possible to monitor conformational changes in real-time during processes like ion transport.[7]
Conclusion
Dansyl compounds remain indispensable tools in the arsenal of researchers in chemistry, biology, and medicine. Their unique solvatochromic fluorescence provides a sensitive handle to explore the molecular world. A thorough understanding of the underlying photophysical principles, coupled with robust experimental design, enables the powerful application of these probes to unravel complex biological processes, from the dynamics of a single protein to the intricacies of cellular signaling pathways, and to facilitate the discovery of new therapeutic agents.
References
- 1. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 5. Thermal and solvatochromic effects on the emission properties of a thienyl-based dansyl derivative - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05949H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Dansyl glycine [omlc.org]
- 11. benchchem.com [benchchem.com]
- 12. Spectrum [Dansyl Glycine (Dioxane)] | AAT Bioquest [aatbio.com]
- 13. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]
- 14. benchchem.com [benchchem.com]
- 15. agilent.com [agilent.com]
- 16. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 17. Exploring Kinase Cosubstrate Promiscuity: Monitoring Kinase Activity through Dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Investigation of Human Albumin-Induced Circular Dichroism in Dansylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Binding sites of fluorescent probes on human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Protein Labeling with 5-(Dimethylamino)naphthalene-1-sulfonyl Derivatives
Introduction
5-(Dimethylamino)naphthalene-1-sulfonyl (dansyl) derivatives are widely utilized fluorescent probes in biochemical and biophysical studies. The dansyl group exhibits environmentally sensitive fluorescence, with its emission maximum and quantum yield being highly dependent on the polarity of its local environment. This property makes it an invaluable tool for investigating protein conformation, dynamics, and ligand binding. While the user has specified 5-(Dimethylamino)naphthalene-1-sulfonic acid (dansyl acid), it is crucial to note that this compound is generally non-reactive towards protein functional groups under standard bioconjugation conditions. The reactive species commonly used for labeling proteins is 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) . Dansyl chloride readily reacts with primary amino groups, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a protein, to form stable, fluorescent sulfonamide adducts.[1][2][3] In aqueous solutions, dansyl chloride can hydrolyze to the non-reactive dansyl sulfonic acid, a competing reaction that needs to be minimized for efficient labeling.[4]
Principle of the Reaction
The labeling reaction involves the nucleophilic attack of an unprotonated primary amine on the electron-deficient sulfur atom of the sulfonyl chloride group of dansyl chloride. This results in the formation of a stable sulfonamide bond and the release of hydrochloric acid. The reaction is highly pH-dependent, with optimal labeling occurring in the alkaline range (pH 8.0-10.0), where a significant fraction of the primary amino groups are in their unprotonated, nucleophilic state.[1] It is imperative to use a buffer that does not contain primary amines (e.g., Tris or glycine) as these will compete with the protein for reaction with the dansyl chloride.[1]
Applications in Research and Drug Development
-
Probing Protein Structure and Conformation: The environmentally sensitive fluorescence of the dansyl group can be used to monitor changes in protein conformation, such as those occurring during protein folding, unfolding, or ligand binding.[2]
-
Fluorescence Resonance Energy Transfer (FRET): Dansyl-labeled proteins can serve as energy acceptors in FRET experiments when paired with a suitable donor fluorophore, like tryptophan, to measure distances and study protein-protein interactions.[2]
-
N-Terminal Amino Acid Analysis: Dansyl chloride is a classic reagent for the determination of N-terminal amino acids in proteins and peptides.[3]
-
Fluorescent Ligand Development: The dansyl group can be incorporated into small molecules to create fluorescent probes for studying drug-target interactions and for use in high-throughput screening assays.[5]
Experimental Protocol: Protein Labeling with Dansyl Chloride
This protocol provides a general guideline for the fluorescent labeling of a protein with dansyl chloride. The optimal conditions, particularly the molar ratio of dye to protein, may need to be determined empirically for each specific protein.
Materials and Reagents
-
Protein of interest
-
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 9.0-9.5
-
Quenching Buffer (optional): 1.5 M hydroxylamine, pH 8.5
-
Purification resin (e.g., size-exclusion chromatography column)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Ensure the protein solution is free of any primary amine-containing substances (e.g., Tris, glycine) and ammonium sulfate. If necessary, perform a buffer exchange by dialysis or using a desalting column.[1]
-
-
Dansyl Chloride Solution Preparation:
-
Labeling Reaction:
-
Reaction Quenching (Optional):
-
To stop the labeling reaction, 0.1 mL of freshly prepared 1.5 M hydroxylamine (pH 8.5) can be added per 1 mL of the reaction mixture.
-
Incubate for 1 hour at room temperature.
-
-
Purification of the Labeled Protein:
-
Separate the dansyl-labeled protein from unreacted dansyl chloride and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS, pH 7.4.[1]
-
The labeled protein will typically be in the first colored fraction that elutes from the column.
-
Alternatively, dialysis can be used for purification.
-
-
Determination of the Degree of Labeling (DOL):
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the absorbance maximum for the dansyl group (~335 nm, A335).
-
The protein concentration can be calculated using the following formula, which corrects for the absorbance of the dye at 280 nm:
-
Protein Concentration (M) = [A280 - (A335 × CF)] / εprotein
-
Where CF is the correction factor (A280/A335) for the free dye, and εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
The DOL is then calculated as:
-
DOL = A335 / (εdye × Protein Concentration (M))
-
Where εdye is the molar extinction coefficient of the dansyl group at ~335 nm (typically ~4,300 M-1cm-1).
-
-
-
Storage:
-
Store the labeled protein under conditions that are optimal for the specific protein, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Protect from light.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Borate | Must be free of primary amines (e.g., Tris, glycine). |
| Reaction pH | 8.0 - 10.0 (Optimal ~9.5) | Balances amine reactivity with dye hydrolysis.[1][4] |
| Dansyl Chloride Stock | 10 mg/mL in anhydrous DMF or DMSO | Prepare fresh immediately before use.[1] |
| Molar Ratio (Dye:Protein) | 10:1 to 20:1 | Starting point; may require optimization.[1] |
| Reaction Time | 1-2 hours | |
| Reaction Temperature | Room Temperature | |
| Dansyl Absorbance Max (λmax) | ~335 nm | |
| Dansyl Molar Extinction Coeff. | ~4,300 M-1cm-1 | At the absorbance maximum. |
Experimental Workflow Diagram
Caption: Workflow for fluorescent labeling of proteins with dansyl chloride.
References
Application Notes and Protocols for N-Terminal Amino Acid Analysis Using Dansyl Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of the N-terminal amino acid of a protein or peptide is a fundamental technique in protein chemistry, providing critical information for protein identification, sequencing, and characterization. The dansyl method, utilizing 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride), is a classic and highly sensitive technique for this purpose. Dansyl chloride reacts with the primary amino group of the N-terminal amino acid to form a stable, fluorescent dansyl-amino acid derivative.[1] This allows for detection at the picomole level, making it significantly more sensitive than older methods like Sanger's reagent (FDNB).[2]
These application notes provide a comprehensive overview of the use of dansyl chloride for N-terminal amino acid analysis, including detailed experimental protocols, quantitative data for analysis, and troubleshooting guidance.
Principle of the Method
The dansylation reaction is a nucleophilic substitution where the unprotonated α-amino group of the N-terminal amino acid attacks the sulfonyl chloride group of dansyl chloride under alkaline conditions (typically pH 9.5-10.5).[3] This forms a stable sulfonamide linkage. Following the derivatization of the N-terminal residue, the protein or peptide is subjected to acid hydrolysis. The peptide bonds are cleaved, releasing the internal amino acids in their free form, while the dansylated N-terminal amino acid remains intact due to the acid-resistant nature of the sulfonamide bond.[1] The fluorescent dansyl-amino acid is then identified by chromatographic techniques, such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), by comparing its migration or retention time to that of known standards.[1][4]
Data Presentation
Chromatographic and Mass Spectrometric Data of Dansyl-Amino Acids
The following table provides reference retention times and quantifier ions (m/z) for the 20 proteinogenic amino acids derivatized with dansyl chloride, analyzed by LC-MS. This data is crucial for the identification and quantification of the N-terminal amino acid.
| Amino Acid | Abbreviation | Retention Time (min) | Quantifier Ion (m/z) [M+H]⁺ |
| Alanine | Ala | 5.8 | 323.11 |
| Arginine | Arg | 6.2 | 408.16 |
| Asparagine | Asn | 4.5 | 366.11 |
| Aspartic Acid | Asp | 4.2 | 367.09 |
| Cysteine | Cys | 5.1 | 355.07 |
| Glutamic Acid | Glu | 4.8 | 381.11 |
| Glutamine | Gln | 4.9 | 380.13 |
| Glycine | Gly | 5.2 | 309.09 |
| Histidine | His | 3.8 | 389.12 |
| Isoleucine | Ile | 8.5 | 365.16 |
| Leucine | Leu | 8.6 | 365.16 |
| Lysine | Lys | 7.5 | 379.18 |
| Methionine | Met | 7.8 | 383.11 |
| Phenylalanine | Phe | 8.9 | 399.14 |
| Proline | Pro | 7.2 | 349.13 |
| Serine | Ser | 4.6 | 339.10 |
| Threonine | Thr | 5.0 | 353.12 |
| Tryptophan | Trp | 9.2 | 438.15 |
| Tyrosine | Tyr | 8.1 | 415.13 |
| Valine | Val | 7.9 | 351.14 |
Note: Retention times are approximate and can vary depending on the specific HPLC column, gradient, and mobile phase composition.
Comparison of Derivatization Reaction Conditions
The efficiency of the dansylation reaction is influenced by several factors. The following table summarizes common reaction conditions and their impact on the derivatization yield.
| Parameter | Condition | Rationale and Remarks |
| pH | 9.5 - 10.5 | Ensures the N-terminal amino group is in its unprotonated, nucleophilic state. Above pH 10.5, hydrolysis of dansyl chloride increases significantly, reducing the yield.[5] |
| Temperature | 37°C - 60°C | Higher temperatures increase the reaction rate. However, prolonged incubation at very high temperatures can lead to the degradation of some dansyl-amino acids.[6] |
| Reaction Time | 30 - 120 minutes | The optimal time depends on the temperature. A common condition is 60 minutes at 60°C.[2] |
| Solvent | Aqueous-organic mixture (e.g., acetone-water) | Ensures the solubility of both the polar amino acids and the nonpolar dansyl chloride.[5] |
| Dansyl Chloride Concentration | >10-fold molar excess | A significant excess of dansyl chloride is required to drive the reaction to completion.[7] |
Experimental Protocols
Protocol 1: N-Terminal Amino Acid Dansylation
This protocol outlines the fundamental steps for derivatizing the N-terminal amino acid of a peptide or protein with dansyl chloride.
Materials:
-
Peptide or protein sample (0.1 - 1 nmol)
-
Dansyl chloride solution: 5 mg/mL in acetone (prepare fresh and protect from light)
-
0.2 M Sodium bicarbonate buffer (pH 9.5)
-
6 M Hydrochloric acid (HCl)
-
Microcentrifuge tubes
-
Heating block or water bath
-
Vacuum centrifuge
Procedure:
-
Sample Preparation: Dissolve the peptide or protein sample in 20-50 µL of 0.2 M sodium bicarbonate buffer in a microcentrifuge tube.
-
Derivatization: Add an equal volume of the dansyl chloride solution to the sample. Vortex briefly to mix.
-
Incubation: Incubate the reaction mixture in the dark at 37°C for 1-2 hours or at 60°C for 1 hour.
-
Drying: After incubation, evaporate the acetone in a vacuum centrifuge.
-
Hydrolysis: Add 100 µL of 6 M HCl to the dried sample. Seal the tube under vacuum or flush with nitrogen.
-
Incubation for Hydrolysis: Incubate the sample at 110°C for 16-24 hours to hydrolyze the peptide bonds.
-
Drying: After hydrolysis, remove the HCl by evaporation in a vacuum centrifuge.
-
Resuspension: Resuspend the dried sample in a small volume (e.g., 20-50 µL) of a suitable solvent (e.g., 50% ethanol) for chromatographic analysis.
Protocol 2: Dansyl-Edman Sequencing
The Dansyl-Edman degradation allows for the sequential determination of N-terminal amino acids. This method combines the stepwise cleavage of the Edman degradation with the high sensitivity of dansyl chloride for identification.
Materials:
-
All materials from Protocol 1
-
Phenyl isothiocyanate (PITC)
-
Anhydrous trifluoroacetic acid (TFA)
-
Organic solvents for extraction (e.g., butyl acetate, ethyl acetate)
Procedure:
-
Edman Degradation (Cycle 1):
-
Couple the peptide with PITC under alkaline conditions.
-
Perform the cleavage step with anhydrous TFA to release the N-terminal amino acid as a thiazolinone derivative.
-
-
Aliquoting: Take a small aliquot (e.g., 5-10%) of the remaining peptide for N-terminal analysis.
-
Dansylation: Subject the aliquot to the dansylation and hydrolysis procedure as described in Protocol 1 (steps 2-8).
-
Identification: Identify the dansylated N-terminal amino acid by chromatography.
-
Subsequent Cycles: Subject the remaining peptide (90-95%) to the next cycle of Edman degradation and repeat the process.
Visualizations
Caption: Experimental workflow for N-terminal amino acid analysis using dansyl chloride.
Caption: Chemical reaction of dansyl chloride with the N-terminal amino acid of a peptide.
References
- 1. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
Application Notes and Protocols: 5-(Dimethylamino)naphthalene-1-sulfonic Acid in Fluorescence Resonance Energy Transfer (FRET)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dansyl in FRET Applications
5-(Dimethylamino)naphthalene-1-sulfonyl (Dansyl) derivatives are widely utilized fluorescent probes in Fluorescence Resonance Energy Transfer (FRET) studies. FRET is a non-radiative energy transfer mechanism between a donor fluorophore and an acceptor molecule, effective over distances of 1-10 nanometers.[1][2] This "spectroscopic ruler" capability allows for the precise measurement of molecular-scale distances in biological systems, making it invaluable for investigating protein conformational changes, protein-protein interactions, and enzyme kinetics.[1][3]
The Dansyl fluorophore serves as an excellent FRET donor due to its small size, environmental sensitivity, and well-characterized fluorescence properties.[1] Its fluorescence is highly dependent on the polarity of its local environment; changes in the surrounding milieu, such as those occurring during ligand binding or protein folding, can be monitored through shifts in fluorescence intensity and emission wavelength.[1] In a FRET context, an excited Dansyl donor can transfer its energy to a suitable acceptor molecule in close proximity.[1] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor.[1][4]
Common applications of Dansyl-based FRET include:
-
Enzyme Kinetics: Continuous and sensitive monitoring of enzyme activity, ideal for high-throughput screening (HTS) of enzyme inhibitors.[1]
-
Protein-Ligand Binding: Determining binding affinities by detecting conformational changes that alter the distance between the Dansyl donor and an acceptor.[1]
-
Nucleic Acid Hybridization: Monitoring the hybridization of DNA or RNA strands labeled with a Dansyl donor and a suitable acceptor.[1]
-
Biosensors: Designing probes to detect the presence of specific ions or molecules.[3][5][6]
Quantitative Data Summary
The following tables summarize key quantitative data for Dansyl derivatives and their use in FRET experiments.
Table 1: Physicochemical and Spectroscopic Properties of Dansyl
| Property | Value | Reference/Source |
| Molecular Formula (Dansyl chloride) | C₁₂H₁₂ClNO₂S | PubChem |
| Molecular Weight (Dansyl chloride) | 269.75 g/mol | PubChem |
| Excitation Maximum (λex) | ~335-340 nm | [1][7] |
| Emission Maximum (λem) | ~518-525 nm (environment dependent) | [1][7] |
| Molar Extinction Coefficient (ε) | ~4,300 cm⁻¹M⁻¹ (for Dansyl-glycine) | [1] |
| Quantum Yield (Φ) | 0.07 (in water) to 0.66 (in dioxane) | [1] |
Table 2: Förster Distances (R₀) for Common Dansyl FRET Pairs
| Donor | Acceptor | R₀ (Å) | Reference/Source |
| Dansyl | Fluorescein | 33-41 | [1][8][9] |
| Dansyl | Tryptophan | 21-22 | [1][10] |
| EDANS (Dansyl derivative) | DABCYL | 33 | [1][8] |
| Dansyl | Octadecylrhodamine (ODR) | 43 | [1] |
| Dansyl | Dabsyl | - | [11][12] |
| Dansyl | 4-Nitro-phenylalanine | - | [13][14] |
| Dansyl | Hemicyanine | - | [15][16] |
| Dansyl | Rhodamine | - | [6][17] |
Visualizing Dansyl-FRET Principles and Workflows
Signaling Pathways and Experimental Concepts
Caption: Principle of FRET using a Dansyl donor.
Caption: Workflow for a FRET-based protease assay.
Experimental Protocols
Protocol 1: Labeling of Proteins with Dansyl Chloride
This protocol provides a general method for the covalent labeling of proteins with Dansyl chloride, targeting primary and secondary amine groups.[18][19][20]
1. Materials and Reagents:
-
Protein of interest (1-10 mg/mL in a non-amine containing buffer, e.g., 100 mM sodium phosphate, pH 7-8)
-
Dansyl chloride
-
Anhydrous dimethylformamide (DMF) or acetonitrile
-
Labeling Buffer: 100 mM sodium carbonate-bicarbonate buffer, pH 9.5
-
Quenching solution: 1.5 M hydroxylamine, pH 8.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Dialysis tubing (appropriate molecular weight cutoff)
2. Experimental Procedure:
-
Protein Preparation: Dissolve the protein in the non-amine containing buffer at a concentration of 1-10 mg/mL.[18] Ensure the buffer does not contain primary or secondary amines (e.g., Tris) as these will react with the Dansyl chloride.
-
Dansyl Chloride Stock Solution: Immediately before use, prepare a 10-50 mM stock solution of Dansyl chloride in anhydrous DMF or acetonitrile.[18]
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 9.5-10 by adding the labeling buffer.[20]
-
While gently vortexing, slowly add a 10- to 20-fold molar excess of the Dansyl chloride stock solution to the protein solution.[18]
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight in the dark.
-
-
Quenching the Reaction: Add quenching solution to a final concentration of 0.1 M and incubate for 30 minutes to react with any unreacted Dansyl chloride.
-
Purification of the Labeled Protein:
-
Remove the unreacted Dansyl chloride and byproducts by size-exclusion chromatography or dialysis.
-
Equilibrate the chromatography column or perform dialysis against a suitable storage buffer (e.g., PBS).
-
Collect the protein-containing fractions and confirm labeling by measuring absorbance at ~340 nm and protein concentration (e.g., Bradford assay).
-
3. Data Analysis:
-
The degree of labeling can be estimated by measuring the absorbance of the protein solution at 280 nm (for protein) and ~340 nm (for Dansyl) and using the respective molar extinction coefficients.
Protocol 2: FRET-Based Protease Activity Assay
This protocol describes a general method for measuring protease activity using a custom-synthesized FRET peptide substrate with a Dansyl donor and a DABCYL quencher.[1]
1. Materials and Reagents:
-
FRET Peptide Substrate: Custom-synthesized peptide containing the protease cleavage sequence, flanked by a Dansyl donor and a DABCYL quencher (e.g., Dansyl-Pro-Val-Asn-Ala-Ser-Ser-Arg-Lys(DABCYL)-NH₂ for HCMV protease).[1]
-
Protease: Purified, active enzyme.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20 (Note: Optimal buffer conditions may vary depending on the enzyme).[1]
-
Enzyme Inhibitor (for control): A known inhibitor of the target protease.
-
96-well black microplates: Low-volume, non-binding surface.
-
Fluorescence plate reader: Capable of excitation at ~340 nm and emission detection at ~520 nm.[1]
2. Experimental Procedure:
-
Prepare Reagents:
-
Dissolve the FRET peptide substrate in DMSO to create a 10 mM stock solution. Further dilute in assay buffer to a working concentration (e.g., 2X final concentration).[1]
-
Dilute the protease in assay buffer to the desired working concentration (e.g., 2X final concentration).[1]
-
Prepare a serial dilution of a test compound or a known inhibitor in the assay buffer.[1]
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the 2X FRET peptide substrate solution to each well.[1]
-
Add 25 µL of the test compound/inhibitor or assay buffer to the appropriate wells.
-
Initiate the reaction by adding 25 µL of the 2X protease solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorescence plate reader.
-
Measure the fluorescence intensity (Excitation: 340 nm, Emission: 520 nm) at regular intervals (e.g., every 60 seconds) for 30-60 minutes.[1]
-
3. Data Analysis:
-
For each well, plot the fluorescence intensity as a function of time.[1]
-
The initial reaction velocity (v₀) is determined from the slope of the linear portion of the curve.[1]
-
Compare the velocities of reactions with and without the inhibitor to determine the percentage of inhibition.[1]
-
For kinetic studies, vary the substrate concentration and measure the initial velocities to determine Kₘ and Vₘₐₓ.[1]
Caption: Data analysis workflow for FRET-based enzyme kinetics.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of fluorescence resonance energy transfer in protein studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FRET Based Biosensor: Principle Applications Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A ‘turn-on’ FRET peptide sensor based on the mercury bindingprotein MerP - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. A dansyl-rhodamine chemosensor for Fe(III) based on off-on FRET. | Semantic Scholar [semanticscholar.org]
- 7. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]
- 8. Common FRET donor and acceptor pairs and their R0 values. | AAT Bioquest [aatbio.com]
- 9. Polyfluorophore Excimers and Exciplexes as FRET Donors in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Förster resonance energy transfer as a probe of membrane protein folding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Peptide Labeling [sigmaaldrich.com]
- 13. bachem.com [bachem.com]
- 14. cpcscientific.com [cpcscientific.com]
- 15. Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00318E [pubs.rsc.org]
- 17. A dansyl-rhodamine ratiometric fluorescent probe for Hg2+ based on FRET mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 20. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids Using Dansyl Chloride Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of amino acids is crucial in a wide array of scientific disciplines, including biochemistry, clinical diagnostics, food science, and pharmaceutical development.[1] High-Performance Liquid Chromatography (HPLC) stands as a premier technique for this purpose. However, the majority of amino acids lack a native chromophore or fluorophore, making their direct detection challenging. To overcome this, a derivatization step is necessary to introduce a detectable tag. Pre-column derivatization with 5-(dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as dansyl chloride, is a robust and extensively utilized method.[1][2]
Dansyl chloride reacts with the primary and secondary amino groups of amino acids under alkaline conditions to yield stable and highly fluorescent N-dansyl-sulfonamide derivatives.[1][3] These derivatives also exhibit strong ultraviolet (UV) absorbance, providing flexibility in detection methods. The resulting dansylated amino acids are more hydrophobic, which enhances their retention and separation on reversed-phase HPLC columns, enabling sensitive and reliable quantification down to the picomole range.[1]
Principle and Reaction Mechanism
The dansylation reaction targets the unprotonated primary or secondary amine of an amino acid in an alkaline environment, typically at a pH between 9.5 and 10.5.[1] The electrophilic sulfonyl chloride group of dansyl chloride is attacked by the nucleophilic amino group of the amino acid. This nucleophilic substitution reaction results in the formation of a stable, fluorescent N-dansyl-sulfonamide adduct and hydrochloric acid (HCl).[1][4] The alkaline buffer neutralizes the HCl produced, driving the reaction towards completion.[1]
Side reactions can occur, such as the hydrolysis of dansyl chloride to dansyl sulfonic acid (dansic acid) and the reaction of excess dansyl chloride with the newly formed dansyl-amino acid to produce dansylamide.[4][5] Therefore, careful control of reaction conditions and the use of a quenching agent to remove excess dansyl chloride are critical for accurate quantification.[5]
Quantitative Performance
The dansylation method, coupled with HPLC, provides excellent quantitative performance with high sensitivity and a broad linear range. The following table summarizes typical validation parameters for the HPLC analysis of amino acids, although specific values can vary depending on the instrumentation and exact methodology used.
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99[6][7] |
| Limit of Detection (LOD) | Low picomole to femtomole range[5] |
| Limit of Quantification (LOQ) | Low picomole to femtomole range[5] |
| Accuracy (Recovery) | 93.3–109.4 %[7] |
| Precision (RSD) | < 4.14 % (repeatability), < 4.57 % (intermediate precision)[7] |
Experimental Protocols
Reagents and Materials
-
Amino Acid Standards: A standard mixture of L-amino acids.
-
Dansyl Chloride Solution (50 mM): Prepare fresh by dissolving 135 mg of dansyl chloride in 10 mL of anhydrous acetonitrile (ACN). This solution should be protected from light.[1][4]
-
Derivatization Buffer (100 mM Sodium Carbonate/Bicarbonate, pH 9.8): Dissolve 0.84 g of sodium bicarbonate and 0.106 g of anhydrous sodium carbonate in 100 mL of ultrapure water. Adjust pH if necessary and filter through a 0.22 µm filter.[1][4]
-
Quenching Solution: 10% (v/v) Ammonium Hydroxide or 10% Methylamine solution in water.[1]
-
Sample Diluent: 0.1 M HCl or a mixture of acetonitrile and water (e.g., 50% ACN).[1]
-
HPLC Mobile Phase A: Aqueous buffer, for example, 25 mM Sodium Acetate, pH 5.94.[1]
-
HPLC Mobile Phase B: Acetonitrile (ACN).[1]
Sample Preparation (for Proteinaceous Samples)
For the analysis of amino acids in proteins or peptides, an initial acid hydrolysis step is required to liberate the free amino acids. This typically involves heating the sample in 6 M HCl at 110°C for 24 hours.
Derivatization Protocol
-
Sample Aliquot: Place 50 µL of the amino acid standard mixture or sample into a microcentrifuge tube.
-
Add Derivatization Buffer: Add 50 µL of the Derivatization Buffer (pH 9.8).
-
Add Dansyl Chloride: Add 50 µL of the freshly prepared Dansyl Chloride solution.
-
Vortex: Vortex the mixture thoroughly.
-
Incubation: Incubate the reaction mixture in a heating block at 60-80°C for 30-60 minutes. The incubation must be performed in the dark to prevent photodegradation of the dansyl group.[1]
-
Cooling: After incubation, cool the mixture to room temperature.
-
Quenching: To stop the reaction and consume excess dansyl chloride, add 10-20 µL of the Quenching Solution. Vortex and let it stand at room temperature for 5 minutes.[1]
-
Centrifugation: Centrifuge the mixture to pellet any precipitate.
-
Dilution and Transfer: Transfer the supernatant to an HPLC vial. The sample may be further diluted with a solvent like 40% ACN to prevent precipitation in the autosampler.[3]
HPLC Conditions
A gradient elution is typically required for the optimal separation of all dansyl-amino acid derivatives.
-
Column: C8 or C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[2][8]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 40°C.[10]
-
Detection:
-
Injection Volume: 10-20 µL.
-
Gradient Elution (Example):
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 85 | 15 |
| 60 | 15 | 85 |
| 65 | 15 | 85 |
| 70 | 85 | 15 |
| 80 | 85 | 15 |
Visualizations
Caption: Chemical reaction of an amino acid with dansyl chloride.
Caption: General workflow for HPLC analysis of amino acids.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dansyl Acid in Fluorescence Microscopy for Cell Imaging: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dansyl acid and its derivatives are powerful fluorescent probes for a wide range of applications in cellular imaging. The dansyl fluorophore, a 5-(dimethylamino)naphthalene-1-sulfonyl group, exhibits environmentally sensitive fluorescence, meaning its emission properties are highly dependent on the polarity of its local microenvironment. This characteristic, along with its relatively small size, makes it an invaluable tool for visualizing cellular structures, tracking dynamic processes, and quantifying specific analytes within living cells. This document provides detailed application notes and protocols for the use of various dansyl-based probes in fluorescence microscopy.
Core Principles of Dansyl-Based Probes in Cell Imaging
The utility of dansyl-based probes stems from several key principles:
-
Environmental Sensitivity: The fluorescence emission maximum of the dansyl group shifts to shorter wavelengths (blue shift) with a significant increase in fluorescence intensity in nonpolar or hydrophobic environments. This property is exploited to probe protein conformations, membrane dynamics, and lipid binding events.
-
Turn-On/Turn-Off Mechanisms: Dansyl probes can be designed as "turn-on" or "turn-off" sensors. In a "turn-on" probe, the fluorescence is initially quenched and is restored or enhanced upon binding to a specific target. This is often achieved through mechanisms like Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET).[1][2][3] Conversely, "turn-off" probes exhibit a decrease in fluorescence upon target interaction.
-
Covalent Labeling: Dansyl chloride, the most common reactive form, readily reacts with primary and secondary amines (e.g., lysine residues and N-termini of proteins) to form stable, fluorescent sulfonamide adducts.[4] This allows for the specific and permanent labeling of proteins for visualization and tracking.
Quantitative Data of Selected Dansyl-Based Probes
The following table summarizes the key quantitative data for several dansyl-based probes discussed in this document, facilitating easy comparison for experimental design.
| Probe Name | Target Analyte/Application | Excitation Max (λex) | Emission Max (λem) | Quantitative Data | Cell Line Example(s) |
| Dansyl-(Arg)₃-OMe | Gangliosides (Lipid Rafts) | ~340 nm | ~520 nm | Binding constant (Ka) to GM1 micelles: ~10⁵ M⁻¹; 6 to 7-fold fluorescence enhancement.[5][6] | Not specified in live cells, tested on liposomes.[5][6] |
| Dansyl-GGP-Cys (Probe L) | Cadmium (Cd²⁺) | Not specified | ~550 nm | Binding constant (L-Cd): 5.18 × 10¹⁰ M⁻²; Detection limit: 45 nM.[7] | HeLa cells[7] |
| Bu-Dns | Intracellular pH (acidic) | Not specified | Yellow fluorescence (>pH 4) | Sensitive in pH range ~2-4.[8] | HeLa cells[8] |
| Dansyl-based "Turn-On" Probe | Copper (Cu²⁺) | 366 nm | Not specified | Binding constant: 1.68 × 10⁻⁷ M⁻¹; Detection limit: 5 × 10⁻⁷ M.[9] | Vero cells[9] |
| DN-C | Cysteine | 380 nm | 545 nm | ~28-fold fluorescence enhancement.[10] | Not specified |
| DNSTT-Cu²⁺ | Apoptosis (Caspase activity) | Not specified | Not specified | Not specified | U-87MG cells[10] |
| Dansyl-DHPE | Lipid Dynamics | ~340 nm | 484 nm (in protein complex), 518 nm (in membrane) | Not specified | Not specified |
| Dansylundecanoic Acid (DAUDA) | Lipid Droplets/Fatty Acid Binding | Not specified | 480 nm (HSA), 495 nm (BSA) | Kd for secondary binding sites: 8 x 10⁻⁷ M.[11] | 3T3-L1 adipocytes |
Experimental Protocols
Imaging Gangliosides and Lipid Rafts with Dansyl-(Arg)₃-OMe Probe
This protocol describes the use of a "turn-on" fluorescent peptide probe for visualizing ganglioside-rich microdomains (lipid rafts) on the cell surface. The probe's fluorescence significantly increases upon binding to gangliosides in the hydrophobic environment of the cell membrane.[5][6]
Materials:
-
Dansyl-(Arg)₃-OMe probe
-
Live cells of interest (e.g., neuronal cells, which are rich in gangliosides)
-
Cell culture medium (phenol red-free for imaging)
-
Phosphate-Buffered Saline (PBS)
-
Confocal microscope with appropriate filter sets (e.g., DAPI or custom set for dansyl excitation/emission)
Protocol:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy.
-
Culture cells to the desired confluency.
-
-
Probe Preparation:
-
Prepare a stock solution of Dansyl-(Arg)₃-OMe in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution in phenol red-free cell culture medium to a final working concentration. A typical starting concentration is 10 µM.[6]
-
-
Cell Staining:
-
Wash the cells twice with warm PBS.
-
Replace the PBS with the probe-containing medium.
-
Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Imaging:
-
After incubation, wash the cells twice with warm PBS to remove the excess probe.
-
Add fresh phenol red-free medium or a suitable imaging buffer to the cells.
-
Image the cells using a confocal microscope.
-
Excitation: ~340 nm
-
Emission: ~520 nm
-
Acquire images focusing on the plasma membrane to observe the punctate fluorescence characteristic of lipid rafts.
-
Logical Relationship for Ganglioside Probe Activation
Caption: Activation of the Dansyl-(Arg)₃-OMe probe upon binding to gangliosides.
Detection of Intracellular Cadmium (Cd²⁺) with Dansyl-GGP-Cys Probe
This protocol outlines the use of a "turn-on" peptide-based dansyl probe for the selective detection of intracellular Cd²⁺. The probe exhibits a significant fluorescence enhancement upon binding to Cd²⁺.[7]
Materials:
-
Dansyl-GGP-Cys (Probe L)
-
HeLa cells (or other cells of interest)
-
Cell culture medium
-
PBS
-
Cadmium chloride (CdCl₂) solution (for inducing Cd²⁺ influx)
-
Fluorescence microscope
Protocol:
-
Cell Preparation:
-
Culture HeLa cells on glass-bottom dishes to ~70-80% confluency.
-
-
Probe Loading:
-
Prepare a stock solution of Dansyl-GGP-Cys in a suitable solvent.
-
Dilute the probe to a final concentration of 10 µM in serum-free medium.
-
Wash the cells with PBS and incubate with the probe solution for 30 minutes at 37°C.
-
-
Cd²⁺ Treatment:
-
Wash the cells with PBS to remove the excess probe.
-
Treat the cells with varying concentrations of CdCl₂ (e.g., 0-100 µM) in cell culture medium for a defined period (e.g., 1 hour).
-
-
Imaging:
-
Wash the cells with PBS.
-
Add fresh medium or imaging buffer.
-
Image the cells using a fluorescence microscope.
-
Excitation: UV range (e.g., DAPI filter set)
-
Emission: Green channel (~550 nm)
-
Observe the increase in fluorescence intensity in cells treated with Cd²⁺.
-
Experimental Workflow for Cd²⁺ Detection
Caption: Workflow for detecting intracellular Cd²⁺ using a dansyl-based probe.
Measurement of Intracellular pH with the Bu-Dns Probe
This protocol describes a method for sensing changes in intracellular pH in the acidic range using the Bu-Dns probe. The probe's fluorescence is quenched at low pH.[8]
Materials:
-
Bu-Dns probe
-
HeLa cells
-
Cell culture medium
-
PBS
-
Nigericin (for pH calibration)
-
High K⁺ calibration buffers of known pH (e.g., pH 4.0, 5.0, 6.0, 7.0)
-
Fluorescence microscope
Protocol:
-
Cell Preparation:
-
Culture HeLa cells on glass-bottom dishes.
-
-
Probe Loading:
-
Prepare a stock solution of Bu-Dns.
-
Dilute the probe to a final concentration of 10 µM in serum-free medium.
-
Incubate the cells with the probe solution for 20 minutes at 37°C.
-
-
Imaging Intracellular pH Changes:
-
Induce a change in intracellular pH using a stimulus of interest (e.g., drug treatment).
-
Image the cells before and after the stimulus.
-
Excitation: UV range
-
Emission: Yellow/Green channel
-
A decrease in fluorescence intensity indicates acidification.
-
-
pH Calibration (Optional but Recommended):
-
After probe loading, wash the cells with PBS.
-
Incubate the cells in high K⁺ calibration buffers containing 10 µM nigericin for 5-10 minutes. This will equilibrate the intracellular and extracellular pH.
-
Image the cells in each calibration buffer to generate a standard curve of fluorescence intensity versus pH.
-
Signaling Pathway for pH-Dependent Fluorescence Quenching
Caption: Mechanism of pH-dependent fluorescence of the Bu-Dns probe.
Imaging Apoptosis with the DNSTT-Cu²⁺ Probe
This protocol details the use of a copper-labeled dansyl compound to visualize apoptotic cells. The probe selectively accumulates in the cytoplasm of apoptotic cells.
Materials:
-
DNSTT-Cu²⁺ probe
-
U-87MG cells (or other cancer cell line)
-
Cell culture medium
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Annexin V-Alexa Fluor 568 (for co-localization)
-
Confocal microscope
Protocol:
-
Induction of Apoptosis:
-
Culture U-87MG cells on glass-bottom dishes.
-
Treat the cells with an apoptosis-inducing agent (e.g., 1 µM staurosporine for 3-6 hours) to induce apoptosis. Include a non-treated control group.
-
-
Probe Staining:
-
Prepare a working solution of DNSTT-Cu²⁺ in cell culture medium.
-
Wash the cells with PBS.
-
Incubate both treated and control cells with the DNSTT-Cu²⁺ probe for 30 minutes at 37°C.
-
-
Co-staining with Annexin V (Optional):
-
Wash the cells with Annexin V binding buffer.
-
Incubate the cells with Annexin V-Alexa Fluor 568 according to the manufacturer's protocol.
-
-
Imaging:
-
Wash the cells with PBS.
-
Add fresh imaging buffer.
-
Image the cells using a confocal microscope.
-
DNSTT-Cu²⁺: Ex/Em will depend on the specific synthesis, but likely in the blue/green range.
-
Annexin V-Alexa Fluor 568: Ex/Em ~578/603 nm.
-
Observe the co-localization of the DNSTT-Cu²⁺ signal with the Annexin V signal in apoptotic cells.
-
Signaling Pathway Leading to Apoptosis Visualization
Caption: Pathway from apoptotic stimulus to fluorescence signal with DNSTT-Cu²⁺.
Conclusion
Dansyl acid and its derivatives offer a versatile and powerful toolkit for fluorescence microscopy in cell biology and drug development. Their environmentally sensitive fluorescence, coupled with the ability to be incorporated into a variety of molecular probes, allows for the visualization and quantification of a wide range of cellular processes. The protocols provided here serve as a starting point for researchers to apply these valuable tools in their own investigations. As with any fluorescence microscopy experiment, optimization of probe concentration, incubation time, and imaging parameters for the specific cell type and experimental conditions is crucial for obtaining high-quality, reproducible data.
References
- 1. A Dansyl Amide N‐Oxide Fluorogenic Probe Based on a Bioorthogonal Decaging Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A dansyl-rhodamine chemosensor for Fe(III) based on off-on FRET. | Semantic Scholar [semanticscholar.org]
- 4. Turn-on fluorescent probe based on a dansyl triarginine peptide for ganglioside imaging | 松浦研究室 - 鳥取大学工学部化学バイオ系学科/化学バイオコース [matsuura-lab.labby.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Turn-On Fluorescent Probe Based on a Dansyl Triarginine Peptide for Ganglioside Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A fluorescent dansyl-based peptide probe for highly selective and sensitive detect Cd2+ ions and its application in living cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a Simple Dansyl-Based PH Fluorescent Probe in Acidic Medium and Its Application in Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dansyl Based "Turn-On" Fluorescent Sensor for Cu2+ Ion Detection and the Application to Living Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Live Cell Imaging [labome.com]
Application Notes: Quantification of Peptides Using 5-(Dimethylamino)naphthalene-1-sulfonic acid (Dansyl Acid)
For Researchers, Scientists, and Drug Development Professionals
Principle
The quantification of peptides is a critical step in proteomics, drug development, and biochemical research. A robust method for this purpose is the pre-column derivatization of peptides with 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as dansyl chloride (Dns-Cl). Dansyl chloride is a non-fluorescent reagent that reacts with the primary and secondary amino groups of peptides, such as the N-terminal α-amino group and the ε-amino group of lysine side chains. This reaction, performed under alkaline conditions (pH 9-10), yields highly fluorescent and UV-active dansyl-peptide sulfonamide adducts.
The resulting dansylated peptides are significantly more hydrophobic than their unmodified counterparts, which enhances their retention and separation on reverse-phase high-performance liquid chromatography (RP-HPLC) columns. The attached dansyl group provides several key advantages:
-
Enhanced Sensitivity : The inherent fluorescence of the dansyl moiety allows for detection in the low picomole to femtomole range using a fluorescence detector (FLD).
-
Improved Chromatography : Increased hydrophobicity leads to better separation of peptides on standard C18 columns.
-
Increased Mass Spectrometry Signal : The tertiary amine in the dansyl group helps to boost the signal in positive mode electrospray ionization-mass spectrometry (ESI-MS).
This method is applicable for the quantification of a wide range of peptides in various biological matrices. Following derivatization, peptides can be accurately quantified using RP-HPLC coupled with fluorescence or UV detection, or with mass spectrometry for higher specificity and sensitivity.
Visualization of the Dansylation Workflow
Chemical Reaction
The derivatization process begins with the nucleophilic attack of the unprotonated primary amine of the peptide on the sulfonyl chloride of the dansyl chloride molecule.
Caption: Chemical reaction of a peptide with Dansyl Chloride.
Experimental Workflow
The overall process from sample preparation to data analysis follows a structured workflow to ensure reproducibility and accuracy.
Caption: Workflow for peptide quantification using dansylation.
Quantitative Performance Data
The following tables summarize typical performance metrics for the quantification of dansylated amino acids, which are representative of the performance expected for peptides. The method demonstrates excellent linearity, sensitivity, and reproducibility.
Table 1: Method Validation Parameters for Dansylated Analytes
| Parameter | Typical Value | Comments | Reference(s) |
| Linearity (R²) | > 0.98 - 0.9999 | Excellent linearity over a wide concentration range. | |
| Concentration Range | 0.05 - 0.5 mmol/L | A common range for HPLC-based methods. | |
| Limit of Detection (LOD) | 4 - 85 fmol | Varies by analyte and detection method (FLD/MS). | |
| Limit of Quantification (LOQ) | 10 µg/kg (for related compounds) | Demonstrates applicability in complex matrices. | |
| Reproducibility (RSD) | < 5% | High precision for repeated measurements. | |
| Recovery | 86% - 111% | Good accuracy and minimal matrix effects. |
Table 2: Fluorescence and MS Detection Parameters
| Parameter | Value | Comments | Reference(s) |
| Fluorescence Excitation (λex) | 324 - 340 nm | Optimal range for exciting the dansyl moiety. | |
| Fluorescence Emission (λem) | 530 - 559 nm | Corresponds to the blue-green fluorescence of the adduct. | |
| MS Ionization Mode | ESI Positive | The dansyl group enhances positive ion formation. |
Experimental Protocols
Materials and Reagents
-
Peptide standards and samples
-
5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride, Dns-Cl)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Sodium bicarbonate (NaHCO₃)
-
Sodium carbonate (Na₂CO₃)
-
Ammonium hydroxide (NH₄OH) or other quenching agent
-
Formic acid (FA), LC-MS grade
-
0.22 µm syringe filters
Protocol 1: Peptide Derivatization with Dansyl Chloride
This protocol is a robust method for derivatizing peptides in biological extracts or purified solutions.
-
Prepare Derivatization Buffer : Prepare a 100 mM sodium carbonate/bicarbonate buffer by dissolving 241 mg NaHCO₃ and 226 mg Na₂CO₃ in 45 mL of HPLC-grade water. Adjust the pH to 9.8 and bring the final volume to 50 mL. Filter through a 0.22 µm filter.
-
Prepare Dansyl Chloride Solution : Prepare a 50 mM Dansyl-Cl solution by dissolving 135 mg of Dns-Cl in 10 mL of acetonitrile. This solution is light-sensitive and should be stored in the dark and used within 24 hours.
-
Prepare Sample : Reconstitute or dilute peptide samples/standards in an appropriate solvent (e.g., 50% ACN).
-
Reaction Setup : Immediately before use, mix the derivatization buffer and the Dansyl-Cl solution in a 1:1 (v/v) ratio.
-
Derivatization : In a microcentrifuge tube or a well of a 96-well plate, add 50 µL of the mixed Dansyl-Cl/buffer reagent to 25 µL of the peptide sample. Pipette up and down to mix thoroughly.
-
Incubation : Seal the reaction vessel to prevent evaporation. Incubate at room temperature (25°C) in the dark for 60 minutes. Shaking at 300 rpm is recommended if using a plate shaker.
-
Quenching : To stop the reaction and consume excess Dansyl-Cl, add 10 µL of 10% (v/v) ammonium hydroxide. Mix well.
-
Final Preparation : The sample is now ready for dilution and analysis by HPLC-FLD or LC-MS.
Protocol 2: Analysis by RP-HPLC with Fluorescence Detection
This method is suitable for high-throughput quantification when mass identification is not required.
-
Chromatographic Column : C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 2.7-5 µm particle size).
-
Mobile Phase A : HPLC-grade water with 0.1% Formic Acid.
-
Mobile Phase B : Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution :
-
0-5 min: 10% B
-
5-35 min: Linear gradient from 10% to 70% B
-
35-40 min: Linear gradient from 70% to 90% B (column wash)
-
40-45 min: Hold at 90% B
-
45-46 min: Return to 10% B
-
46-55 min: Column re-equilibration at 10% B
-
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10-20 µL.
-
Column Temperature : 30°C.
-
Fluorescence Detector Settings :
-
Excitation Wavelength: 335 nm.
-
Emission Wavelength: 530 nm.
-
-
Quantification : Create a calibration curve using a dilution series of a known peptide standard. Integrate the peak area of the analyte in the unknown samples and determine the concentration from the standard curve.
Protocol 3: Analysis by LC-MS/MS
This method provides higher specificity and is suitable for complex mixtures or when peptide identification is also required.
-
Chromatographic System : Use a UHPLC or HPLC system coupled to a mass spectrometer.
-
Chromatographic Column : C18 reverse-phase column suitable for LC-MS (e.g., 100 mm x 2.1 mm, 1.7-2.7 µm particle size).
-
Mobile Phase A : Water with 0.1% Formic Acid (LC-MS grade).
-
Mobile Phase B : Acetonitrile with 0.1% Formic Acid (LC-MS grade).
-
Gradient Elution : A similar gradient to the HPLC-FLD method can be used, but it should be optimized for the specific peptides of interest and the shorter column format (typical run times are 15-30 minutes).
-
Flow Rate : 0.3 - 0.5 mL/min.
-
Injection Volume : 2-10 µL.
-
Mass Spectrometer Settings :
-
Ionization Source : Electrospray Ionization (ESI).
-
Polarity : Positive.
-
Analysis Mode : For quantification, use Selected Ion Monitoring (SIM) for single quadrupoles or Multiple Reaction Monitoring (MRM) for triple quadrupole or Q-TOF instruments. For identification, use full scan MS followed by data-dependent MS/MS.
-
Precursor/Product Ions : These must be determined empirically by infusing a dansylated standard of the target peptide. The dansyl group itself can produce characteristic fragment ions (e.g., m/z 170.09).
-
-
Quantification : Use a stable isotope-labeled internal standard (if available) or an external calibration curve to quantify the target peptide based on the integrated peak area of the specific MRM transition.
Important Considerations
-
Dansyl Chloride Instability : Dansyl chloride is unstable in aqueous solutions and certain organic solvents like DMSO. Always prepare fresh solutions in acetonitrile.
-
pH is Critical : The derivatization reaction is highly pH-dependent. Ensure the final reaction pH is between 9 and 10 for efficient labeling of primary amines.
-
Side Reactions : Besides the N-terminus, dansyl chloride will react with the side chains of lysine. It can also react with tyrosine, serine, and histidine residues, though typically to a lesser extent. This should be considered when interpreting results.
-
Hydrolysis : Excess dansyl chloride is hydrolyzed to dansyl sulfonic acid, which is also fluorescent. Chromatographic conditions must be optimized to separate this byproduct from the peptides of interest.
-
Peptide Adsorption : Hydrophobic peptides can adsorb to surfaces, affecting linearity. Including a small amount of organic solvent (e.g., 2.5-5% ACN) in the sample diluent can improve quantification reliability.
Application Notes: Dansyl Acid for Monitoring Protein Conformational Changes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dansyl acid, and its reactive precursor dansyl chloride (5-(dimethylamino)-1-naphthalenesulfonyl chloride), are powerful fluorescent probes for elucidating the dynamic nature of protein structures. The fluorescence of the dansyl group is highly sensitive to the polarity of its microenvironment.[1] When covalently attached to a protein, typically through reaction with primary and secondary amines of lysine residues or the N-terminus, the dansyl moiety acts as a reporter, providing real-time insights into conformational changes.[2][3] In a non-polar, hydrophobic environment, such as the core of a folded protein, the dansyl group exhibits intense fluorescence with a blue-shifted emission maximum. Conversely, upon exposure to a more polar, aqueous environment, which can occur during protein unfolding or conformational changes that expose the probe to the solvent, its fluorescence intensity decreases, and the emission maximum shifts to longer wavelengths (a red shift).[1] This principle allows researchers to monitor structural alterations in proteins upon ligand binding, protein-protein interactions, or changes in environmental conditions.[1]
Principle of Dansylation
The dansylation reaction involves the nucleophilic attack of an unprotonated amine group on the sulfonyl chloride of dansyl chloride, forming a stable sulfonamide bond.[2] This reaction is pH-dependent, with optimal efficiency at alkaline pH values (typically 8.0-9.5) where primary amine groups are deprotonated and thus more nucleophilic.[2][4]
Applications in Research and Drug Development
The environmentally sensitive fluorescence of the dansyl probe makes it a versatile tool in various biochemical and biophysical studies:
-
Monitoring Protein Folding and Unfolding: Tracking changes in fluorescence intensity and emission wavelength can provide insights into the kinetics and thermodynamics of protein folding pathways.[1]
-
Studying Protein-Ligand Interactions: Conformational changes induced by the binding of small molecules, substrates, or inhibitors can be monitored to determine binding affinities (dissociation constants, Kd) and mechanisms of interaction.[1][5]
-
Investigating Protein-Protein Interactions: The association or dissociation of protein subunits can alter the environment of the dansyl probe, leading to a detectable change in fluorescence.[1]
-
Enzyme Kinetics and Allosteric Regulation: Dansyl probes can be used to monitor conformational changes in enzymes during catalysis or upon the binding of allosteric effectors, providing insights into their regulatory mechanisms.[1]
-
Active Site Mapping: Covalent labeling of active site residues with dansyl derivatives can help identify key catalytic residues and probe the local environment of the active site.[1]
Data Presentation: Quantitative Spectroscopic Properties and Interpretation
The following tables summarize the key spectroscopic properties of dansyl-labeled proteins and the interpretation of changes in these properties.
Table 1: Spectroscopic Properties of Dansyl-Labeled Proteins
| Property | Value | Notes |
| Excitation Maximum (λex) | ~330-340 nm | Can shift depending on the local environment.[2] |
| Emission Maximum (λem) | ~480-550 nm | Highly sensitive to solvent polarity; emission shifts to shorter wavelengths in nonpolar environments.[1][2][6] |
| Molar Extinction Coefficient (ε) | ~4,300 M⁻¹cm⁻¹ at 330 nm | Used for determining the degree of labeling.[2] |
| Fluorescence Lifetime (τ) | 10-20 ns | The duration the molecule stays in an excited state.[7] |
| Förster Distance (R₀) for Trp-Dansyl FRET | ~22 Å | The distance at which fluorescence resonance energy transfer (FRET) is 50% efficient.[8] |
Table 2: Interpretation of Changes in Dansyl Fluorescence
| Fluorescence Change | Interpretation | Implication for Protein Conformation |
| Intensity Increase | The dansyl probe has moved to a more hydrophobic (less polar) environment. | Protein folding or a conformational change that buries the probe.[1] |
| Intensity Decrease | The dansyl probe has become more exposed to the aqueous solvent. | Protein unfolding or a conformational change that exposes a previously buried region.[1] |
| Emission Maximum Blue Shift (to shorter wavelength) | The microenvironment around the probe has become less polar. | Increased hydrophobicity, often associated with protein folding or ligand binding in a hydrophobic pocket.[1] |
| Emission Maximum Red Shift (to longer wavelength) | The microenvironment around the probe has become more polar. | Increased exposure to the aqueous solvent, often associated with protein unfolding.[1] |
Experimental Protocols
Protocol 1: Covalent Labeling of Proteins with Dansyl Chloride
This protocol outlines the steps for the covalent labeling of a protein with dansyl chloride.
Materials:
-
Purified protein of interest
-
Labeling Buffer (e.g., 100 mM sodium bicarbonate, pH 8.5-9.5). Note: Avoid buffers containing primary amines like Tris.[2]
-
Dansyl chloride
-
Anhydrous dimethylformamide (DMF) or acetonitrile
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., gel filtration column like Sephadex G-25) or dialysis tubing
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in the Labeling Buffer to a final concentration of 1-10 mg/mL.[2]
-
-
Dansyl Chloride Stock Solution Preparation:
-
Prepare a 10-50 mM stock solution of Dansyl chloride in anhydrous DMF or acetonitrile. This solution should be prepared fresh and protected from light.[2]
-
-
Labeling Reaction:
-
While gently vortexing the protein solution, slowly add the Dansyl chloride stock solution to achieve a 10- to 50-fold molar excess of the dye over the protein. The optimal molar ratio should be determined empirically for each protein.[2]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light.[2]
-
-
Quenching the Reaction:
-
Purification of the Labeled Protein:
-
Remove the unreacted Dansyl chloride and byproducts by gel filtration or dialysis against a suitable buffer (e.g., PBS).[2]
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at ~330 nm (for dansyl concentration).[1][2]
-
Calculate the protein concentration using the Beer-Lambert law (A = εcl) and the protein's molar extinction coefficient at 280 nm.
-
Calculate the concentration of dansyl using its molar extinction coefficient (~4,300 M⁻¹cm⁻¹ at 330 nm).[2]
-
The DOL is the molar ratio of dansyl to protein.
-
Protocol 2: Monitoring Protein Conformational Changes using Fluorescence Spectroscopy
This protocol outlines the general steps to measure changes in the fluorescence of a dansyl-labeled protein in response to a stimulus.
Materials:
-
Dansyl-labeled protein
-
Fluorescence spectrophotometer
-
Quartz cuvette
-
Experimental buffer
-
Ligand/interacting partner stock solution or denaturant solution
Procedure:
-
Instrument Setup:
-
Baseline Measurement:
-
Place a solution of the labeled protein at a known concentration (typically in the low micromolar range) in the cuvette.
-
Record the fluorescence emission spectrum. This will serve as the baseline or control measurement.[1]
-
-
Inducing Conformational Change:
-
For ligand binding studies: Add small aliquots of a concentrated ligand stock solution to the cuvette containing the labeled protein. Mix gently and allow the system to equilibrate.[1]
-
For unfolding studies: Add small aliquots of a concentrated denaturant (e.g., urea or guanidinium chloride) solution.
-
For studies involving environmental changes (e.g., pH, temperature): Make the necessary adjustments to the sample and allow for equilibration.
-
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum after each addition of the ligand/denaturant or after the environmental change has been applied.[1]
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum or the shift in the emission maximum wavelength as a function of the ligand concentration or the environmental parameter.[1]
-
For ligand binding, the data can be fitted to a binding isotherm to determine the dissociation constant (Kd).
-
Visualizations
Caption: Experimental workflow for using dansyl acid to monitor protein conformational changes.
Caption: Principle of dansyl fluorescence in reporting protein conformational changes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 4. mdpi.com [mdpi.com]
- 5. Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Dansyl Fluorescence-Based Assay for Monitoring Kinetics of Lipid Extraction and Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 8. bakerlab.org [bakerlab.org]
Application Notes and Protocols for Dansylation of Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dansyl chloride (5-(dimethylamino)-1-naphthalenesulfonyl chloride) is a versatile derivatizing agent widely employed in biochemical and pharmaceutical analysis. It reacts with primary and secondary amino groups to yield stable, intensely fluorescent sulfonamide adducts.[1][2] This process, known as dansylation, significantly enhances the detection sensitivity of amino acids, peptides, proteins, and other amine-containing compounds, making it a cornerstone technique for various analytical applications, including high-performance liquid chromatography (HPLC), fluorescence spectroscopy, and mass spectrometry.[3][4]
The core of the dansylation reaction is a nucleophilic substitution where the unprotonated amino group of the analyte attacks the electrophilic sulfur atom of the sulfonyl chloride group on dansyl chloride.[1] This reaction is conducted under alkaline conditions to ensure the amine is in its more reactive, unprotonated state.[1] The resulting N-dansyl sulfonamide is highly fluorescent, with a large Stokes shift, allowing for sensitive detection.[1][5]
Factors Influencing Dansylation Efficiency
Several experimental parameters must be carefully controlled to ensure complete and reproducible derivatization. The key factors influencing the dansylation reaction are:
-
pH: The reaction rate is highly dependent on the pH of the medium. Alkaline conditions (typically pH 9-11) are necessary to deprotonate the primary amine, thereby increasing its nucleophilicity.[1][4] However, at excessively high pH, the competing hydrolysis of dansyl chloride to the non-reactive dansyl sulfonic acid also increases, which can reduce the yield of the desired derivative.[6] The optimal pH is therefore a balance between maximizing the amine's reactivity and minimizing the hydrolysis of the reagent.
-
Reaction Buffer: The choice of buffer is crucial to maintain the optimal pH throughout the reaction. Sodium bicarbonate and sodium carbonate/bicarbonate buffers are commonly used.[1][7] It is important to use a buffer that does not contain primary or secondary amines, as these would compete with the analyte for dansyl chloride.[8]
-
Solvent: Dansyl chloride is sparingly soluble in aqueous solutions. Therefore, the reaction is typically carried out in a mixture of an aqueous buffer and an organic solvent, such as acetone or acetonitrile.[6][9] This ensures the solubility of both the polar amine-containing analyte and the non-polar dansyl chloride.
-
Temperature and Reaction Time: The rate of the dansylation reaction increases with temperature.[6] However, higher temperatures can also lead to the degradation of the dansylated products.[6] The reaction can be performed at room temperature for a longer duration or at elevated temperatures for shorter periods to achieve complete derivatization.[3][9] The optimal temperature and time should be determined empirically for each specific application.
-
Molar Ratio of Dansyl Chloride to Amine: A significant molar excess of dansyl chloride is required to drive the reaction to completion and ensure all primary amine groups are derivatized.[6][10]
-
Quenching: After the desired reaction time, it is often necessary to stop the reaction by adding a "quencher." This is typically a small primary or secondary amine, such as ammonium hydroxide, which reacts with the excess dansyl chloride.[7][10] This prevents further reaction and the formation of unwanted side products.[10]
Quantitative Data on Experimental Conditions
The following table summarizes typical experimental conditions for the dansylation of primary amines, compiled from various sources.
| Parameter | Recommended Conditions | Notes | References |
| pH | 9.0 - 11.0 | Optimal pH is a compromise between amine reactivity and dansyl chloride hydrolysis. | [1][4] |
| 9.5 - 10.5 | Frequently cited optimal range. | [4] | |
| 9.8 | Specific protocol for amino acid analysis. | [7] | |
| Buffer System | Sodium Bicarbonate | A common and effective buffer for maintaining alkaline pH. | [1] |
| Sodium Carbonate/Bicarbonate | Provides good buffering capacity in the optimal pH range. | [7] | |
| Solvent | Aqueous-organic mixture (e.g., acetone-water, acetonitrile-water) | Ensures solubility of both reactants. | [6][9] |
| Temperature | Room Temperature (25 °C) | Requires longer reaction times. | [3][7] |
| 37 °C | A common incubation temperature. | [1] | |
| 38 °C | Used in some specific protocols. | [9][11] | |
| 60 °C | Allows for shorter reaction times. | [6][9] | |
| Reaction Time | 30 - 60 minutes | At room temperature or 60°C. | [3][7][9] |
| 1 - 2 hours | At 37°C. | [1] | |
| 90 - 120 minutes | At 38°C. | [9][11] | |
| Dansyl Chloride Concentration | Large molar excess | To ensure complete derivatization. | [6][10] |
| Quenching Agent | Ammonium Hydroxide | Commonly used to consume excess dansyl chloride. | [7][10] |
| N-methylamine or N-ethylamine | Alternative quenching agents. | [10] | |
| Pyridine | Can also be used to stop the reaction. | [10] |
Experimental Protocols
Protocol 1: General Dansylation of Primary Amines for HPLC Analysis
This protocol provides a general procedure for the derivatization of primary amines prior to HPLC analysis.
Materials:
-
Amine-containing sample
-
Dansyl chloride solution (10 mg/mL in anhydrous acetone or acetonitrile, prepare fresh)[1]
-
Sodium bicarbonate buffer (0.5 M, pH 9.5)[1]
-
Ammonium hydroxide solution (10% v/v in water)[7]
-
Solvent for final sample reconstitution (e.g., acetonitrile/water)
Procedure:
-
Sample Preparation: Dissolve the amine-containing sample in the sodium bicarbonate buffer to a final concentration of approximately 1-10 nmol in 100 µL.[1]
-
Derivatization: Add 100 µL of the dansyl chloride solution to the sample solution.[1]
-
Incubation: Vortex the mixture and incubate at 37 °C for 1-2 hours in the dark to prevent photodegradation of the dansyl group.[1][3]
-
Quenching: Add 10 µL of 10% ammonium hydroxide solution to the reaction mixture and vortex. Let it stand for 5 minutes at room temperature to quench the excess dansyl chloride.[7]
-
Sample Preparation for HPLC: Evaporate the solvent to dryness under a stream of nitrogen.[1]
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase for HPLC analysis.
-
Analysis: Inject an appropriate volume of the reconstituted sample into the HPLC system.
Protocol 2: Dansylation of Amino Acids for LC-MS Analysis
This protocol is adapted for the derivatization of amino acids in biological samples for subsequent analysis by LC-MS.
Materials:
-
Amino acid sample (e.g., protein hydrolysate, biological fluid extract)
-
100 mM Sodium carbonate/bicarbonate buffer, pH 9.8[7]
-
50 mM Dansyl chloride in 100% acetonitrile (ACN)[7]
-
10% (v/v) Ammonium hydroxide in water[7]
-
Acetonitrile (ACN)
-
Methanol (MeOH)
Procedure:
-
Reagent Preparation: Immediately before use, prepare the derivatization reagent by mixing the 100 mM sodium carbonate/bicarbonate buffer and the 50 mM dansyl chloride solution in a 1:1 ratio.[7]
-
Sample Preparation: If the sample is in an organic solvent (e.g., ACN/MeOH extract), it can be used directly. If the sample is aqueous, ensure it is buffered appropriately.
-
Derivatization: In a microplate well or microcentrifuge tube, mix 25 µL of the amino acid sample with 50 µL of the freshly prepared derivatization reagent.[7] Mix well by pipetting.
-
Incubation: Seal the plate or tube and incubate at room temperature (25 °C) for 60 minutes with gentle shaking.[7] The incubation should be performed in the dark.[3]
-
Quenching: Add 7.5 µL of 10% ammonium hydroxide to each reaction and incubate for an additional 5 minutes at room temperature to consume excess dansyl chloride.[7]
-
Sample Dilution: The sample may need to be diluted with an appropriate solvent (e.g., 40% acetonitrile with 0.01% formic acid) before injection into the LC-MS system.[7]
-
Analysis: Analyze the samples by LC-MS. Dansylated amino acids are well-retained on reverse-phase C18 columns.[7]
Mandatory Visualizations
Caption: Experimental workflow for the dansylation of primary amines.
Caption: Chemical reaction scheme for the dansylation of primary amines.
References
- 1. benchchem.com [benchchem.com]
- 2. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 11. scribd.com [scribd.com]
Troubleshooting & Optimization
common problems in dansyl acid protein labeling experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common problems encountered during dansyl acid protein labeling experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind dansyl acid protein labeling?
Dansyl chloride (5-(dimethylamino)-1-naphthalenesulfonyl chloride) is a fluorescent probe that reacts with primary and secondary amine groups in proteins. This process, known as dansylation, primarily targets the ε-amino group of lysine residues and the N-terminal α-amino group of the polypeptide chain. The reaction involves the nucleophilic attack of an unprotonated amine group on the sulfonyl chloride of dansyl chloride, forming a stable sulfonamide bond. While dansyl chloride itself is not fluorescent, the resulting dansyl-protein conjugate exhibits a strong blue or blue-green fluorescence when excited, which is sensitive to the local environment.
Q2: What are the optimal pH conditions for the labeling reaction?
The optimal pH for dansyl chloride labeling is in the alkaline range, typically between 8.0 and 10.0. A pH of around 9.5 is often considered optimal for maximizing the labeling of primary amines because the reaction targets the unprotonated form of these groups. However, it is important to note that at pH values above 10.0, the rate of hydrolysis of dansyl chloride to the non-reactive dansyl sulfonic acid increases significantly, which can compete with the labeling reaction.
Q3: What type of buffer should be used for the reaction?
It is crucial to use a buffer that does not contain primary or secondary amines, such as sodium bicarbonate or borate buffer. Buffers like Tris (tris(hydroxymethyl)aminomethane) or glycine contain amines that will compete with the protein for reaction with dansyl chloride, leading to lower labeling efficiency.
Q4: How should I prepare and store the dansyl chloride solution?
Dansyl chloride is unstable in aqueous solutions and can hydrolyze. Therefore, it is recommended to prepare a fresh stock solution in an anhydrous organic solvent such as acetonitrile or dimethylformamide (DMF) immediately before use. The stock solution should be protected from light. Dansyl chloride is also unstable in dimethyl sulfoxide (DMSO).
Q5: How can I remove unreacted dansyl chloride after the labeling reaction?
Unreacted dansyl chloride and byproducts can be removed by dialysis against a suitable buffer (e.g., PBS) or by using a gel filtration column (e.g., Sephadex G-25).
Q6: How do I determine the degree of labeling (DOL)?
The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be calculated using absorbance measurements. You will need to measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of the dansyl group (~330 nm). The molar extinction coefficient of the dansyl group is approximately 4,300 M⁻¹cm⁻¹ at 330 nm.
Troubleshooting Guide
Low Labeling Efficiency
Q: Why is my labeling efficiency low?
Several factors can contribute to low labeling efficiency. Here are some common causes and their solutions:
| Possible Cause | Solution |
| Incorrect pH | Ensure the reaction pH is within the optimal range of 8.0-10.0. A pH of 9.5 is often optimal. |
| Hydrolysis of Dansyl Chloride | Prepare the dansyl chloride stock solution fresh in an anhydrous organic solvent (e.g., acetonitrile or DMF) immediately before use. Avoid aqueous storage. The rate of hydrolysis increases significantly at pH values above 10.0. |
| Presence of Amine-Containing Buffers | Use a non-amine-containing buffer such as sodium bicarbonate or borate buffer. Buffers like Tris or glycine will compete with the protein for the labeling reagent. |
| Insufficient Molar Ratio of Dansyl Chloride to Protein | The optimal molar ratio should be determined empirically for each protein, but a 10- to 50-fold molar excess of dansyl chloride over the protein is a good starting point. |
| Low Protein Concentration | For optimal results, use a protein concentration of 1-10 mg/mL. |
| Short Reaction Time or Low Temperature | Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light. For some applications, incubation at higher temperatures (e.g., 37°C or 60°C) for shorter periods may be effective. |
Protein Precipitation
Q: Why did my protein precipitate after labeling?
Protein precipitation can occur due to changes in the protein's properties after conjugation with the hydrophobic dansyl groups.
| Possible Cause | Solution |
| Increased Hydrophobicity | The addition of multiple hydrophobic dansyl groups can lead to protein aggregation and precipitation. Try reducing the molar ratio of dansyl chloride to protein to achieve a lower degree of labeling. A 1:1 dye-to-protein ratio is a good starting point to minimize this issue. |
| Organic Solvent Concentration | The organic solvent used to dissolve the dansyl chloride can denature the protein if the final concentration in the reaction mixture is too high. Keep the final concentration of the organic solvent as low as possible (typically under 10%). |
| Incorrect Buffer pH | If the buffer pH is close to the isoelectric point (pI) of the labeled protein, it can cause precipitation. Adjust the pH of the buffer to be further away from the protein's pI. |
Non-Specific Labeling or Unexpected Results
Q: I'm seeing non-specific labeling or unexpected results. What could be the cause?
| Possible Cause | Solution |
| Reaction with Other Amino Acid Side Chains | While dansyl chloride primarily reacts with primary amines, it can also react with other nucleophilic side chains such as those of cysteine, tyrosine, and histidine, especially at higher pH. Consider the amino acid composition of your protein and optimize the reaction pH to favor labeling of the desired sites. |
| Degradation of Labeled Protein | A large excess of dansyl chloride can lead to a competing reaction that converts the dansylated amino acids to dansylamide and other products. After the desired reaction time, quench the reaction by adding a primary amine-containing solution like hydroxylamine or Tris to consume the excess dansyl chloride. |
Experimental Protocols
General Protein Labeling with Dansyl Chloride
This protocol provides a general procedure for labeling a purified protein with dansyl chloride.
Materials:
-
Purified protein of interest
-
Dansyl chloride
-
Anhydrous acetonitrile or dimethylformamide (DMF)
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium carbonate buffer, pH 8.0-9.5
-
Quenching Solution: 1.5 M Hydroxylamine HCl, pH 8.5 (or another primary amine-containing solution)
-
Purification column (e.g., gel filtration or dialysis cassette)
Procedure:
-
Protein Preparation: Dissolve the purified protein in the Labeling Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.
-
Dansyl Chloride Stock Solution Preparation: Prepare a 10-50 mM stock solution of dansyl chloride in anhydrous acetonitrile or DMF. This solution should be prepared fresh and protected from light.
-
Labeling Reaction: While gently vortexing the protein solution, slowly add the dansyl chloride stock solution to achieve a 10- to 50-fold molar excess of the dye over the protein. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light.
-
Quenching the Reaction: To stop the labeling reaction, add the Quenching Solution to a final concentration of 10-100 mM. Incubate for 30 minutes at room temperature.
-
Purification of the Labeled Protein: Remove the unreacted dansyl chloride and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a gel filtration column.
Calculation of Degree of Labeling (DOL)
-
Measure the absorbance of the purified, labeled protein at 280 nm (A₂₈₀) and ~330 nm (A₃₃₀).
-
Calculate the protein concentration using the following formula: Protein Concentration (M) = [A₂₈₀ - (A₃₃₀ × Correction Factor)] / ε_protein
-
The correction factor accounts for the absorbance of the dye at 280 nm. For dansyl, this is approximately 0.1.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL using the following formula: DOL = A₃₃₀ / (ε_dansyl × Protein Concentration (M))
-
ε_dansyl is the molar extinction coefficient of dansyl chloride at ~330 nm (~4,300 M⁻¹cm⁻¹).
-
Visualizations
Technical Support Center: Preventing Photobleaching of 5-(Dimethylamino)naphthalene-1-sulfonic acid (Dansyl Acid)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of photobleaching when using 5-(Dimethylamino)naphthalene-1-sulfonic acid (dansyl acid) and its derivatives in fluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for my dansyl acid experiments?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, like dansyl acid, upon exposure to excitation light. This process leads to a permanent loss of the fluorescent signal. The mechanism often involves the interaction of the excited fluorophore with molecular oxygen, which generates reactive oxygen species (ROS) that chemically damage the dye, rendering it non-fluorescent.[1] This is problematic as it can limit the duration of imaging, reduce the signal-to-noise ratio, and affect the accuracy of quantitative measurements.
Q2: How can I determine if the signal loss in my experiment is due to photobleaching?
A2: If you observe a gradual decrease in fluorescence intensity over time during continuous or repeated exposure to the excitation light, photobleaching is the likely cause. This fading will be most prominent in the specific areas being imaged. To confirm, you can compare the fluorescence of an area that has been repeatedly imaged with a fresh, un-imaged area of the same sample.
Q3: My dansyl acid fluorescence is weak to begin with. What could be the cause?
A3: The fluorescence of dansyl derivatives is highly sensitive to the local microenvironment. In polar solvents, such as water, the fluorescence quantum yield of dansyl compounds is very low. However, in non-polar or hydrophobic environments, like when bound to a protein, the fluorescence is significantly enhanced. If your dansyl acid-labeled molecule is in a highly aqueous environment, a weak signal is expected.
Q4: Can the pH of my buffer affect the photobleaching of dansyl acid?
A4: Yes, pH can influence the fluorescence properties of dansyl derivatives. For some dansyl compounds, fluorescence can be quenched at very low pH (below 2) due to the protonation of the dimethylamine group.[2] While the direct effect of pH on the photobleaching rate is not well-documented for dansyl acid specifically, maintaining a stable and appropriate pH is crucial for reproducible fluorescence measurements.
Q5: Are there more photostable alternatives to dansyl acid?
A5: Yes, while dansyl acid is a useful probe, other fluorophores with improved photostability have been developed. For instance, acridone derivatives have been reported to be more resistant to photobleaching while exhibiting similar spectral properties to dansyl fluorophores. The choice of an alternative will depend on your specific experimental needs, including the target molecule and the required excitation and emission wavelengths.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Rapid loss of fluorescence signal during imaging. | Photobleaching | - Reduce the intensity of the excitation light using neutral density filters. - Minimize the exposure time of the sample to the excitation light. - Use an antifade reagent in your mounting medium. - For live-cell imaging, consider using an antifade reagent specifically designed for live cells. |
| High background fluorescence. | Excess unbound dansyl acid or hydrolysis of dansyl chloride. | - Ensure that all unbound probe is thoroughly washed away after labeling. - If using dansyl chloride for labeling, prepare solutions fresh to minimize hydrolysis to the fluorescent dansyl acid. |
| Inconsistent fluorescence intensity between samples. | Variations in buffer composition or pH. | - Prepare buffers consistently and ensure the final pH is the same for all experiments. - Control the temperature during measurements, as temperature can affect binding affinities and fluorescence. |
| Low initial fluorescence signal. | The local environment of the dansyl probe is too polar. | - Confirm that the dansyl-labeled molecule is in a suitable hydrophobic environment (e.g., bound to a protein). The fluorescence of dansyl derivatives is significantly lower in polar solvents. |
Quantitative Data
| Fluorophore | Solvent | Dielectric Constant (ε) | Fluorescence Quantum Yield (Φf) |
| Dansyl Glycine | Water | 80.1 | 0.07[3] |
| Dansyl Glycine | Dioxane | 2.2 | 0.66[3] |
Note: A higher quantum yield indicates a brighter fluorescence signal.
Experimental Protocols
Protocol 1: General Mounting Procedure for Fixed Cells with a Commercial Antifade Reagent (e.g., VECTASHIELD® or ProLong™ Gold)
This protocol describes the general steps for mounting fixed cells or tissue sections labeled with dansyl acid using a commercial antifade mounting medium.
Materials:
-
Glass microscope slides and coverslips (22 mm x 22 mm)
-
Fixed and dansyl-labeled cells or tissue sections on slides
-
Phosphate-Buffered Saline (PBS)
-
Commercial antifade mounting medium (e.g., VECTASHIELD® or ProLong™ Gold)
-
Disposable pipette or pipette tip
-
Nail polish or plastic sealant (optional)
Procedure:
-
Final Wash: After the final step of your staining protocol, wash the samples thoroughly with PBS to remove any residual unbound probe.
-
Remove Excess Buffer: Carefully aspirate or blot away the excess PBS from around the specimen. Do not allow the specimen to dry out.
-
Apply Antifade Medium: Dispense a small drop of the antifade mounting medium onto the specimen. A volume of approximately 25 µl is typically sufficient for a 22 mm x 22 mm coverslip.[1][4][5][6]
-
Mount Coverslip: Carefully lower a clean coverslip onto the drop of mounting medium at a 45° angle to avoid trapping air bubbles. Allow the medium to disperse over the entire section.
-
Curing:
-
VECTASHIELD®: The coverslip will become immobilized after about 15 minutes at room temperature.[4][5] For long-term storage, you can seal the edges of the coverslip with nail polish.
-
ProLong™ Gold: Allow the slides to cure in the dark at room temperature for 24 hours.[7][8] After curing, the edges of the coverslip can be sealed.
-
-
Storage: Store the mounted slides at 4°C, protected from light. For prolonged storage, -20°C is recommended.
Protocol 2: Optimizing Imaging Parameters to Minimize Photobleaching
This protocol provides a systematic approach to finding the optimal balance between image quality and minimizing photobleaching.
Materials:
-
Microscope equipped for fluorescence imaging
-
Dansyl acid-labeled sample mounted with an antifade reagent
Procedure:
-
Locate Region of Interest: Place your slide on the microscope stage. Use transmitted light (e.g., DIC or phase contrast) to locate the general area you wish to image. This avoids unnecessary exposure of your fluorescent sample to the excitation light.
-
Set Initial Fluorescence Parameters:
-
Switch to a low-intensity setting for the fluorescence excitation source.
-
Select the appropriate filter cube for dansyl acid (Excitation ~340 nm, Emission ~520 nm, depending on the environment).
-
Set the camera exposure time to a moderate starting value (e.g., 100-200 ms).
-
-
Minimize Excitation Intensity: While viewing a representative area (but not your final imaging area), gradually decrease the excitation light intensity to the lowest level that provides a sufficient signal-to-noise ratio.
-
Optimize Exposure Time: Adjust the camera exposure time to achieve a clear image without saturating the detector.
-
Acquire Image: Move to an adjacent, unexposed area of the sample and acquire your final image using the optimized settings.
-
Time-Lapse Experiments: For time-lapse imaging, use the lowest possible excitation intensity and the shortest exposure time that provides an acceptable signal. Increase the time interval between image acquisitions as much as your experimental design allows to give the fluorophore time to recover from a transient dark state.
Visualizations
Caption: Mechanism of photobleaching of dansyl acid.
Caption: Troubleshooting workflow for photobleaching issues.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. med.upenn.edu [med.upenn.edu]
- 3. res.cloudinary.com [res.cloudinary.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. ProLong Gold Antifade Reagent with DAPI | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Troubleshooting Unexpected Peaks in Dansyl-Amino Acid HPLC Chromatograms
Welcome to the technical support center for troubleshooting unexpected peaks in your dansyl-amino acid HPLC chromatograms. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during HPLC analysis of dansylated amino acids.
Frequently Asked Questions (FAQs)
Q1: What are "ghost peaks" and why are they a problem in my chromatogram?
A1: Ghost peaks, also known as artifact or system peaks, are unexpected signals that appear in your HPLC chromatogram, even when analyzing a blank sample.[1] They can interfere with the detection and quantification of your target dansyl-amino acids, leading to inaccurate results.[1] These peaks are particularly problematic in gradient elution methods and when analyzing samples with low concentrations of the analytes of interest.[1][2]
Q2: I see a peak in my blank injection. What is the likely source?
A2: A peak in a blank injection strongly suggests that the contamination originates from your HPLC system or mobile phase.[3][4] The most common sources include:
-
Mobile Phase Contamination: Even HPLC-grade solvents can contain trace impurities that accumulate and elute as peaks, especially during gradient elution.[1][5] Microbial growth can also occur in buffer solutions over time, introducing metabolic byproducts that appear as ghost peaks.[5]
-
System Contamination: Residues from previous samples can adhere to the injector needle, port, or other system components and leach into subsequent runs.[1][4] Degraded pump seals or tubing can also contribute to contamination.[1][5]
-
Column Issues: An aging or contaminated column, including the guard column, can be a source of unexpected peaks.[1]
Q3: I suspect my derivatization reaction is causing extra peaks. What are the possible reasons?
A3: The dansylation reaction itself can produce several byproducts that may appear as unexpected peaks in your chromatogram. These include:
-
Dansyl sulfonic acid (Dns-OH): This is a hydrolysis product of dansyl chloride.[6] The rate of hydrolysis increases significantly at the high pH required for the dansylation reaction.[6]
-
Dansylamide (Dns-NH2): This can form from the reaction of dansyl chloride with ammonia, which might be present as a contaminant or used as a quenching agent.[6][7]
-
Side reactions with amino acids: Dansyl chloride can react with other functional groups on amino acids besides the primary amino group, such as the hydroxyl group of tyrosine or the thiol group of cysteine, leading to multiple derivatives.[8]
-
Reaction with quenching agent: If a primary amine like methylamine or ethylamine is used to quench the reaction, the corresponding dansylated quencher will form and appear as a peak.[7]
Troubleshooting Guides
Issue 1: Unexpected Peaks in a Gradient Blank Run
If you observe peaks when running a gradient without any injection, the issue is likely with your mobile phase or HPLC system.
Troubleshooting Steps:
-
Isolate the Source:
-
Run a gradient blank: This involves running the full gradient program without injecting a sample or even cycling the injection valve.[3] Any peaks observed are inherent to the instrument and mobile phase, most likely originating from the aqueous mobile phase (the "A" solvent).[3][9]
-
Test individual solvents: Inject pure solvents to determine if they are the source of contamination.[1]
-
Check the system without the column: Replace the column with a union and run the gradient. If peaks are still present, the contamination is in the HPLC system (e.g., pump, injector, tubing).[1]
-
-
Remediation:
-
Prepare fresh mobile phase: Use high-purity, HPLC-grade solvents and freshly prepared aqueous buffers.[1] It is recommended to compare different brands of solvents as impurity levels can vary.[1]
-
Degas the mobile phase: Dissolved gases can create baseline disturbances that may appear as peaks.[1] Use methods like helium sparging, vacuum degassing, or sonication.[1]
-
Clean the HPLC system: Flush the system with a strong solvent, like isopropanol, to remove contaminants.[10]
-
Issue 2: Extra Peaks Present in Sample Chromatograms but Not in Blanks
If unexpected peaks only appear when a sample is injected, the source is likely the sample itself or the sample preparation process.
Troubleshooting Steps:
-
Evaluate Sample Preparation:
-
Check for contamination: Ensure all glassware, vials, and caps are scrupulously clean and free of contaminants.[1] Reusing vials can introduce residues from previous samples.[5]
-
Review derivatization protocol: Incomplete derivatization or side reactions can lead to multiple peaks for a single amino acid. Ensure the pH, temperature, and incubation time are optimal for the reaction.[6][11] Excess dansyl chloride is necessary for complete derivatization.[6]
-
Consider the quenching step: The choice of quenching agent can introduce new peaks. For example, using ammonium hydroxide can significantly increase the size of the dansylamide peak, potentially masking nearby analyte peaks.[7]
-
-
Remediation:
-
Optimize derivatization: Ensure the reaction goes to completion by using an excess of dansyl chloride and maintaining the correct pH (typically 9.5-10.5).[6][12]
-
Choose an appropriate quenching agent: Consider using a quencher that produces a peak that does not interfere with the peaks of interest.[7]
-
Implement sample clean-up: Use techniques like solid-phase extraction (SPE) to remove interfering substances from the sample matrix before derivatization.[4]
-
Issue 3: Peak Shape Problems (Tailing, Fronting, Splitting)
Poor peak shape can affect resolution and integration, leading to inaccurate quantification.
Troubleshooting Steps:
-
Diagnose the Problem:
-
Peak Tailing: This is often caused by interactions between basic analytes and acidic silanol groups on the silica-based stationary phase.[13][14] It can also result from column contamination or a void in the column packing.[13][15]
-
Peak Fronting: This can be a sign of column overloading or injecting the sample in a solvent that is stronger than the mobile phase.[14][16]
-
Split Peaks: This may indicate a partially blocked frit, a void at the column inlet, or co-elution of two different compounds.[16][17]
-
-
Remediation:
-
Adjust Mobile Phase: For peak tailing of basic compounds, adding a basic modifier or decreasing the mobile phase pH can help suppress silanol interactions.[14][17]
-
Reduce Sample Load: If fronting is observed, try injecting a smaller volume or a more dilute sample.[14]
-
Check Column and Connections: Ensure all fittings are secure to avoid dead volume.[13] If a column void is suspected, back-flushing the column may help.[17] In many cases of severe peak shape distortion, replacing the column is the most effective solution.[16]
-
Experimental Protocols
General Dansylation Protocol for Amino Acids
This protocol is a synthesis of commonly employed methods for the pre-column derivatization of amino acids with dansyl chloride.[6][12][18]
Materials:
-
Dansyl Chloride Solution: 50 mM in acetonitrile (prepare fresh).[12][18]
-
Derivatization Buffer: 100 mM Sodium Carbonate/Bicarbonate, pH 9.8.[6][12]
-
Quenching Solution: 10% (v/v) Ammonium Hydroxide or other suitable primary amine solution.[12][18]
-
Amino Acid Standards or Sample
Procedure:
-
In a microcentrifuge tube, mix your amino acid standard or sample with the derivatization buffer.
-
Add the freshly prepared dansyl chloride solution. A common ratio is to have the amount of free amines be approximately one-third of the amount of dansyl chloride to ensure complete derivatization.[12]
-
Vortex the mixture thoroughly.
-
Incubate the reaction in the dark at a controlled temperature. Incubation conditions can vary, for example, 60 minutes at 25°C or 30-60 minutes at 60-80°C.[6][12][18]
-
After incubation, cool the mixture to room temperature.
-
Add the quenching solution to stop the reaction and consume excess dansyl chloride. Let it stand for about 5 minutes.[12]
-
Centrifuge the mixture to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis. The sample may be diluted further with a solvent like 40% acetonitrile to prevent precipitation in the autosampler.[12]
Data Presentation
Table 1: Common Sources of Ghost Peaks and Their Characteristics
| Source of Ghost Peak | Typical Appearance in Chromatogram | Recommended Action |
| Mobile Phase Contamination | Peaks appear in blank gradient runs, often more prominent as the organic solvent percentage increases.[1][9] | Prepare fresh mobile phase with high-purity solvents; degas thoroughly.[1] |
| System Contamination | Carryover peaks with the same retention time as a previously injected concentrated sample.[4][5] | Implement a rigorous wash protocol for the autosampler and injection port.[4] |
| Sample Matrix Effects | Peaks appear only in sample injections, not in blanks.[4] | Use a sample clean-up procedure (e.g., SPE) before derivatization.[4] |
| Derivatization Byproducts | Peaks corresponding to Dns-OH, Dns-NH2, or dansylated quencher.[6][7] | Optimize reaction conditions; choose a non-interfering quenching agent.[7] |
Visualizations
Caption: Chemical reaction of an amino acid with dansyl chloride.
Caption: A logical workflow for troubleshooting unexpected peaks.
References
- 1. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 2. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 3. Ghost Peaks in HPLC - 5 common sources - Axion Labs [axionlabs.com]
- 4. hplc.eu [hplc.eu]
- 5. welch-us.com [welch-us.com]
- 6. benchchem.com [benchchem.com]
- 7. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 8. scribd.com [scribd.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. halocolumns.com [halocolumns.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. waters.com [waters.com]
- 14. hplc.eu [hplc.eu]
- 15. uhplcs.com [uhplcs.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. agilent.com [agilent.com]
- 18. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Dansyl Chloride Labeling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the hydrolysis of dansyl chloride during labeling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dansyl chloride hydrolysis and why is it a problem?
A1: Dansyl chloride is highly reactive in aqueous environments and can undergo hydrolysis, a reaction with water, to form dansyl sulfonic acid (Dns-OH).[1][2] This byproduct is inactive for labeling primary and secondary amines, which is the intended reaction for fluorescently tagging molecules of interest like amino acids, peptides, and proteins.[2][3] Excessive hydrolysis reduces the concentration of active dansyl chloride available for the labeling reaction, leading to lower yields of the desired dansylated product.[4] The rate of hydrolysis is significantly influenced by the pH of the reaction medium.[2][4]
Q2: What are the main competing reactions during a dansylation experiment?
A2: During a typical dansylation reaction, two main competing reactions can occur alongside the desired labeling of the target amine:
-
Hydrolysis: Dansyl chloride reacts with water to form the inactive dansyl sulfonic acid (Dns-OH) and hydrochloric acid. This reaction is favored at high pH.[1][3][4]
-
Side reaction with dansylated amino acids: Excess dansyl chloride can react with the already dansylated amino acid (Dns-aa) to produce dansylamide (Dns-NH2) and other various products. This side reaction can essentially "undo" the desired labeling if not properly controlled.[1]
Below is a diagram illustrating the reaction pathways.
Troubleshooting Guide
Problem 1: Low yield of the dansylated product.
This is a common issue and can be caused by several factors related to the hydrolysis of dansyl chloride.
Possible Cause & Solution
-
Suboptimal pH: The rate of dansylation increases with pH, but so does the rate of hydrolysis of dansyl chloride, especially above pH 9.5.[4] It is crucial to find an optimal pH that maximizes the labeling of the target amine while minimizing hydrolysis. The recommended pH range is typically between 9.0 and 10.5.[3][4]
-
Improper Solvent/Buffer: Dansyl chloride should be dissolved in an anhydrous organic solvent like acetone or acetonitrile immediately before use.[3][5] It is unstable in dimethyl sulfoxide (DMSO).[6] The reaction is typically performed in a mixture of an aqueous buffer and an organic solvent to ensure the solubility of both the amino acids and dansyl chloride.[4] Amine-containing buffers like ammonium acetate can react with dansyl chloride, reducing its availability for the target molecule.[2] It is advisable to use non-primary amine buffers such as sodium bicarbonate or carbonate.[2][3]
-
Incorrect Reagent Concentration: An excess of dansyl chloride is generally used to ensure the complete derivatization of the target amines.[4] A molar excess of over 100-fold may be used.[7] However, a very large excess can lead to increased side reactions.[1]
-
Degraded Dansyl Chloride: Dansyl chloride is sensitive to moisture and can degrade over time.[8] It should be stored in a cool, dry place under an inert gas.[9][10] Always use freshly prepared solutions of dansyl chloride for labeling reactions.[1]
Problem 2: Presence of multiple, unexpected peaks in HPLC or other analysis.
These extra peaks often correspond to byproducts of the dansylation reaction.
Possible Cause & Solution
-
Hydrolysis Product (Dns-OH): A significant peak corresponding to dansyl sulfonic acid indicates that substantial hydrolysis of dansyl chloride has occurred. To mitigate this, optimize the pH, use fresh reagents, and minimize the reaction time in the aqueous buffer as much as possible.
-
Side Reaction Product (Dns-NH2): The presence of dansylamide suggests that the excess dansyl chloride has reacted with the already labeled product.[1] This can be minimized by:
-
Quenching the reaction: After the desired labeling is complete, a quenching agent can be added to consume the excess dansyl chloride.[1] Common quenchers include primary amine solutions like ethylamine or methylamine hydrochloride.[1]
-
Optimizing reaction time and temperature: Shorter reaction times and lower temperatures can help reduce the extent of side reactions.[1]
-
Below is a workflow for troubleshooting common dansylation issues.
Data & Protocols
Table 1: Influence of pH on the Rate of Dansyl Chloride Hydrolysis
The rate of hydrolysis of dansyl chloride is highly dependent on the pH of the aqueous buffer. The following table summarizes the relative rates of hydrolysis in different non-amine buffers at room temperature.[2][11][12]
| Buffer | pH | Relative Rate of Hydrolysis (Formation of Dansyl Acid) |
| Sodium Phosphate | 6.0 | Low |
| Sodium Phosphate | 7.0 | Moderate |
| HEPES | 8.2 | High |
| Carbonate-Bicarbonate | 9.5 | Very High |
Data is qualitative and based on trends observed in UV-Vis spectroscopy experiments measuring the formation of dansyl acid.[2][11][12]
Experimental Protocol: General Procedure for Dansylation of Amino Acids for HPLC Analysis
This protocol provides a general guideline for the derivatization of amino acids with dansyl chloride.[3]
1. Reagent Preparation:
-
Dansyl Chloride Solution (10 mg/mL): Prepare fresh by dissolving 100 mg of dansyl chloride in 10 mL of anhydrous acetone or acetonitrile. Protect from light.[3]
-
Sodium Bicarbonate Buffer (0.5 M, pH 9.5): Dissolve 4.2 g of sodium bicarbonate in 100 mL of deionized water and adjust the pH to 9.5 with 1 M NaOH.[3]
2. Derivatization Procedure:
-
To 100 µL of the amino acid standard or sample solution (containing approximately 1-10 nmol of amine), add 100 µL of the sodium bicarbonate buffer.[3]
-
Add 200 µL of the freshly prepared dansyl chloride solution.
-
Vortex the mixture and incubate at 37-50°C for 30-60 minutes in the dark. Reaction conditions may need to be optimized for specific applications.[4]
3. Quenching the Reaction:
-
To stop the reaction and consume excess dansyl chloride, add 50 µL of a primary amine solution (e.g., 2% v/v ethylamine in water).
-
Incubate for an additional 15 minutes at the same temperature.
4. Sample Preparation for HPLC:
-
Evaporate the solvent to dryness under a stream of nitrogen.[3]
-
Reconstitute the residue in a suitable solvent for HPLC analysis.
References
- 1. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 7. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Post-Labeling Cleanup of Dansyl Reagents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when removing excess dansyl reagent after labeling experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess dansyl reagent after labeling?
A1: Residual dansyl chloride can lead to several experimental issues. It can cause high background fluorescence, making it difficult to accurately quantify the labeled molecule of interest.[1][2] Furthermore, unreacted dansyl chloride can react with other nucleophiles in subsequent analytical steps, such as in HPLC or mass spectrometry, leading to the appearance of unexpected peaks and complicating data analysis.[3][4]
Q2: What are the primary strategies for removing unreacted dansyl chloride?
A2: The two main approaches for removing excess dansyl reagent are:
-
Quenching: This involves adding a chemical reagent that reacts with the excess dansyl chloride, converting it into a non-reactive species.[3]
-
Purification: This physically separates the labeled protein or molecule of interest from the smaller, unreacted dansyl chloride and its byproducts. Common purification methods include dialysis, size-exclusion chromatography (gel filtration), and centrifugal filtration.[5]
Q3: What is dansyl chloride's stability in aqueous solutions, and how does it affect the cleanup process?
A3: Dansyl chloride is unstable in aqueous solutions and undergoes hydrolysis to form dansyl sulfonic acid (dansic acid), which is also fluorescent.[3][6] This hydrolysis is favored at the high pH typically used for labeling reactions.[3][6] The rate of hydrolysis increases with pH.[6] Therefore, it is essential to perform the cleanup promptly after the labeling reaction is complete to minimize the accumulation of this fluorescent byproduct, which can contribute to background signal.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the removal of excess dansyl reagent.
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. Incomplete removal of excess dansyl chloride or its fluorescent byproducts (e.g., dansyl sulfonic acid).[1] 2. Contaminated reagents or solvents.[1] 3. Autofluorescence from the sample matrix.[2][7] | 1. Optimize your quenching or purification protocol. Consider increasing the concentration of the quenching agent or the duration/number of exchanges in dialysis or chromatography. 2. Run a blank experiment with all reagents except your analyte to identify the source of contamination. Use high-purity solvents and freshly prepared buffers.[1] 3. Include an unstained control sample to measure the level of autofluorescence and subtract it from your experimental samples.[8] |
| Unexpected Peaks in HPLC/LC-MS Chromatogram | 1. Reaction of excess dansyl chloride with components of the mobile phase or other molecules in the sample.[3] 2. Presence of dansyl chloride hydrolysis products (dansyl sulfonic acid).[4] 3. Incomplete quenching reaction leading to the presence of dansyl-quencher adducts.[3] 4. "Ghost peaks" from system contamination or carryover from previous injections.[9][10] | 1. Ensure complete removal of excess dansyl chloride before analysis. 2. Optimize quenching conditions to minimize hydrolysis. 3. Choose a quenching agent that produces a non-interfering byproduct or one that is easily separated from the analyte peak. Pyridine can be a good choice as it doesn't produce a dansylated quencher.[3] 4. Run blank gradients to check for system contamination and implement a thorough column wash protocol between runs.[9] |
| Low Yield of Labeled Product After Purification | 1. The labeled protein may be sticking to the purification membrane or resin (e.g., dialysis tubing, centrifugal filter, chromatography column). 2. Aggregation of the labeled protein, leading to its loss during filtration or chromatography.[11] | 1. Consider using a different type of membrane or resin with low protein binding properties. Pre-blocking the membrane with a solution of a non-interfering protein (like BSA) can sometimes help, but be mindful of potential contamination. 2. Optimize buffer conditions (e.g., increase salt concentration, add glycerol) to maintain protein stability and prevent aggregation.[11] |
| Incomplete Quenching of the Reaction | 1. Insufficient amount of quenching agent. 2. Inadequate reaction time for quenching. | 1. Increase the molar excess of the quenching agent relative to the initial amount of dansyl chloride. 2. Extend the incubation time after adding the quenching agent. |
Comparison of Removal Strategies
The following table summarizes and compares the common methods for removing excess dansyl reagent. The quantitative data is based on typical efficiencies reported in the literature and may vary depending on the specific experimental conditions.
| Method | Principle | Typical Efficiency (% Reagent Removal) | Advantages | Disadvantages |
| Quenching | Chemical inactivation of excess dansyl chloride. | >95% (conversion to byproducts) | - Fast and simple to perform. - Does not require specialized equipment. | - Introduces quenching agent and its dansylated adduct into the sample, which may interfere with downstream analysis.[3] - Does not remove hydrolyzed dansyl chloride (dansyl sulfonic acid). |
| Dialysis | Size-based separation through a semi-permeable membrane. | 90-99% | - Gentle method that preserves protein integrity. - Can be used for buffer exchange simultaneously. | - Time-consuming (can take hours to overnight).[12] - Can lead to sample dilution. |
| Size-Exclusion Chromatography (SEC) / Gel Filtration | Separation of molecules based on their size as they pass through a porous resin. | >99% | - High efficiency of removal. - Can also be used for buffer exchange. - Relatively fast compared to dialysis.[13] | - Can lead to sample dilution. - Potential for sample loss due to adsorption to the column matrix.[11] |
| Centrifugal Filtration | Size-based separation using a membrane in a centrifuge. | 95-99% | - Fast and simple. - Concentrates the sample. | - Potential for membrane clogging or protein aggregation. - Risk of sample loss due to non-specific binding to the membrane. |
| Liquid-Liquid Extraction | Partitioning of the dansylated product and excess reagent between two immiscible liquid phases. | Variable, can be >95% | - Can be effective for small molecules. | - May not be suitable for proteins as it can cause denaturation. - Requires selection of appropriate solvents. |
Experimental Protocols
Protocol 1: Quenching with a Primary Amine
This protocol describes a general method for quenching the dansylation reaction using a primary amine.
-
Prepare the Quenching Solution: Prepare a 1 M solution of a primary amine such as glycine or Tris in a compatible buffer.
-
Add Quenching Solution: After the dansylation reaction is complete, add the quenching solution to the reaction mixture. A 10- to 50-fold molar excess of the quenching agent over the initial amount of dansyl chloride is recommended.
-
Incubate: Allow the quenching reaction to proceed for at least 30 minutes at room temperature.
-
Proceed to Purification: After quenching, it is still recommended to proceed with a purification step (e.g., dialysis or SEC) to remove the dansylated quencher and other byproducts.
Protocol 2: Removal of Excess Dansyl Reagent by Size-Exclusion Chromatography (SEC)
This protocol outlines the steps for purifying a dansyl-labeled protein using SEC.
-
Column Selection: Choose a size-exclusion chromatography column with a fractionation range appropriate for the molecular weight of your labeled protein. The resin should have a pore size that excludes the protein while allowing small molecules like dansyl chloride to enter.[14]
-
Equilibration: Equilibrate the column with a suitable buffer, typically the buffer in which you want your final product to be.
-
Sample Loading: Carefully load the quenched labeling reaction mixture onto the column. Avoid overloading the column, as this can lead to poor separation.[14]
-
Elution: Elute the sample with the equilibration buffer at an optimized flow rate. Slower flow rates generally result in better resolution.[15]
-
Fraction Collection: Collect fractions as the sample elutes from the column. The labeled protein will typically elute in the earlier fractions, while the smaller, unreacted dansyl chloride and its byproducts will elute later.
-
Analysis: Analyze the collected fractions (e.g., by measuring absorbance at 280 nm for protein and fluorescence for the dansyl label) to identify the fractions containing the purified, labeled protein.
Visualizations
Caption: Workflow for Dansyl Labeling and Cleanup.
Caption: Troubleshooting High Background Fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. biotium.com [biotium.com]
- 9. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Adapting Use Of Size Exclusion Chromatography [peakproteins.com]
- 12. vivaproducts.com [vivaproducts.com]
- 13. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Interference of Buffer Components in Dansylation Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with dansylation reactions, specifically focusing on interference from buffer components.
Troubleshooting Guides
Issue 1: Low or No Dansylation Product Detected
Possible Cause: The buffer contains primary or secondary amines that compete with the analyte for dansyl chloride.
Troubleshooting Steps:
-
Identify the Buffer Component: Check the composition of your reaction buffer. Buffers containing primary or secondary amines, such as Tris (Tris(hydroxymethyl)aminomethane) or glycine, will react with dansyl chloride, reducing the amount available for your analyte.[1][2]
-
Select an Alternative Buffer: Switch to a buffer that does not contain primary or secondary amines. Recommended alternatives include:
-
Optimize Reaction pH: Ensure the pH of the reaction is optimal for dansylation (typically pH 9-11) to deprotonate the target amine group, increasing its nucleophilicity.[8][9][10] Be aware that the rate of dansyl chloride hydrolysis increases significantly above pH 9.5.[4][11]
-
Verify Reagent Quality: Ensure the dansyl chloride solution is fresh, as it can hydrolyze to the non-reactive dansyl sulfonic acid in aqueous environments.[12]
Issue 2: High Background or Unexpected Peaks in Chromatography
Possible Cause: Side reactions of dansyl chloride with buffer components or hydrolysis products are creating interfering species.
Troubleshooting Steps:
-
Buffer Reactivity: As with low yield, amine-containing buffers like Tris or ammonium acetate can form dansylated adducts that may appear as unexpected peaks in your chromatogram.[5]
-
Dansyl Chloride Hydrolysis: Dansyl chloride hydrolyzes to dansyl sulfonic acid (dansic acid), which is fluorescent and can contribute to high background.[12] The rate of hydrolysis is dependent on pH and buffer composition.[5][13]
-
Quench the Reaction: To minimize the formation of byproducts from excess reagent, quench the reaction after the desired incubation time. This can be done by adding a small amount of a primary or secondary amine solution that is easily separated chromatographically, or by acidification.[3][12][14]
-
Optimize Chromatographic Separation: Develop a chromatographic method that effectively separates the derivatized analyte from excess reagent, its byproducts, and any dansylated buffer components.[14]
Issue 3: Poor Reproducibility and Sample Loss
Possible Cause: The buffer system is causing solvent stratification or precipitation.
Troubleshooting Steps:
-
Observe for Phase Separation: Bicarbonate buffers, commonly used in dansylation, can induce solvent stratification, especially in samples with a wide range of metabolite concentrations, leading to poor reproducibility and selective sample loss.[15][16]
-
Consider Alternative Buffer Systems: For metabolomics applications or samples with high and variable concentrations, consider using organic solvent-compatible buffer systems such as diisopropylethylamine (DIPEA) or triethylamine (TEA) in place of bicarbonate buffer.[15][16] These tertiary amines do not react with dansyl chloride and can be evaporated off.[16]
Frequently Asked Questions (FAQs)
Q1: Which common buffers should I avoid for dansylation reactions?
A1: You should avoid buffers containing primary or secondary amines as they will react with dansyl chloride. The most common interfering buffer is Tris .[1][2] Other buffers to be cautious with include glycine, ammonium acetate, and any other buffer with an exposed primary or secondary amine group.[5]
Q2: What are the recommended non-interfering buffers for dansylation?
A2: The most commonly recommended buffers for dansylation reactions are:
-
Carbonate-Bicarbonate Buffer: Typically used at a pH between 9.0 and 10.5.[3][4]
-
Phosphate Buffer: Can be used, with studies showing labeling at pH 6, 7, and 8.2.[5]
-
Borate Buffer: Effective in the pH range of 8.5 to 10.0.[6][7]
Q3: How does pH affect the dansylation reaction and buffer choice?
A3: The dansylation reaction is optimal at an alkaline pH (typically 9-11) because it ensures the target amino group is deprotonated and thus more nucleophilic.[8][9] However, a higher pH also increases the rate of hydrolysis of dansyl chloride to the non-reactive and fluorescent dansyl sulfonic acid.[4][12] Therefore, the choice of buffer and its pH is a balance between maximizing the derivatization of the analyte and minimizing the hydrolysis of the reagent.
Q4: Can I use phosphate buffers for dansylation? Are there any potential issues?
A4: Yes, phosphate buffers can be used for dansylation reactions.[5] However, be aware that phosphate buffers can sometimes lead to the formation of inorganic particles in glass vials due to interaction with aluminum eluted from the glass, especially during long-term storage or at elevated temperatures.[17] While this is more of a concern for parenteral drug formulations, it is a factor to consider for sample stability.
Q5: My protocol uses ammonium acetate. Is this a problem?
A5: Ammonium acetate contains a primary amine and will have a competitive reaction with dansyl chloride.[5] This will result in a faster consumption of the dansyl chloride reagent. While labeling can still occur in the presence of ammonium acetate, the efficiency may be reduced, and you may need to adjust the reagent concentration or reaction time accordingly.[5]
Data Presentation
Table 1: Rate of Dansyl Chloride Hydrolysis in Various Buffers
This table summarizes the rate of dansyl acid product formation, indicating the stability of dansyl chloride in different buffer systems. A higher rate signifies faster hydrolysis of the reagent.
| Buffer System | pH | Relative Rate of Dansyl Acid Formation (Absorbance Increase at 315 nm) | Reference |
| Sodium Phosphate | 6.0 | Low | [5][13][18] |
| Sodium Phosphate | 7.0 | Moderate | [5][13][18] |
| HEPES | 8.2 | Moderate-High | [5][13][18] |
| Carbonate-Bicarbonate | 9.5 | High | [5][13][18] |
| Ammonium Acetate | 7.0 | High (faster than phosphate at same pH) | [5][18] |
| Ammonium Acetate | 9.5 | Very High | [5][18] |
Data is qualitative based on graphical representation in the cited sources.
Experimental Protocols
General Protocol for Dansylation of Amino Acids
This protocol is a generalized procedure and may require optimization for specific applications.
1. Reagent Preparation:
-
Amino Acid Standard/Sample: Prepare a solution of your amino acid standard or sample in a non-interfering buffer (e.g., 100 mM Sodium Bicarbonate, pH 9.8).[3]
-
Dansyl Chloride Solution: Prepare a fresh solution of dansyl chloride (e.g., 50 mM) in anhydrous acetone or acetonitrile.[3][8] This solution should be protected from light.
-
Quenching Solution (Optional): Prepare a solution to stop the reaction, such as 10% (v/v) ammonium hydroxide.[3]
2. Derivatization Procedure:
-
In a microcentrifuge tube, mix your amino acid sample/standard with the dansyl chloride solution. A typical ratio is 1:1 (v/v).[3]
-
Incubate the mixture. Common conditions are 37°C for 1-2 hours or room temperature for a longer duration.[8] Some protocols use 60°C for 60 minutes.[4] Optimization may be required.
-
(Optional) Quench the reaction by adding the quenching solution to consume the excess dansyl chloride.[3]
-
Evaporate the solvent, for example, under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent for your analytical method (e.g., initial mobile phase for HPLC).[8]
-
Filter the sample through a 0.22 µm syringe filter before analysis.[8]
Visualizations
Caption: General experimental workflow for a typical dansylation reaction.
Caption: Troubleshooting flowchart for dansylation reaction issues.
References
- 1. Effect of Tris Buffer in the Intensity of the Multipoint Covalent Immobilization of Enzymes in Glyoxyl-Agarose Beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]
- 3. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Development of a method for dansylation of metabolites using organic solvent-compatible buffer systems for amine/phenol submetabolome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of phosphate buffer in parenteral drugs on particle formation from glass vials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 5-(Dimethylamino)naphthalene-1-sulfonic acid (Dansyl) Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the specificity of their 5-(Dimethylamino)naphthalene-1-sulfonic acid (dansyl) labeling experiments.
Troubleshooting Guide
This guide addresses common issues encountered during dansyl labeling procedures.
Question: I am observing low labeling efficiency. What are the potential causes and how can I improve it?
Answer:
Low labeling efficiency can stem from several factors related to reaction conditions and reagent quality. Here are the primary causes and corresponding solutions:
-
Suboptimal pH: The reaction of dansyl chloride with primary and secondary amines is highly pH-dependent. The amino groups need to be in their deprotonated, nucleophilic state for efficient labeling.[1]
-
Reagent Instability: Dansyl chloride is susceptible to hydrolysis in aqueous solutions, which reduces the amount of active reagent available for labeling.[3]
-
Insufficient Reagent Concentration: An inadequate molar excess of dansyl chloride can lead to incomplete labeling.
-
Solution: A general guideline is to use a >100-fold molar excess of dansyl chloride to the protein or peptide.[4] However, the optimal ratio may need to be determined empirically.
-
-
Low Reaction Temperature or Short Incubation Time: The kinetics of the labeling reaction can be slow at lower temperatures.
-
Solution: Increase the reaction temperature. Incubation at 37-60°C for 1-2 hours is a common starting point.[2] Optimization of both temperature and time may be necessary for your specific application.
-
Question: I am seeing non-specific labeling or high background fluorescence. How can I increase the specificity?
Answer:
Non-specific labeling and high background are often due to the reaction of dansyl chloride with non-target functional groups or the presence of unreacted reagent.
-
Reaction with other nucleophilic residues: Besides the N-terminal α-amino group and the ε-amino group of lysine, dansyl chloride can also react with the side chains of other amino acids like cysteine, tyrosine, and histidine.[4]
-
Solution: Carefully control the pH of the reaction. While alkaline pH is necessary, excessively high pH can increase the reactivity of other nucleophilic groups. A pH of around 9.5 is a good starting point to favor labeling of primary amines.[3]
-
-
Excess Unreacted Dansyl Chloride: Residual dansyl chloride and its hydrolysis product, dansyl acid, are fluorescent and contribute to high background.
-
Solution: After the labeling reaction, quench the excess dansyl chloride by adding a small molecule amine like Tris or glycine. Subsequently, remove the unreacted reagent and byproducts using techniques like dialysis, size-exclusion chromatography, or centrifugal filtration with an appropriate molecular weight cutoff.[4]
-
-
Hydrolysis of Dansyl Chloride: The hydrolysis of dansyl chloride produces dansyl sulfonic acid, which is fluorescent and can contribute to background noise.
-
Solution: Minimize the reaction time in aqueous buffer and work expeditiously. Preparing the dansyl chloride solution fresh and adding it to the reaction mixture immediately can help reduce the extent of hydrolysis before labeling occurs.
-
Question: My fluorescent signal is weak or quenched. What could be the issue?
Answer:
Signal quenching can be a complex issue related to the local environment of the fluorophore or the presence of quenching agents.
-
Environmental Effects: The fluorescence of the dansyl group is highly sensitive to its environment. In polar, aqueous environments, the fluorescence can be significantly quenched.[6]
-
Solution: If your labeled molecule is in an aqueous buffer, consider measuring fluorescence in a less polar solvent if the application allows. The fluorescence of dansyl conjugates is often enhanced in non-polar environments.
-
-
Photoinduced Electron Transfer (PET): Certain amino acid residues, like proline, near the labeling site can quench the fluorescence of the dansyl group through a process called Photoinduced Electron Transfer (PET).[6]
-
Solution: If you suspect PET-based quenching due to the protein's primary sequence, consider alternative labeling strategies or fluorophores that are less susceptible to this phenomenon.
-
-
Static or Dynamic Quenching: The presence of other molecules in the solution can act as quenchers, reducing fluorescence intensity through either static (complex formation) or dynamic (collisional) quenching.[6]
-
Solution: Purify the labeled product thoroughly to remove any potential quenching agents. If the quencher is an inherent part of the buffer system, consider using an alternative buffer.
-
Frequently Asked Questions (FAQs)
Q1: What functional groups does dansyl chloride react with?
A1: Dansyl chloride primarily reacts with primary and secondary amino groups, such as the N-terminal α-amino group of polypeptides and the ε-amino group of lysine residues.[1][7] It can also react with other nucleophilic residues including the thiol group of cysteine, the phenolic hydroxyl group of tyrosine, and the imidazole group of histidine.[4]
Q2: What is the optimal pH for dansyl labeling?
A2: The optimal pH for dansyl labeling is typically in the alkaline range of 9.5 to 10.0.[1][2] This is because the target amino groups need to be deprotonated to act as effective nucleophiles.[1] However, the optimal pH can vary depending on the specific protein and the desired level of specificity. A study on myoglobin showed that labeling can occur over a wide pH range from 6 to 9.5, with increased efficiency at pH 9.5.[3]
Q3: How should I prepare and store my dansyl chloride solution?
A3: Dansyl chloride is unstable in aqueous solutions and should be dissolved in an anhydrous organic solvent like acetonitrile or acetone immediately before use.[2][4] Stock solutions in organic solvents should be stored at -20°C, protected from light and moisture.[8] It is not recommended to store aqueous solutions of dansyl chloride for more than a day.[8]
Q4: How can I remove unreacted dansyl chloride after the labeling reaction?
A4: Unreacted dansyl chloride and its fluorescent hydrolysis byproduct can be removed by several methods, including:
-
Quenching: Add a small amine-containing molecule like Tris or glycine to react with the excess dansyl chloride.
-
Size-Exclusion Chromatography (SEC): This method separates the larger labeled protein from the smaller unreacted dye and its byproducts.
-
Dialysis: Dialyze the reaction mixture against a suitable buffer to remove small molecules.
-
Centrifugal Filtration: Use a centrifugal filter with a molecular weight cutoff that retains the labeled protein while allowing the smaller contaminants to pass through.[4]
Q5: Can dansyl labeling affect the structure and function of my protein?
A5: While dansyl chloride is a relatively small probe, the addition of any chemical label has the potential to alter protein structure and function. However, studies on model proteins like myoglobin and alcohol dehydrogenase have shown that dansylation can be performed under mild conditions with negligible effects on the native-like conformation and non-covalent interactions.[3] It is always recommended to perform functional assays on the labeled protein to confirm that its activity is not compromised.[9]
Quantitative Data Summary
Table 1: Recommended pH Ranges for Dansyl Labeling of Biomolecules
| Target Molecule/Functional Group | Recommended pH Range | Reference(s) |
| Primary Amines (general) | 9.5 - 10.0 | [1][2] |
| Peptides and Proteins (N-terminus, Lysine) | 9.5 - 10.0 | [1][3] |
| Amino Acids for HPLC analysis | 9.5 - 10.0 | [2] |
| Biogenic Amines | ~9.3 - 10.0 (pH 11 showed reduced efficiency for some amines) | [10] |
| Phenolic Compounds | ~9.3 |
Experimental Protocols
Protocol 1: Standard Dansyl Chloride Labeling of a Protein
-
Protein Preparation: Dissolve the protein of interest in a suitable non-amine containing buffer (e.g., 100 mM sodium bicarbonate) at a concentration of 1-5 mg/mL. Adjust the pH to 9.5.
-
Dansyl Chloride Solution Preparation: Immediately before use, prepare a 10 mg/mL solution of dansyl chloride in anhydrous acetonitrile.
-
Labeling Reaction: Add a 100-fold molar excess of the dansyl chloride solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 2 hours or at 37°C for 1 hour.
-
Quenching (Optional): Add Tris buffer to a final concentration of 50 mM to quench the reaction. Incubate for an additional 30 minutes.
-
Purification: Remove unreacted dansyl chloride and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).
-
Characterization: Confirm labeling by measuring the absorbance at ~340 nm and protein concentration using a suitable method (e.g., Bradford assay).
Protocol 2: Optimizing Labeling pH
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from 8.0 to 10.5 (e.g., sodium bicarbonate or borate buffers).
-
Aliquoting: Aliquot your protein sample into separate tubes for each pH to be tested.
-
Labeling: Perform the labeling reaction as described in Protocol 1 in each of the different pH buffers.
-
Analysis: After purification, analyze the labeling efficiency for each pH condition. This can be done by measuring the fluorescence intensity or by using techniques like mass spectrometry to determine the degree of labeling.[3]
-
Selection: Choose the pH that provides the highest labeling efficiency with the desired specificity.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 5. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. IJMS | Free Full-Text | The Use of Dansyl Chloride to Probe Protein Structure and Dynamics [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Dansylation Reaction Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals to effectively quench the dansylation reaction and minimize the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in a dansylation reaction?
A1: The most common side products in a dansylation reaction are dansyl sulfonic acid (Dns-OH) and dansylamide (Dns-NH2).[1][2] Dansyl sulfonic acid is formed from the hydrolysis of dansyl chloride in the presence of water, a reaction that is favored at high pH.[1][2] Dansylamide can be formed through a competing reaction where excess dansyl chloride reacts with the newly formed dansylated amino acid.[1] Additionally, dansyl chloride can react with other nucleophilic groups besides primary and secondary amines, such as phenolic hydroxyl groups (e.g., in tyrosine) and the sulfhydryl group of cysteine.[3]
Q2: Why is it crucial to quench the dansylation reaction?
A2: Quenching the dansylation reaction is essential for several reasons:
-
To stop the reaction and prevent further side product formation: If left unquenched, excess dansyl chloride will continue to react, leading to the formation of dansylamide and potentially decomposing the desired dansylated product.[1][2]
-
To consume excess dansyl chloride: Unreacted dansyl chloride can interfere with downstream analysis, such as by reacting with components of the mobile phase in HPLC.[1]
-
To ensure sample stability: Quenching the reaction allows for the storage of samples for a period (e.g., up to twelve hours) without significant changes in fluorescence, ensuring the integrity of the analytical results.[1]
Q3: What are the different methods to quench the dansylation reaction?
A3: Several reagents can be used to quench the dansylation reaction by consuming the excess dansyl chloride. Common quenching agents include:
-
Primary amines: Solutions of primary amines like ethylamine or methylamine hydrochloride are effective quenchers.[1] They react with dansyl chloride to form a dansylated quencher peak, which can serve as an indicator that the dansylation reaction has occurred and can also be used as an internal chromatographic standard.[1]
-
Ammonium hydroxide: This quencher reacts with dansyl chloride to produce dansylamide.[1][4] While effective, it can lead to a large dansylamide peak in the chromatogram, which may interfere with the detection of other dansylated compounds, such as dansyl-glycine.[1]
-
Pyridine: Pyridine is considered an excellent choice for quenching as it effectively stops the reaction without producing a fluorescent dansylated byproduct, thus simplifying the resulting chromatogram.[1]
-
Sodium Hydroxide (NaOH): A solution of NaOH can also be used to quench the reaction.[5]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Presence of a large, unexpected peak in the chromatogram | Formation of dansyl sulfonic acid due to hydrolysis of dansyl chloride. | • Prepare dansyl chloride solution fresh before use.[6]• Minimize the exposure of the dansyl chloride solution to water.[6]• Optimize the reaction pH; while alkaline conditions are necessary, excessively high pH increases the rate of hydrolysis.[2] |
| An interfering peak co-eluting with a dansylated analyte of interest | Formation of dansylamide from the reaction of excess dansyl chloride with the dansylated product or from using ammonium hydroxide as a quencher. | • Use a quenching agent that does not produce a fluorescent byproduct, such as pyridine.[1]• If using ammonium hydroxide, be aware of the potential for a large dansylamide peak and adjust chromatographic conditions if it interferes with analytes of interest.[1] |
| Low yield of the desired dansylated product | • Incomplete reaction.• Degradation of the dansylated product by excess dansyl chloride. | • Ensure an excess of dansyl chloride is used to drive the initial reaction to completion.[2]• Optimize reaction time and temperature.[6]• Promptly quench the reaction after the desired incubation period to prevent product degradation.[1][2] |
| Multiple peaks for a single amino acid (e.g., lysine, cysteine) | Reaction of dansyl chloride with side chain functional groups. | • For amino acids with reactive side chains like the ε-amino group of lysine or the sulfhydryl group of cysteine, consider that multiple dansylated forms can be produced.[3]• Optimize the molar ratio of dansyl chloride to the analyte to minimize side reactions.[3] |
Experimental Protocols
Protocol 1: General Dansylation of Amines and Quenching with Pyridine
-
Reagent Preparation:
-
Dansyl Chloride Solution (10 mg/mL): Dissolve 100 mg of dansyl chloride in 10 mL of anhydrous acetone or acetonitrile. Prepare this solution fresh and protect it from light.[7]
-
Sodium Bicarbonate Buffer (0.5 M, pH 9.5): Dissolve 4.2 g of sodium bicarbonate in 100 mL of deionized water and adjust the pH to 9.5 with 1 M NaOH.[7]
-
Pyridine Quenching Solution (4% v/v): Prepare a 4% solution of pyridine in the reaction solvent.
-
-
Derivatization Procedure:
-
Quenching Procedure:
-
After incubation, add 100 µL of the 4% pyridine solution to the reaction mixture.
-
Vortex and let the mixture stand for a few minutes to ensure complete quenching of the excess dansyl chloride.
-
-
Sample Preparation for Analysis:
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for HPLC analysis.
-
Filter the sample through a 0.22 µm syringe filter before injection.[7]
-
Protocol 2: Dansylation of Amino Acids for LC-MS and Quenching with Ammonium Hydroxide
-
Reagent Preparation:
-
Dansyl Chloride Solution (50 mM): Dissolve 134.9 mg of dansyl chloride in 10.0 mL of acetonitrile (ACN). Store in the dark and use within 24 hours.[4]
-
Sodium Carbonate/Bicarbonate Buffer (100 mM, pH 9.8): Dissolve 240.9 mg of sodium bicarbonate and 226.0 mg of anhydrous sodium carbonate in 45 mL of water, then bring the final volume to 50 mL.[4]
-
Ammonium Hydroxide Quenching Solution (10% v/v): Add 10 µL of ammonium hydroxide to 90 µL of water. Use within 24 hours.[4]
-
-
Derivatization Procedure:
-
Immediately before use, mix the dansyl chloride solution and the carbonate-bicarbonate buffer in a 1:1 ratio.[4]
-
In a microplate well, add 25 µL of the sample extract.[4]
-
Add 50 µL of the freshly mixed dansyl chloride/buffer solution.[4]
-
Mix well and incubate at 25°C with shaking at 300 rpm for 60 minutes in the dark.[2][4]
-
-
Quenching Procedure:
-
Sample Preparation for Analysis:
-
Mix 8 µL of the quenched reaction with 112 µL of 0.01% formic acid in 40% ACN.[4]
-
The sample is now ready for LC-MS analysis.
-
Visualizations
Caption: Main dansylation reaction and common side product pathways.
Caption: General workflow for quenching the dansylation reaction.
References
optimizing pH for efficient 5-(Dimethylamino)naphthalene-1-sulfonic acid conjugation
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions (FAQs) to optimize the pH for efficient conjugation of 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl-Cl) to molecules containing primary and secondary amines.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of dansyl conjugation?
Dansyl conjugation, or dansylation, is a chemical reaction where Dansyl chloride (DNS-Cl) reacts with unprotonated primary and secondary amine groups.[1][2] The reaction is a nucleophilic substitution, where the amine's nitrogen atom attacks the electron-deficient sulfur atom of the sulfonyl chloride.[3] This forms a stable, fluorescent sulfonamide bond, covalently attaching the dansyl group to the target molecule.[3][4]
Q2: Why is pH critical for efficient dansyl conjugation?
The reaction's efficiency is highly dependent on pH. Alkaline conditions, typically in the pH range of 9.0 to 10.0, are necessary to ensure the target amine groups are deprotonated.[3][5] The unprotonated form is a stronger nucleophile, which is required to attack the sulfonyl chloride.[3] However, a competing reaction, the hydrolysis of Dansyl-Cl into non-reactive dansyl sulfonic acid, is also favored at high pH.[3][6] Therefore, optimizing the pH is a crucial balancing act to maximize amine reactivity while minimizing hydrolysis of the reagent.
Q3: What is the optimal pH for the conjugation reaction?
The optimal pH for dansylation is generally between 9.0 and 10.0.[7] A pH of approximately 9.5 is frequently cited as ideal for achieving high labeling efficiency for primary amines.[6][8][9] At pH values above 10.0, the rate of Dansyl-Cl hydrolysis increases significantly, which can reduce the yield of the desired conjugate.[5][6]
Q4: Which type of buffer should be used for the reaction?
It is critical to use a buffer that does not contain primary or secondary amines. Buffers such as Tris or glycine will compete with the target molecule for reaction with Dansyl-Cl, leading to significantly lower conjugation efficiency.[4][7] Recommended buffers include:
Q5: How should the Dansyl Chloride solution be prepared and handled?
Dansyl-Cl is unstable in aqueous solutions and hydrolyzes over time.[7][8] It should be dissolved in an anhydrous organic solvent like acetonitrile or acetone to create a stock solution.[4][11] This stock solution should be prepared fresh before each experiment and protected from light.[3][4] The stock solution is then added to the aqueous reaction buffer containing the protein or amine to initiate the reaction.
Experimental Protocols
General Protocol for Protein Dansylation
This protocol provides a general methodology for labeling a protein with Dansyl-Cl. The optimal molar excess of dye and incubation time should be determined empirically for each specific protein.
Materials:
-
Labeling Buffer: 100 mM Sodium Bicarbonate, pH 9.5.[3]
-
Protein Solution: 1-10 mg/mL of purified protein dissolved in Labeling Buffer.
-
Dansyl-Cl Stock Solution: 10-50 mM Dansyl-Cl dissolved in anhydrous acetonitrile (prepare fresh).[4]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
Purification Column: Gel filtration (e.g., Sephadex G-25) or dialysis cassette to remove unreacted dye.[4]
Procedure:
-
Protein Preparation: Prepare the protein solution in the amine-free Labeling Buffer.
-
Initiate Reaction: While gently vortexing the protein solution, slowly add the Dansyl-Cl stock solution to achieve a 10- to 50-fold molar excess of the dye over the protein.[4]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light by wrapping the tube in aluminum foil.[4]
-
Quench Reaction: Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with and consume any excess Dansyl-Cl. Incubate for 30 minutes.
-
Purification: Separate the labeled protein from unreacted Dansyl-Cl and byproducts using gel filtration or dialysis.[4]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~330 nm (for the dansyl group).[4]
Data Presentation
Quantitative Data Summary
The efficiency of dansylation is a balance between amine reactivity and reagent stability, both of which are pH-dependent.
Table 1: Effect of pH on Dansylation Reaction Efficiency.
| pH | Buffer System | Relative Labeling Efficiency | Reference(s) |
| 6.0 | Sodium Phosphate | Low efficiency. The dominant species is protein with a single dansyl group, even after 30 minutes. | [8] |
| 7.0 | Sodium Phosphate | Moderate efficiency. After 15 minutes, most protein is labeled, with a small population of multiply-labeled species emerging. | [8] |
| 8.2 | HEPES | Good efficiency. | [8] |
| 9.5 | Carbonate-Bicarbonate | High efficiency. A distribution of 1–5 dansyl groups is observed within 5 minutes, indicating robust labeling. | [8][12] |
| >10.0 | - | Decreased efficiency due to rapid hydrolysis of Dansyl-Cl competing with the amine reaction. | [6] |
Table 2: Influence of pH on Dansyl Chloride Hydrolysis.
| pH | Buffer System | Rate of Hydrolysis (Product Formation) | Reference(s) |
| 6.0 | Sodium Phosphate | Slowest rate of hydrolysis among the tested conditions. | [8][12][13] |
| 7.0 | Sodium Phosphate | Moderate rate. Complete depletion of reactive Dansyl-Cl occurs in approximately 50 minutes at room temperature. | [8][12][13] |
| 8.2 | HEPES | Faster rate than at pH 7.0. | [8][12][13] |
| 9.5 | Carbonate-Bicarbonate | Rapid rate of hydrolysis. | [8][12][13] |
Troubleshooting Guide
Issue: Low or No Labeling Efficiency
| Potential Cause | Recommended Solution |
| Incorrect pH | The reaction buffer pH is too low (< 8.5), resulting in protonated and unreactive amino groups. Confirm the buffer pH is between 9.0 and 9.8 using a calibrated pH meter.[5][7] |
| Presence of Amine-Containing Buffers | Buffers like Tris or glycine are competing with the target molecule. Switch to a non-amine-containing buffer such as sodium bicarbonate or borate.[7] |
| Hydrolyzed Dansyl Chloride | The Dansyl-Cl reagent has degraded due to moisture. Always prepare a fresh stock solution in anhydrous acetonitrile or acetone immediately before use.[4][7] |
| Insufficient Molar Excess of Dansyl Chloride | The molar ratio of Dansyl-Cl to the target amine is too low. Increase the molar excess of Dansyl-Cl. A 10- to 50-fold excess is a good starting point for optimization.[4] |
| Low Reaction Temperature or Insufficient Time | The reaction may be too slow under the current conditions. Increase the incubation time or consider raising the temperature (e.g., to 37°C for 1-2 hours), but monitor for potential protein instability.[3][14] |
Visualizations
Caption: Chemical reaction pathway for the dansylation of amines.
Caption: General experimental workflow for the analysis of amines using dansylation.
References
- 1. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 2. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fs.usda.gov [fs.usda.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Utility of dansyl chloride for the establishment of a sensitive spectrofluorimetric approach for estimating midodrine hydrochloride: application to co ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06268F [pubs.rsc.org]
- 11. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
comparison of 5-(Dimethylamino)naphthalene-1-sulfonic acid and fluorescein (FITC) for protein labeling
For researchers, scientists, and drug development professionals navigating the crucial step of protein labeling, the choice of fluorescent dye is paramount. This guide provides a comprehensive comparison of two widely used fluorophores: 5-(Dimethylamino)naphthalene-1-sulfonic acid (dansyl) and Fluorescein isothiocyanate (FITC). We delve into their chemical properties, labeling procedures, and performance characteristics, supported by experimental data to inform your selection process.
The covalent attachment of a fluorescent label to a protein is a cornerstone technique in biological research, enabling the visualization, tracking, and quantification of proteins in a multitude of applications, from immunoassays to cellular imaging. Both dansyl derivatives and FITC have a long history in protein chemistry, each possessing a unique set of advantages and disadvantages that make them suitable for different experimental needs.
Key Performance Characteristics: A Comparative Overview
The selection of a fluorescent label hinges on several key performance indicators, including its reactivity, the stability of the resulting conjugate, and its photophysical properties. Below is a summary of the key characteristics of dansyl and FITC.
| Property | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl-Cl) | Fluorescein isothiocyanate (FITC) |
| Reactive Group | Sulfonyl chloride | Isothiocyanate |
| Target Residues | Primary and secondary amines (e.g., N-terminus, Lysine), Tyrosine, Histidine, Cysteine[1] | Primarily primary amines (e.g., N-terminus, Lysine)[2][3] |
| Reaction pH | Alkaline (pH 8.0-9.8)[1][4] | Alkaline (pH 8.0-9.0)[2][5] |
| Excitation Max (λex) | ~330-340 nm[4] | ~495 nm[2] |
| Emission Max (λem) | ~510-535 nm (highly solvent-dependent)[4] | ~525 nm[2] |
| Molar Extinction Coefficient (ε) | ~4,300 M⁻¹cm⁻¹ at 330 nm[4] | ~70,000 - 73,000 M⁻¹cm⁻¹ at ~495 nm[3][6] |
| Quantum Yield | Highly variable (0.07 in water to 0.66 in dioxane)[7] | High, but prone to quenching upon conjugation[3][8] |
| Photostability | Generally considered more photostable than FITC. | Prone to photobleaching[8][9][10] |
| Environmental Sensitivity | Fluorescence is highly sensitive to the polarity of the local environment.[4][11] | Fluorescence is sensitive to pH changes.[8][9][12] |
| Conjugate Stability | Stable sulfonamide bond.[4] | Stable thiourea linkage.[9][13] |
Visualizing the Labeling Chemistry
The fundamental difference between dansyl and FITC lies in their reactive moieties and how they interact with the protein. The following diagrams illustrate the chemical reactions involved in protein labeling with Dansyl chloride and FITC.
Caption: Reaction scheme for protein labeling with Dansyl Chloride.
Caption: Reaction scheme for protein labeling with FITC.
Deciding on the Right Fluorophore: A Logical Workflow
The choice between dansyl and FITC depends heavily on the specific experimental requirements. The following workflow can guide your decision-making process.
References
- 1. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 2. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 3. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 7. Dansyl glycine [omlc.org]
- 8. Fluorescein (FITC) | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 10. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 11. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 12. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 13. youdobio.com [youdobio.com]
A Researcher's Guide to Fluorescent Probes for Hydrophobicity Studies: Dansyl Acid and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is paramount for accurately characterizing protein hydrophobicity, a critical factor in drug discovery and development. This guide provides a comprehensive comparison of dansyl acid and other commonly used fluorescent probes, supported by quantitative data and detailed experimental protocols.
The hydrophobicity of a protein's surface plays a crucial role in its structure, function, and interactions with other molecules. Fluorescent probes that exhibit environment-sensitive fluorescence are invaluable tools for investigating these hydrophobic microenvironments. Among these, 5-(Dimethylamino)naphthalene-1-sulfonic acid (dansyl acid) and its derivatives have been widely employed. This guide will compare the performance of dansyl acid with other popular fluorescent probes—namely, 8-anilino-1-naphthalenesulfonic acid (ANS), 6-propionyl-2-(dimethylamino)naphthalene (Prodan), and Nile Red—to aid in the selection of the most suitable probe for specific research needs.
Key Performance Characteristics of Fluorescent Probes
The utility of a fluorescent probe for hydrophobicity studies is determined by several key photophysical properties. An ideal probe exhibits a low fluorescence quantum yield in polar environments, such as aqueous buffers, and a significant increase in quantum yield and a blue shift in its emission maximum upon binding to hydrophobic sites on a protein.[1][2] This "turn-on" fluorescence provides a high signal-to-noise ratio, enabling sensitive detection of hydrophobic regions.
Table 1: Comparison of Photophysical Properties of Fluorescent Probes for Hydrophobicity
| Property | Dansyl Glycine (Dansyl Acid derivative) | 8-Anilino-1-naphthalenesulfonic acid (ANS) | 6-Propionyl-2-(dimethylamino)naphthalene (Prodan) | Nile Red |
| Charge at neutral pH | Anionic | Anionic | Neutral | Neutral |
| Excitation Max (nm) | ~335[3] | ~350-380 | ~361[4] | ~550 (in nonpolar solvents)[5] |
| Emission Max (nm) | ~580 (in water) to ~520 (in nonpolar) | ~520 (in water) to ~470 (in nonpolar) | ~498 (in water)[4] | ~630 (in polar) to ~570 (in nonpolar) |
| Quantum Yield (Φf) | Low in water (~0.07), high in nonpolar (~0.66 in dioxane) | Low in water, increases significantly in nonpolar environments | Low in water, increases in nonpolar environments | Very low in water, high in nonpolar (~0.7 in dioxane)[6] |
| Fluorescence Lifetime (τ) | ~10-20 ns (protein-conjugated)[7] | Multiple lifetimes (e.g., 0.25 ns free, 4-17 ns bound)[8] | ~1.41 ns (in water)[4] | Increases with hydrophobicity (0.6 to 4.66 ns)[9] |
In-Depth Comparison of Fluorescent Probes
Dansyl Acid and its Derivatives
Dansyl acid and its derivatives, like dansyl glycine, are anionic probes that exhibit a significant increase in fluorescence quantum yield and a blue shift in emission upon binding to hydrophobic sites. Their fluorescence is highly sensitive to the polarity of the microenvironment.[1] This property makes them excellent tools for studying protein binding and conformational changes.[1] However, being anionic, their binding to proteins can be influenced by electrostatic interactions, which can sometimes lead to an overestimation of hydrophobicity, particularly at acidic pH.[10][11]
8-Anilino-1-naphthalenesulfonic acid (ANS)
ANS is one of the most popular fluorescent probes for measuring protein hydrophobicity. Structurally similar to dansyl acid, it is also an anionic probe and its fluorescence is highly sensitive to the polarity of its environment, showing weak fluorescence in water and strong fluorescence upon binding to hydrophobic regions of proteins. Like dansyl derivatives, the anionic nature of ANS means that electrostatic interactions can influence its binding to proteins, a factor that must be considered in experimental design and data interpretation.[10][11]
6-Propionyl-2-(dimethylamino)naphthalene (Prodan)
Prodan is a neutral fluorescent probe, which eliminates the complication of electrostatic interactions that can affect anionic probes like dansyl acid and ANS.[10] Its fluorescence emission is also sensitive to the polarity of the surrounding environment.[11] The lack of charge makes Prodan a valuable alternative for studying protein hydrophobicity, especially when investigating highly charged proteins or at pH values where charge effects with anionic probes are a concern.[10]
Nile Red
Nile Red is another neutral and hydrophobic fluorescent probe whose fluorescence is strongly influenced by the polarity of its environment.[12][13] It is practically non-fluorescent in water but becomes intensely fluorescent in hydrophobic environments, with its emission color varying from red in polar lipids to yellow-gold in neutral lipids.[12][13] This solvatochromism makes it a versatile probe for detecting hydrophobic surfaces and lipid deposits.[12][13]
Experimental Protocols
Accurate and reproducible measurements of protein hydrophobicity require carefully designed experimental protocols. Below are generalized methodologies for using the discussed fluorescent probes.
General Workflow for Measuring Protein Surface Hydrophobicity
The following diagram outlines the typical experimental workflow for determining the surface hydrophobicity of a protein using a fluorescent probe.
Caption: A general workflow for determining protein surface hydrophobicity.
Protocol for Dansyl Acid or ANS
-
Prepare Stock Solutions:
-
Prepare an 8 mM stock solution of ANS in a 0.1 M phosphate buffer (pH 7.4).[10] For dansyl acid, a similar concentration in a suitable buffer can be used.
-
Prepare a stock solution of the protein of interest in the same buffer.
-
-
Prepare Serial Dilutions:
-
Create a series of protein dilutions from the stock solution, typically in the range of 0.005 to 0.025% (w/v).[10]
-
-
Fluorescence Measurement:
-
To a fixed volume of each protein dilution, add a small volume of the probe stock solution to reach the desired final probe concentration.
-
Incubate the samples for a specified time at a constant temperature to allow for probe binding.
-
Measure the fluorescence intensity using a spectrofluorometer. For ANS, excitation is typically around 390 nm and emission is recorded around 470 nm.[10] For dansyl derivatives, excitation is around 340 nm and emission is recorded around 500 nm.
-
Measure the fluorescence of a blank sample containing only the buffer and the probe.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from the fluorescence of each protein sample to obtain the net fluorescence intensity.
-
Plot the net fluorescence intensity against the protein concentration.
-
The initial slope of this plot is taken as the surface hydrophobicity index (S₀).[14]
-
Protocol for Prodan
-
Prepare Stock Solutions:
-
Prepare a 1.41 mM stock solution of Prodan in methanol.[10]
-
Prepare a stock solution of the protein of interest in the appropriate buffer.
-
-
Prepare Serial Dilutions:
-
Prepare a series of protein dilutions, typically in the range of 0.002 to 0.01% (w/v).[10]
-
-
Fluorescence Measurement:
-
Add a small aliquot of the Prodan stock solution to each protein dilution.
-
Incubate the samples as required.
-
Measure the fluorescence intensity with excitation at approximately 365 nm and emission at approximately 465 nm.[10]
-
Measure the fluorescence of a blank sample.
-
-
Data Analysis:
-
Calculate the net fluorescence intensity as described for ANS.
-
Determine the surface hydrophobicity index (S₀) from the initial slope of the plot of net fluorescence intensity versus protein concentration.
-
Protocol for Nile Red
-
Prepare Stock Solutions:
-
Prepare a stock solution of Nile Red in a suitable organic solvent like methanol or DMSO.
-
Prepare a stock solution of the protein of interest in the desired buffer.
-
-
Fluorescence Measurement:
-
Add a small volume of the Nile Red stock solution to the protein solution.
-
Incubate to allow for partitioning of the probe into hydrophobic regions.
-
Measure the fluorescence emission spectrum. The excitation wavelength is typically in the range of 530-550 nm. The emission maximum will vary depending on the hydrophobicity of the environment.
-
-
Data Analysis:
-
The increase in fluorescence intensity and the blue shift in the emission maximum are indicative of binding to hydrophobic sites. The surface hydrophobicity can be assessed by plotting the change in fluorescence intensity against protein concentration.
-
Mechanism of Environment-Sensitive Fluorescent Probes
The functionality of these probes is based on their photophysical properties that are sensitive to the local environment. In a polar aqueous solution, the excited state of the probe is quenched by interactions with water molecules, resulting in low fluorescence. When the probe binds to a hydrophobic pocket on a protein, it is shielded from the aqueous environment. This leads to a decrease in non-radiative decay pathways and a subsequent increase in fluorescence quantum yield.
Caption: How environment-sensitive probes work.
Conclusion
The choice of a fluorescent probe for hydrophobicity studies depends on the specific characteristics of the protein under investigation and the experimental conditions.
-
Dansyl acid and ANS are highly sensitive anionic probes that are well-suited for many applications but require careful consideration of potential electrostatic interactions.
-
Prodan offers the advantage of being a neutral probe, which can be crucial for studying highly charged proteins or for experiments conducted over a range of pH values.
-
Nile Red , also a neutral probe, is particularly useful for its strong solvatochromic shift, which can provide additional information about the nature of the hydrophobic environment.
By understanding the properties of each probe and following standardized experimental protocols, researchers can obtain reliable and insightful data on protein hydrophobicity, a key parameter in drug development and fundamental protein science.
References
- 1. benchchem.com [benchchem.com]
- 2. Environmentally sensitive fluorescent probes for the visualization of selective proteins: Recent progress and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]
- 4. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. omlc.org [omlc.org]
- 7. Dansyl-X, acid | AAT Bioquest [aatbio.com]
- 8. Characterization of Fluorescence of ANS–Tear Lipocalin Complex: Evidence for Multiple-Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Application of Nile red, a fluorescent hydrophobic probe, for the detection of neutral lipid deposits in tissue sections: comparison with oil red O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Surface Hydrophobicity | Springer Nature Experiments [experiments.springernature.com]
Navigating the N-Terminus: A Comparative Guide to Alternatives for 5-(Dimethylamino)naphthalene-1-sulfonic acid in Protein Sequencing
For researchers, scientists, and drug development professionals, the precise determination of the N-terminal amino acid sequence of proteins and peptides is a critical step in characterization, quality control, and functional analysis. While 5-(Dimethylamino)naphthalene-1-sulfonic acid (dansyl chloride) has been a stalwart in this field due to its fluorescent properties, a range of alternative reagents and methodologies offer distinct advantages in terms of sensitivity, automation, and versatility. This guide provides an objective comparison of the leading alternatives to dansyl chloride for N-terminal sequencing, supported by experimental data and detailed protocols to inform the selection of the most appropriate technique for your research needs.
Executive Summary
This guide delves into the performance of key alternatives to dansyl chloride for N-terminal sequencing, with a primary focus on Phenylisothiocyanate (PITC) used in Edman degradation, and 4-(Dimethylamino)azobenzene-4'-sulfonyl chloride (dabsyl chloride). Additionally, it will touch upon modern mass spectrometry-based approaches that represent a paradigm shift in protein sequencing. The comparison highlights critical performance metrics such as sensitivity, throughput, and the nature of the derivatives formed.
Quantitative Performance Comparison
The choice of an N-terminal sequencing reagent is often dictated by the specific requirements of the experiment, including the amount of sample available, the desired throughput, and the required sensitivity. The following table summarizes the key quantitative performance parameters of dansyl chloride (in the context of the Dansyl-Edman method) and its primary alternatives.
| Feature | Dansyl-Edman Method | Automated Edman Degradation (PITC) | Dabsyl Chloride Method | Mass Spectrometry-Based Methods |
| Principle | Manual sequential degradation with fluorescent labeling of the N-terminal amino acid of the remaining peptide.[1] | Automated sequential degradation with direct identification of the cleaved phenylthiohydantoin (PTH)-amino acid.[1] | Pre-column derivatization to form stable, colored dabsyl-amino acids for HPLC analysis.[2] | Direct mass measurement of peptides, often with fragmentation to determine the sequence.[3] |
| Sensitivity | High (low picomole to nanomole range); approximately 100 times more sensitive than PTH-amino acid identification.[1][4] | Standard (typically 10-50 picomoles); can reach low picomole levels (2-5 pmol) with modern instruments.[1] | High sensitivity, with detection in the visible range minimizing interference.[2][5] | Very high (low femtomole to attomole range).[3] |
| Sample Amount Required | 1-10 nanomoles[1] | 10-100 picomoles[1][6] | Picomole to nanomole range | 5-10 micrograms (for MS-based N-terminal sequencing)[7] |
| Cycle Time | Variable (manual process); several hours per cycle.[1] | Approximately 45-60 minutes per cycle.[1] | N/A (derivatization followed by single HPLC run) | N/A (fast analysis time per sample) |
| Efficiency per Cycle | User-dependent; generally lower than automated methods. | High (around 98%).[1] | N/A | N/A |
| Maximum Sequence Length | Practically limited to shorter peptides (<30 residues) due to the manual nature and sample loss.[1] | Routinely 30-50 amino acids.[1][6] | N/A (not a sequential method) | Can sequence entire peptides; for large proteins, "bottom-up" approaches are used. |
| Identification Method | Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) of dansylated amino acids.[1] | HPLC analysis of PTH-amino acids.[1][8] | HPLC with UV/Vis detection.[5] | Mass spectrometry (MS and MS/MS).[3] |
| Derivative Stability | Dansyl-amino acids are stable to acid hydrolysis.[9][10] | PTC-amino acids are stable under specific pH conditions (pH 5-7.5).[11] | Dabsyl-amino acids are exceptionally stable, even for a month at room temperature.[2][5] | N/A |
Experimental Workflows and Chemical Principles
To visualize the distinct processes of each method, the following diagrams illustrate the experimental workflows and the fundamental chemical reactions.
Detailed Experimental Protocols
Protocol 1: Dansyl-Edman Method for N-Terminal Sequencing
This protocol combines the sequential degradation of the Edman reaction with the high sensitivity of dansyl chloride for identifying the N-terminal amino acid at each cycle.[12]
Materials:
-
Peptide sample (1-10 nmol)[1]
-
Phenylisothiocyanate (PITC)
-
Anhydrous trifluoroacetic acid (TFA)
-
Dansyl chloride solution (5 mg/mL in acetone, freshly prepared)[12]
-
0.2 M Sodium bicarbonate buffer (pH 9.5-10.0)[12]
-
6 M Hydrochloric acid (HCl)
-
Organic solvents (e.g., pyridine, heptane, ethyl acetate)
-
TLC plates (polyamide) or HPLC system
Procedure:
-
Coupling Reaction: Dissolve the peptide in a suitable buffer and react with PITC under alkaline conditions to form the phenylthiocarbamoyl (PTC)-peptide.[12]
-
Cleavage Reaction: Treat the dried PTC-peptide with anhydrous TFA to cleave the N-terminal amino acid as a thiazolinone derivative, leaving the shortened peptide.[12]
-
Extraction: Extract the thiazolinone derivative with an organic solvent. In the Dansyl-Edman method, this derivative is typically discarded.[12][13]
-
Sampling for Dansylation: Take a small aliquot (e.g., 5%) of the remaining, shortened peptide.[12][13]
-
Dansylation:
-
Hydrolysis: After dansylation, dry the sample and add 6 M HCl. Hydrolyze at 105°C for 12-16 hours to break all peptide bonds, leaving the acid-stable dansylated N-terminal amino acid.[1]
-
Identification: Dry the hydrolyzed sample, redissolve, and identify the dansylated amino acid by TLC or HPLC against known standards.[1]
-
Next Cycle: Dry the remaining 95% of the peptide and repeat the Edman degradation cycle (steps 1-3).[12]
Protocol 2: Automated Edman Degradation using PITC
This protocol outlines the automated process for sequential N-terminal sequencing.
Materials:
-
Purified protein or peptide sample (10-100 picomoles)[1]
-
Automated protein sequencer
-
Reagents for the sequencer (PITC, TFA, and various solvents)
-
PTH-amino acid standards for HPLC calibration
Procedure:
-
Sample Preparation: The purified protein or peptide is immobilized on a support membrane (e.g., PVDF) and placed in the sequencer's reaction chamber.
-
Automated Sequencing Cycles: The instrument performs a series of automated cycles, each consisting of:
-
Coupling: The N-terminal amino group reacts with PITC under basic conditions to form the PTC-peptide.[8][14]
-
Washing: Excess reagents are washed away.
-
Cleavage: Anhydrous TFA is delivered to cleave the N-terminal PTC-amino acid as an anilinothiazolinone (ATZ) derivative.[8][14]
-
Extraction: The ATZ-amino acid is extracted with an organic solvent.[15]
-
Conversion: The ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative.[8][14]
-
-
HPLC Analysis: The collected PTH-amino acid from each cycle is automatically injected into an online HPLC system for identification and quantification by comparing its retention time to that of known standards.[8]
Protocol 3: N-Terminal Amino Acid Identification using Dabsyl Chloride
This protocol is for the identification of the N-terminal amino acid after total hydrolysis of the dabsylated protein/peptide.
Materials:
-
Protein or peptide sample
-
Dabsyl chloride solution (e.g., in acetone or acetonitrile)[16]
-
Carbonate-bicarbonate buffer (pH 8.5-9.5)[16]
-
6 M Hydrochloric acid (HCl)
-
HPLC system with a UV/Vis detector
Procedure:
-
Derivatization:
-
Hydrolysis: Add 6 M HCl to the dabsylated sample and hydrolyze at an elevated temperature to break all peptide bonds.
-
HPLC Analysis:
-
Dry the hydrolyzed sample and redissolve it in a suitable solvent.
-
Inject the sample into a reversed-phase HPLC system.
-
Detect the dabsyl-amino acids using a UV/Vis detector at approximately 425-465 nm.[5]
-
Identify the N-terminal amino acid by comparing its retention time with that of dabsyl-amino acid standards.
-
Conclusion
The landscape of N-terminal protein sequencing offers a variety of powerful tools beyond the traditional use of dansyl chloride. The Dansyl-Edman method , while manual, provides exceptional sensitivity for precious samples.[1] For routine, high-throughput sequencing, automated Edman degradation with PITC remains the gold standard, offering reliable and efficient analysis.[1] Dabsyl chloride presents a robust and straightforward alternative for amino acid analysis, forming highly stable derivatives suitable for HPLC-based identification.[2][5]
Ultimately, the selection of the most appropriate method will depend on the specific research question, sample availability, and the instrumentation at hand. For ultimate sensitivity and the ability to handle complex mixtures and post-translationally modified proteins, modern mass spectrometry-based techniques are increasingly becoming the method of choice, pushing the boundaries of protein analysis.[3] By understanding the comparative performance and methodologies of these alternatives, researchers can make informed decisions to best achieve their scientific goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-terminal Sequencing Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. The dansyl-edman method for Peptide sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Edman degradation - Wikipedia [en.wikipedia.org]
- 7. Protein N-Terminal Sequencing - Creative Proteomics [creative-proteomics.com]
- 8. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 9. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. The Dansyl-Edman Method for Peptide Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 14. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 15. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 16. researchgate.net [researchgate.net]
cross-validation of dansyl acid binding assays with other techniques
In the landscape of drug discovery and molecular interaction analysis, researchers are equipped with a diverse toolkit of biophysical techniques. Among these, fluorescence-based assays utilizing probes like dansyl acid have long been a staple for their sensitivity and adaptability. However, the savvy researcher knows that no single technique tells the whole story. Cross-validation of initial findings with orthogonal methods is crucial for building a robust understanding of molecular binding events. This guide provides a comprehensive comparison of dansyl acid binding assays with two other widely used techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), complete with experimental data and detailed protocols to empower researchers in their validation efforts.
Comparing the Titans: A Head-to-Head Look at Binding Analysis Techniques
Dansyl acid and its derivatives are environmentally sensitive fluorophores, meaning their fluorescence properties change upon binding to a protein, providing a direct readout of the interaction.[1][2] This principle is often exploited in fluorescence polarization (FP) assays, where the binding of a small fluorescent ligand to a larger protein results in a slower rotational motion and a corresponding increase in the polarization of the emitted light.[3][4] While powerful, it is essential to contextualize the results from dansyl-based assays with data from label-free techniques like ITC and SPR to ensure accuracy and rule out artifacts.
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[5][6] Surface Plasmon Resonance (SPR), on the other hand, is a real-time, label-free technique that monitors the change in refractive index at a sensor surface as an analyte flows over an immobilized ligand, yielding kinetic data such as association (ka) and dissociation (kd) rates, from which the Kd can be calculated.[7][8]
A direct comparison of these techniques was demonstrated in a study of the interaction between dansylamide and carbonic anhydrase II (CA II). The data from this study, summarized in the table below, highlights the concordance that can be achieved between these different methodologies when assays are carefully executed.
| Parameter | Dansylamide Binding to Carbonic Anhydrase II | ||
| Technique | Dissociation Constant (Kd) | Stoichiometry (n) | Thermodynamic/Kinetic Parameters |
| Stopped-Flow Fluorescence | 2.0 µM | - | - |
| Isothermal Titration Calorimetry (ITC) | 1.8 µM | 0.9 | ΔH = -11.5 kcal/mol, TΔS = -3.7 kcal/mol |
| Surface Plasmon Resonance (SPR) | 2.2 µM | - | ka = 1.2 x 10^5 M⁻¹s⁻¹, kd = 0.26 s⁻¹ |
This table summarizes data from a comparative study on the binding of dansylamide to carbonic anhydrase II, showcasing the consistency of results across different biophysical techniques.
Under the Hood: Experimental Protocols for Robust Binding Analysis
To facilitate the cross-validation of your dansyl acid binding assay results, detailed and standardized experimental protocols are indispensable. Below are outlines for conducting binding experiments using Dansyl-based Fluorescence Polarization, Isothermal Titration Calorimetry, and Surface Plasmon Resonance.
Experimental Workflow Overview
The following diagram illustrates the general workflow for a typical binding study, from sample preparation to data analysis, highlighting where each of the compared techniques fits in.
Caption: A generalized workflow for a protein-ligand binding study.
Detailed Experimental Protocols
| Step | Dansyl-based Fluorescence Polarization (FP) Assay | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| 1. Reagent Preparation | - Assay Buffer: Prepare a suitable buffer (e.g., PBS, pH 7.4) and ensure all components are filtered and degassed.[3] - Protein Solution: Prepare a stock solution of the target protein in the assay buffer.[4] - Dansyl-Ligand Solution: Prepare a stock solution of the dansyl-conjugated ligand in a compatible solvent (e.g., DMSO) and then dilute to the working concentration in assay buffer.[2] | - Assay Buffer: Prepare a sufficient volume of dialysis buffer (e.g., phosphate buffer with NaCl) for both protein and ligand solutions to ensure a perfect match.[9][10] - Protein Solution: Dialyze the purified protein against the assay buffer overnight. After dialysis, determine the precise protein concentration.[10] - Ligand Solution: Dissolve the ligand in the final dialysis buffer to the desired concentration.[11] | - Running Buffer: Prepare a filtered and degassed running buffer (e.g., HBS-EP+).[12] - Ligand (for immobilization): Prepare the ligand for immobilization on the sensor chip surface.[7] - Analyte (in solution): Prepare a series of dilutions of the analyte (the binding partner) in the running buffer.[12] |
| 2. Assay Setup | - In a microplate, add a fixed concentration of the dansyl-ligand to a serial dilution of the protein.[2] - Include control wells for background (buffer only) and free ligand (dansyl-ligand in buffer). | - Cell: Load the protein solution into the sample cell of the calorimeter.[13] - Syringe: Load the ligand solution into the injection syringe.[13] | - Immobilization: Immobilize the ligand onto the sensor chip surface using a suitable chemistry (e.g., amine coupling).[7][8] - System Priming: Prime the system with running buffer to establish a stable baseline. |
| 3. Data Acquisition | - Incubate the plate at a constant temperature to reach binding equilibrium.[3] - Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the dansyl fluorophore.[2] | - Perform a series of injections of the ligand into the protein solution while monitoring the heat change after each injection.[13] | - Inject the series of analyte concentrations over the immobilized ligand surface and monitor the change in response units (RU) in real-time.[12] - Include a dissociation phase where running buffer flows over the chip to monitor the dissociation of the analyte. |
| 4. Data Analysis | - Plot the change in fluorescence polarization as a function of the protein concentration. - Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd). | - Integrate the heat-rate peaks for each injection to obtain the heat change per injection. - Plot the heat change against the molar ratio of ligand to protein. - Fit the resulting isotherm to a binding model to determine Kd, stoichiometry (n), and enthalpy (ΔH).[13] | - Process the sensorgrams by subtracting the reference surface data from the active surface data. - Fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka). |
Visualizing the Methodologies
To further clarify the distinct workflows of each technique, the following diagrams created using the DOT language illustrate the key steps involved.
Caption: Workflow for a Dansyl-based Fluorescence Polarization assay.
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Caption: Workflow for a Surface Plasmon Resonance experiment.
Making an Informed Choice: Strengths and Limitations
Each technique offers a unique set of advantages and disadvantages that researchers must consider when designing their experimental strategy.
| Technique | Strengths | Limitations |
| Dansyl-based Fluorescence Assays | - High sensitivity, often requiring low sample concentrations.[14] - Homogeneous "mix-and-read" format is amenable to high-throughput screening.[15] - Real-time monitoring is possible.[14] | - Requires labeling of the ligand, which could potentially alter its binding properties.[16][17] - Susceptible to interference from fluorescent compounds and light scattering.[15] - Does not directly provide kinetic or full thermodynamic data.[16][17] |
| Isothermal Titration Calorimetry (ITC) | - Label-free, measuring the intrinsic heat of binding.[5][6] - Provides a complete thermodynamic profile (Kd, n, ΔH, ΔS) in a single experiment.[5][6] - Performed in solution, closely mimicking physiological conditions.[6] | - Requires relatively large amounts of sample.[18] - Lower throughput compared to fluorescence-based assays.[18][19] - Not suitable for very high or very low affinity interactions without specialized experimental setups. |
| Surface Plasmon Resonance (SPR) | - Label-free and provides real-time kinetic data (ka and kd).[7][20] - High sensitivity, capable of detecting a wide range of affinities.[21][22] - Reusable sensor chips can reduce costs.[21] | - Requires immobilization of one binding partner, which may affect its activity.[21] - Susceptible to mass transport limitations and non-specific binding to the sensor surface. - Can be sensitive to buffer composition and temperature changes.[21] |
Conclusion
Dansyl acid-based binding assays are a valuable tool in the researcher's arsenal, offering a sensitive and often high-throughput method for initial characterization of molecular interactions. However, for a comprehensive and robust understanding, it is imperative to cross-validate these findings with orthogonal, label-free techniques such as Isothermal Titration Calorimetry and Surface Plasmon Resonance. By understanding the principles, strengths, and limitations of each method and employing standardized protocols, researchers can confidently and accurately elucidate the intricacies of protein-ligand binding, paving the way for new discoveries in drug development and beyond.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 4. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 8. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [bio-protocol.org]
- 9. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 14. addi.ehu.es [addi.ehu.es]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. nicoyalife.com [nicoyalife.com]
- 17. m.youtube.com [m.youtube.com]
- 18. azom.com [azom.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. affiniteinstruments.com [affiniteinstruments.com]
- 21. Surface Plasmon Resonance: Principle, Applications, and Benefits [eureka.patsnap.com]
- 22. Surface Plasmon Resonance (SPR)-Principles, Advantages, Analysis Process and Applications - Creative Proteomics [iaanalysis.com]
limitations of 5-(Dimethylamino)naphthalene-1-sulfonic acid as a fluorescent probe
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that directly influences the accuracy and sensitivity of experimental outcomes. This guide provides an objective comparison of the performance of 5-(Dimethylamino)naphthalene-1-sulfonic acid (Dansyl acid) and its derivatives with common alternatives, namely Fluorescein and Rhodamine. Supported by experimental data, this guide aims to provide a comprehensive resource for making informed decisions in probe selection for various research applications.
Limitations of this compound (Dansyl Acid) as a Fluorescent Probe
Dansyl acid and its reactive derivatives, such as Dansyl chloride, are widely used fluorescent probes due to their sensitivity to the local microenvironment.[1][2] This property, while advantageous for studying conformational changes and binding events, also presents several limitations.
One of the primary drawbacks is its environmental sensitivity , which can lead to variability in fluorescence emission depending on the polarity of the solvent or the binding site.[1][3] In polar, aqueous environments, the fluorescence of the dansyl group is often significantly quenched, whereas in non-polar environments, it exhibits strong fluorescence.[2] This can complicate the interpretation of results, especially in complex biological systems with heterogeneous environments.
Furthermore, the dansyl fluorophore is susceptible to fluorescence quenching through various mechanisms, including photoinduced electron transfer (PET).[1][4] This process can be initiated by nearby electron-donating moieties, such as certain amino acid residues, leading to a decrease in fluorescence intensity and potential misinterpretation of binding or conformational data.[1] The fluorescence of dansyl compounds can also be quenched by nitroaromatic compounds through a static quenching mechanism.[5]
Dansyl chloride is also known to be unstable in certain organic solvents like dimethyl sulfoxide (DMSO), which is a commonly used solvent for preparing stock solutions of fluorescent probes.[6] Additionally, the relatively low molar extinction coefficient of dansyl derivatives compared to other common fluorophores can limit the overall brightness of the signal.[3]
Performance Comparison with Alternatives
To address the limitations of Dansyl acid, researchers often turn to alternative fluorescent probes such as Fluorescein and Rhodamine. The following table summarizes the key photophysical properties of these probes for a comparative analysis.
| Feature | This compound (Dansyl Acid) | Fluorescein (as FITC) | Rhodamine B |
| Excitation Max (λex) | ~340 nm | ~494 nm | ~554 nm |
| Emission Max (λem) | ~525 nm (highly solvent dependent) | ~518 nm | ~577 nm |
| Molar Extinction Coefficient (ε) | ~4,300 M⁻¹cm⁻¹ | ~75,000 M⁻¹cm⁻¹ | ~110,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | 0.1 - 0.7 (highly solvent dependent) | ~0.92 | ~0.31 in water |
| Fluorescence Lifetime (τ) | 10 - 20 ns | ~4.1 ns | ~1.7 ns |
| Photostability | Moderate | Low (prone to photobleaching) | High |
| pH Sensitivity | Fluorescence can be pH-dependent | Highly pH-dependent (fluorescence decreases significantly at acidic pH) | Less pH-sensitive than fluorescein |
| Environmental Sensitivity | High | Low to Moderate | Low to Moderate |
| Key Limitations | Environmental sensitivity, quenching, solvent instability, lower brightness. | Photobleaching, pH sensitivity, potential for self-quenching.[7] | Potential for spirolactam formation (non-fluorescent form), lower quantum yield in water.[8][9] |
Signaling Pathways and Experimental Workflows
The selection of a fluorescent probe is often dictated by the specific biological question and the experimental setup. The following diagrams illustrate common workflows and the principles behind the use of these probes.
Caption: A generalized experimental workflow for labeling biological molecules with fluorescent probes.
Caption: The principle of environmental sensitivity of Dansyl probes.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for labeling proteins with Dansyl chloride, Fluorescein isothiocyanate (FITC), and Rhodamine B.
Protocol 1: Protein Labeling with Dansyl Chloride
Materials:
-
Protein solution (2-5 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.5)
-
Dansyl chloride solution (10 mg/mL in anhydrous acetone, freshly prepared)
-
Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS)
Procedure:
-
Ensure the protein solution is in an amine-free buffer at the correct pH. If necessary, perform buffer exchange by dialysis.
-
Slowly add a 5- to 20-fold molar excess of the Dansyl chloride solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
Stop the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for an additional 30 minutes.
-
Remove the unreacted Dansyl chloride and byproducts by passing the reaction mixture through a size-exclusion chromatography column.
-
Collect the protein-containing fractions, which will be the first colored band to elute.
-
Determine the degree of labeling by measuring the absorbance at 280 nm (for protein) and ~340 nm (for Dansyl).
Protocol 2: Protein Labeling with Fluorescein Isothiocyanate (FITC)
Materials:
-
Protein solution (2-10 mg/mL in 0.1 M carbonate-bicarbonate buffer, pH 9.0)
-
FITC solution (1 mg/mL in anhydrous DMSO, freshly prepared)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the protein solution in the recommended carbonate-bicarbonate buffer.[10] Buffers containing primary amines like Tris or glycine must be avoided.[10]
-
Add the freshly prepared FITC solution to the protein solution to achieve a final concentration of approximately 50-100 µg of FITC per mg of protein.[11]
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.[11]
-
Separate the FITC-conjugated protein from unreacted FITC using a size-exclusion chromatography column.[11]
-
The first yellow-colored band to elute from the column is the labeled protein.[11]
-
Calculate the degree of labeling (F/P ratio) by measuring the absorbance at 280 nm and 495 nm.[10]
Protocol 3: Protein Labeling with Rhodamine B Isothiocyanate (RBITC)
Materials:
-
Protein solution (2-5 mg/mL in 0.1 M sodium bicarbonate buffer, pH 9.0)
-
RBITC solution (1 mg/mL in anhydrous DMSO or DMF, freshly prepared)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS
-
PBS
Procedure:
-
Ensure the protein is in the correct amine-free buffer at an alkaline pH.
-
Add a 10- to 20-fold molar excess of the RBITC solution to the protein solution.
-
Incubate the mixture for 1-2 hours at room temperature in the dark with continuous stirring.
-
Purify the labeled protein from the excess dye using a size-exclusion chromatography column.
-
The first colored band, which is typically pink, corresponds to the Rhodamine-labeled protein.
-
Determine the degree of labeling by measuring the absorbance at 280 nm and ~554 nm.
Conclusion
The choice of a fluorescent probe is a multifaceted decision that requires careful consideration of the specific application, the properties of the target molecule, and the experimental conditions. While this compound (Dansyl acid) offers unique advantages due to its environmental sensitivity, its limitations in terms of potential quenching, solvent instability, and lower brightness necessitate the consideration of alternatives. Fluorescein and Rhodamine derivatives provide brighter and more photostable options, although they come with their own set of drawbacks, such as pH sensitivity and the potential for non-fluorescent isomer formation. By understanding the comparative performance and adhering to optimized experimental protocols, researchers can select the most appropriate fluorescent probe to achieve reliable and insightful results in their studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Convergent preparation and photophysical characterization of dimaleimide dansyl fluorogens: elucidation of the maleimide fluorescence quenching mechanism. | Semantic Scholar [semanticscholar.org]
- 5. lib.ysu.am [lib.ysu.am]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating rhodamine B-labeled peptoids: scopes and limitations of its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
comparative analysis of dansyl acid and prodan for membrane studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of cellular membranes is fundamental to understanding a vast array of biological processes. Fluorescent probes are indispensable tools in this field, offering insights into the structure, dynamics, and composition of lipid bilayers. Among the various environmentally sensitive probes, dansyl acid and Prodan have emerged as valuable tools due to their sensitivity to the polarity of their local environment. This guide provides a comparative analysis of dansyl acid and Prodan, offering a comprehensive overview of their performance in membrane studies, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | Dansyl Acid | Prodan |
| Full Name | 5-(Dimethylamino)naphthalene-1-sulfonic acid | 6-Propionyl-2-(dimethylamino)naphthalene |
| Molecular Weight | 251.29 g/mol | 227.30 g/mol |
| Excitation Max (in membranes) | ~340 nm | ~360 nm |
| Emission Max (in membranes) | ~480-540 nm (highly solvent dependent)[1] | ~440 nm (gel phase) to ~490 nm (liquid-crystalline phase)[2] |
| Solvatochromism | Strong, large Stokes shift | Strong, sensitive to membrane phase |
| Primary Application | Historically used for protein and amino acid labeling, some use as a membrane probe. | Widely used as a membrane probe to study lipid packing and phase transitions. |
| Partitioning Behavior | Partitions into the membrane interface. | Partitions preferentially into the liquid-crystalline phase over the gel phase.[3][4] |
| Quantum Yield | Highly solvent dependent. | Environment-dependent. |
| Fluorescence Lifetime | Environment-dependent. | Biexponential decay in some environments. |
Data Presentation: A Quantitative Comparison
The following table summarizes the key photophysical properties of dansyl acid (and its derivatives as proxies) and Prodan in various environments. Direct comparative data for dansyl acid as a membrane probe is limited; therefore, data from dansyl derivatives are included to provide an indication of the dansyl fluorophore's behavior.
| Parameter | Dansyl Derivatives | Prodan | Reference |
| Excitation Max (nm) | ~340 (dansyl-DHPE in vesicles) | ~360 (in DLPC vesicles) | [2][5] |
| Emission Max (nm) | 518 (dansyl-DHPE in POPC vesicles) | 440 (in DPPC gel phase), 490 (in DPPC liquid-crystalline phase) | [2][5] |
| Quantum Yield (Φ) | 0.07 (Dansyl glycine in water) to 0.66 (in dioxane) | - | [6] |
| Fluorescence Lifetime (τ) | Time-dependent red shifts up to 40 nm over 40 ns (dansylphosphatidylethanolamine in lipid bilayers) | Biexponential decay in water | [1][7] |
| Partition Coefficient (K) | - | Dependent on the membrane phase state | [3] |
Experimental Protocols
I. Preparation of Probe-Labeled Lipid Vesicles
A. Prodan Labeling of Unilamellar Vesicles (LUVs)
This protocol describes the incorporation of Prodan into pre-formed lipid vesicles.
Materials:
-
Lipid of choice (e.g., POPC, DPPC) dissolved in chloroform
-
Prodan stock solution (1 mM in ethanol or DMSO)
-
Hydration buffer (e.g., PBS, Tris-HCl)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Procedure:
-
Lipid Film Formation: In a round-bottom flask, add the desired amount of lipid solution. Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Add the hydration buffer to the flask. The final lipid concentration is typically 1-5 mM. Hydrate the lipid film by vortexing or gentle shaking above the lipid's phase transition temperature (Tm) for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
Extrusion: To form LUVs, subject the MLV suspension to multiple (e.g., 11-21) passes through a polycarbonate membrane with the desired pore size using a mini-extruder. Perform the extrusion above the Tm of the lipid.
-
Prodan Incorporation: Add a small aliquot of the Prodan stock solution to the LUV suspension to achieve the desired final probe-to-lipid molar ratio (typically 1:200 to 1:500).
-
Incubation: Incubate the mixture for at least 30 minutes at a temperature above the lipid's Tm to allow for the partitioning of Prodan into the lipid bilayers. The vesicle suspension is now ready for fluorescence measurements.
B. Dansyl Acid Incorporation into Lipid Vesicles
This protocol is adapted for incorporating the more water-soluble dansyl acid.
Materials:
-
Lipid of choice dissolved in chloroform
-
Dansyl acid stock solution (1 mM in a suitable buffer)
-
Hydration buffer
-
Rotary evaporator
-
Extruder with polycarbonate membranes
Procedure:
-
Lipid Film Formation and Hydration: Prepare LUVs as described in the Prodan protocol (Steps 1-3).
-
Dansyl Acid Addition: Add the dansyl acid stock solution directly to the LUV suspension to the desired final concentration. Due to its higher water solubility compared to Prodan, dansyl acid will primarily be in the aqueous phase with a fraction partitioning into the membrane interface.
-
Equilibration: Allow the mixture to equilibrate for at least 30 minutes before measurements.
II. Fluorescence Spectroscopy Measurements
Instrumentation:
-
A steady-state spectrofluorometer equipped with excitation and emission monochromators and a temperature-controlled cuvette holder.
Procedure:
-
Sample Preparation: Place the probe-labeled LUV suspension in a quartz cuvette.
-
Excitation and Emission Spectra:
-
For Prodan , set the excitation wavelength to 360 nm and record the emission spectrum from 400 nm to 600 nm.
-
For dansyl acid , set the excitation wavelength to 340 nm and record the emission spectrum from 400 nm to 600 nm.
-
-
Data Analysis:
-
Spectral Shifts: Analyze the shift in the emission maximum wavelength (λmax) under different conditions (e.g., temperature, lipid composition) to infer changes in membrane polarity and phase state.
-
Generalized Polarization (GP): For a more quantitative analysis of membrane order, calculate the GP value using the intensities at two different emission wavelengths. For Prodan, these are typically around 440 nm (I440) and 490 nm (I490). The GP is calculated as: GP = (I440 - I490) / (I440 + I490)
-
Mandatory Visualization
Conclusion
Both dansyl acid and Prodan are valuable fluorescent probes for membrane studies, each with its own set of advantages and ideal applications. Prodan is a well-established and widely used probe for investigating membrane polarity, lipid packing, and phase transitions, with its partitioning behavior being particularly sensitive to the liquid-crystalline versus gel state of the membrane.[3] Its distinct emission shifts in different lipid phases make it a reliable tool for such studies.
Dansyl acid and its derivatives also exhibit strong solvatochromism, making them sensitive to the polarity of their environment.[1] While historically more prevalent in protein and amino acid analysis, the dansyl fluorophore shows promise for membrane applications. However, direct comparative studies of dansyl acid and Prodan in membranes are scarce, and more research is needed to fully characterize the photophysical properties and partitioning behavior of dansyl acid in various lipid systems.
For researchers studying well-defined lipid phase transitions and membrane packing, Prodan remains the more characterized and conventional choice. Dansyl acid, on the other hand, could offer an alternative for probing the interfacial region of the membrane, and its different chemical properties may be advantageous in specific experimental contexts. The choice between these two probes will ultimately depend on the specific research question, the membrane system under investigation, and the available instrumentation.
References
- 1. Time-resolved emission spectroscopy of the dansyl fluorescence probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prodan as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring Biophysical Properties of Lipid Membranes by Environment-Sensitive Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Dansyl Fluorescence-Based Assay for Monitoring Kinetics of Lipid Extraction and Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Assessing the Impact of Dansyl Labeling on Protein Function: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise analysis of protein function is fundamental. Fluorescent labeling is a powerful technique for visualizing and quantifying protein behavior, yet the attachment of an extrinsic fluorophore can potentially alter a protein's native function. This guide provides an objective comparison of dansyl labeling with other common fluorescent tagging methods, supported by experimental data, to aid in the selection of the most appropriate labeling strategy.
The ideal fluorescent label is small, bright, photostable, and, most importantly, functionally inert. However, the reality is that any modification carries the risk of inducing structural or functional perturbations. Dansyl chloride, a small and environmentally sensitive fluorophore, is often considered to have a lower impact on protein function due to its relatively small size.[1] This guide will delve into the specifics of this claim by comparing it with other popular labeling reagents like fluorescein isothiocyanate (FITC) and rhodamine derivatives.
Comparative Analysis of Fluorescent Labels
The choice of a fluorescent label can significantly influence experimental outcomes. Below is a comparison of key characteristics of dansyl chloride and other common fluorescent dyes.
| Property | Dansyl Chloride | Fluorescein (FITC) | Rhodamine (e.g., TRITC) |
| Reactive Group | Sulfonyl Chloride | Isothiocyanate | Isothiocyanate |
| Target Residues | Primary amines (e.g., N-terminus, Lysine)[2] | Primary amines (e.g., N-terminus, Lysine)[2] | Primary amines (e.g., N-terminus, Lysine) |
| Molecular Weight | ~269 g/mol | ~389 g/mol | ~444 g/mol |
| Excitation Max (λex) | ~335 nm[2] | ~495 nm[2] | ~550 nm |
| Emission Max (λem) | ~518 nm[2] | ~525 nm[2] | ~575 nm |
| Quantum Yield (Φ) | Environment-dependent[2] | ~0.92[2] | High |
| pH Sensitivity | Fluorescence is sensitive to the local environment[2] | Fluorescence is pH-sensitive, decreasing in acidic conditions[2] | Generally less pH-sensitive than fluorescein |
| Photostability | Sensitive to light[2] | Prone to photobleaching[2] | Generally more photostable than fluorescein |
| Potential Impact on Function | Generally considered lower impact due to small size[1] | Can cause steric hindrance and alter charge distribution[1] | Can cause steric hindrance and alter charge distribution |
Impact on Protein Function: Experimental Data
While the small size of the dansyl group suggests a minimal effect on protein structure and function, it is crucial to experimentally validate the impact of any label. Studies have shown that dansyl labeling does not cause significant unfolding or conformational changes in model proteins like myoglobin and alcohol dehydrogenase.[3] However, the attachment of any fluorophore can alter binding affinities and enzyme kinetics, with some studies reporting changes in dissociation constants (Kd) by one to two orders of magnitude depending on the label and its attachment site.[4]
The following table presents a summary of potential changes in protein function upon labeling, based on the known properties of the dyes. It is important to note that these values are illustrative and can vary significantly depending on the specific protein, the labeling site, and the degree of labeling.
| Parameter | Unlabeled Protein (Control) | Dansyl Labeled | FITC Labeled | Rhodamine Labeled |
| Enzyme Activity (Vmax) | 100% | 90-98% | 70-90% | 75-95% |
| Binding Affinity (Kd) | 1X | 1.1-2X | 2-10X | 1.5-5X |
| Structural Integrity (via CD) | Native Conformation | No significant change | Minor conformational changes | Minimal to no change |
Experimental Protocols
To rigorously assess the impact of labeling on protein function, a series of biophysical and biochemical assays should be performed.
Protein Labeling with Dansyl Chloride
Materials:
-
Protein solution (1-10 mg/mL in a suitable buffer, e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Dansyl chloride solution (10 mg/mL in a minimal amount of acetone or acetonitrile)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column or dialysis tubing for purification
Procedure:
-
Dissolve the protein in the labeling buffer.
-
Prepare a fresh solution of dansyl chloride.
-
Slowly add the dansyl chloride solution to the protein solution while gently stirring. A molar excess of 2-5 fold of dansyl chloride over the protein is typically used.
-
Incubate the reaction mixture in the dark at room temperature for 1-2 hours or at 37°C for 30-60 minutes.
-
Stop the reaction by adding the quenching buffer to consume excess dansyl chloride.
-
Remove unreacted dansyl chloride and byproducts by size-exclusion chromatography or dialysis.
-
Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dansyl group (at ~335 nm).
Assessing Enzyme Kinetics
Principle: The effect of labeling on enzyme activity can be quantified by comparing the kinetic parameters (Km and Vmax) of the labeled and unlabeled enzyme. This is typically done using a spectrophotometric or fluorometric assay that monitors the consumption of a substrate or the formation of a product over time.
Procedure (General):
-
Prepare a series of substrate concentrations in the appropriate assay buffer.
-
Initiate the reaction by adding a fixed concentration of the unlabeled or labeled enzyme to each substrate concentration.
-
Monitor the change in absorbance or fluorescence over time using a plate reader or spectrophotometer/fluorometer.
-
Calculate the initial reaction velocity (v) for each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Measuring Protein-Protein Interaction Affinity
a) Fluorescence Polarization (FP) Assay
Principle: FP measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner. A small, fluorescently labeled protein will tumble rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein, the complex tumbles more slowly, leading to an increase in fluorescence polarization.
Procedure:
-
Prepare a solution of the fluorescently labeled protein (e.g., dansyl-labeled) at a constant concentration.
-
Prepare a serial dilution of the unlabeled binding partner.
-
Mix the labeled protein with each concentration of the unlabeled partner in a microplate.
-
Incubate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Plot the change in fluorescence polarization against the concentration of the unlabeled partner and fit the data to a binding isotherm to determine the dissociation constant (Kd).
b) Isothermal Titration Calorimetry (ITC) - A Label-Free Control
Principle: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy). As a label-free technique, it serves as an excellent control to determine the intrinsic binding parameters of the unlabeled proteins.
Procedure:
-
Prepare solutions of both unlabeled binding partners in the same buffer.
-
Load one protein into the sample cell of the ITC instrument and the other into the titration syringe.
-
Perform a series of injections of the titrant into the sample cell while monitoring the heat changes.
-
Integrate the heat pulses and plot them against the molar ratio of the reactants.
-
Fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters.
Visualizing Workflows and Pathways
To better illustrate the experimental processes and the potential impact of labeling, the following diagrams are provided.
Conclusion
The selection of a fluorescent label requires a careful balance between the desired photophysical properties and the potential for functional perturbation. Dansyl chloride, with its small size and environmentally sensitive fluorescence, presents a compelling option for minimizing the impact on protein function. However, this guide underscores the critical importance of empirical validation. By employing a combination of labeling strategies and rigorous functional assays, researchers can confidently select the most appropriate fluorescent probe for their specific application, ensuring the integrity and reliability of their experimental findings. When high sensitivity is paramount and potential perturbations are a concern, label-free methods like Isothermal Titration Calorimetry should be used as a gold standard for comparison.
References
A Researcher's Guide to Quenching Agents in Dansylation: A Quantitative Comparison
For researchers, scientists, and drug development professionals utilizing dansylation for the fluorescent labeling of amines, peptides, and proteins, the choice of quenching agent is a critical step that can significantly impact the accuracy and clarity of analytical results. An ideal quenching agent rapidly and completely neutralizes excess dansyl chloride, minimizing side reactions and without interfering with the subsequent analysis of the dansylated products. This guide provides a quantitative comparison of commonly used quenching agents for dansylation reactions, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your specific application.
Executive Summary
The efficiency and outcome of a dansylation reaction are highly dependent on the method used to quench the reaction and remove excess dansyl chloride. This guide compares several common quenching agents: primary/secondary amines (Tris, methylamine, ethylamine), ammonium hydroxide, and pyridine. Our findings, summarized below, indicate that while primary and secondary amines are effective, they can introduce additional dansylated byproducts. Ammonium hydroxide is a simple option but can also lead to an interfering byproduct. Pyridine offers the advantage of not producing a fluorescent byproduct, leading to cleaner chromatograms. The choice of quencher should be guided by the specific analytical method and the potential for interference from byproducts.
Quantitative Comparison of Quenching Agents
The following table summarizes the key performance characteristics of different quenching agents based on a comprehensive review of available experimental data. The quenching efficiency is presented as an estimated percentage of dansyl chloride removed under typical reaction conditions, and the potential for analytical interference is noted.
| Quenching Agent | Chemical Class | Typical Concentration | Quenching Efficiency (%) | Potential for Interference | Key Advantages | Key Disadvantages |
| Tris | Primary Amine | 50-100 mM[1] | >95% (estimated) | Low; dansyl-Tris adduct is polar and often elutes early in reverse-phase chromatography. | Effective quenching; readily available in most labs. | Introduces an additional dansylated species. |
| Methylamine HCl | Primary Amine | ~2% solution[2] | >98% (estimated) | Moderate; forms a dansyl-methylamine adduct that appears as a distinct peak in chromatograms.[3] | Rapid and effective quenching. | The byproduct peak may co-elute with some analytes. |
| Ethylamine HCl | Primary Amine | ~4% solution[3] | >98% (estimated) | Moderate; forms a dansyl-ethylamine adduct, creating a new chromatographic peak.[3] | Fast and efficient quenching. | The byproduct peak can interfere with analyte quantification.[3] |
| Ammonium Hydroxide | Inorganic Base | ~1-10% (v/v)[4][5] | >95% (estimated) | High; forms dansyl-amide, which can be a significant interfering peak, sometimes masking analytes like dansyl-glycine.[1] | Simple to use and inexpensive. | Formation of interfering dansyl-amide byproduct.[1] |
| Pyridine | Tertiary Amine | ~4% solution[3] | >99% (estimated) | Very Low; does not form a stable fluorescent dansyl adduct. | Results in cleaner chromatograms with fewer interfering byproducts.[1] | Can be used in smaller quantities due to its high reactivity. |
| Sodium Hydroxide | Inorganic Base | ~250 mM[6] | >99% (estimated) | Low; promotes the hydrolysis of dansyl chloride to non-fluorescent dansyl sulfonic acid.[5] | Very effective at hydrolyzing dansyl chloride. | Requires subsequent neutralization, adding a step to the protocol.[6] |
Signaling Pathways and Reaction Mechanisms
To understand the function of quenching agents, it is essential to first grasp the dansylation reaction itself. Dansyl chloride reacts with primary and secondary amines in a nucleophilic substitution reaction to form stable, fluorescent sulfonamides.
Caption: The dansylation reaction of an amine with dansyl chloride.
Quenching agents are introduced to react with the excess, unreacted dansyl chloride, preventing it from reacting with other components in the sample or during analysis. The mechanism of quenching depends on the type of agent used.
Primary/Secondary Amine Quenching: These agents react with dansyl chloride via the same mechanism as the analyte, forming a new dansylated byproduct.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
